Triisobutylaluminum
Description
Properties
IUPAC Name |
tris(2-methylpropyl)alumane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*4H,1H2,2-3H3; | |
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InChI Key |
MCULRUJILOGHCJ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Al](CC(C)C)CC(C)C | |
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Molecular Formula |
C12H27Al | |
| Record name | TRIISOBUTYL ALUMINUM | |
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DSSTOX Substance ID |
DTXSID0026670 | |
| Record name | Triisobutylaluminum | |
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Molecular Weight |
198.32 g/mol | |
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Physical Description |
Triisobutyl aluminum appears as a colorless liquid., Liquid, Colorless liquid; [HSDB] | |
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| Record name | Aluminum, tris(2-methylpropyl)- | |
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Boiling Point |
414 °F at 760 mmHg (USCG, 1999), 86 °C @ 10 mm Hg, Boiling point: 114 °C at 30 mmHg., Boiling point: 212 °C at 1 atm. | |
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Flash Point |
-23 °C (closed cup) | |
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Density |
0.788 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.781 @ 25 °C | |
| Record name | TRIISOBUTYL ALUMINUM | |
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Vapor Pressure |
0.13 [mmHg], 1 mm Hg @ 47 °C | |
| Record name | Triisobutylaluminum | |
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Color/Form |
CLEAR COLORLESS LIQUID, Colorless liquid | |
CAS No. |
100-99-2 | |
| Record name | TRIISOBUTYL ALUMINUM | |
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| Record name | TRIISOBUTYLALUMINUM | |
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Melting Point |
33.8 °F (USCG, 1999), -5.6 °C (freezing point) | |
| Record name | TRIISOBUTYL ALUMINUM | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Triisobutylaluminum (TIBAL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutylaluminum (TIBAL), with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a highly reactive and versatile organoaluminum compound.[1][2] It exists as a colorless liquid and is a key reagent in various industrial and laboratory-scale chemical transformations.[1][3] TIBAL is widely recognized for its role as a co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins like polyethylene and polypropylene.[1] Additionally, it serves as a potent and selective reducing agent and a precursor for the synthesis of other organoaluminum compounds.[4] Its pyrophoric nature, igniting spontaneously in air and reacting violently with water, necessitates specialized handling procedures under an inert atmosphere.[3][5] This guide provides a comprehensive overview of the chemical and physical properties of TIBAL, detailed experimental protocols for its key applications, and essential safety and handling information.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and industrial applications.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₇Al | [2] |
| Molecular Weight | 198.33 g/mol | [2] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.786 g/mL at 25 °C | [2] |
| Melting Point | 4 to 6 °C (39 to 43 °F) | [2] |
| Boiling Point | 86 °C at 13 hPa | [2] |
| Vapor Pressure | 0.13 mmHg | [1] |
| Viscosity | 1.9 mPa·s at 25 °C | [1] |
| Flash Point | -18 °C (-1 °F) | [4] |
| Autoignition Temperature | Spontaneously ignites in air | [3][4] |
| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons. Reacts violently with water. | [5][6] |
Thermochemical Properties
| Property | Value | Reference(s) |
| Heat of Vaporization (ΔH_vap) | 230 J/g | [5] |
| Heat of Hydrolysis | 2782 J/g at 25 °C | [5] |
| Specific Heat | 2.12 J/g at 57 °C | [4] |
| Heat of Combustion (ΔH_c°) | -9029 kJ/mol at 25 °C | [5] |
| Heat of Formation (ΔH_f°) | -293 kJ/mol at 25 °C | [5] |
Synthesis and Core Reactions
Synthesis of this compound
The industrial synthesis of TIBAL is a two-step process involving the reaction of aluminum powder with hydrogen gas and isobutylene.[2][7] The first step yields diisobutylaluminum hydride (DIBAL-H), which then reacts with another equivalent of isobutylene to form TIBAL.[2][7]
Reactivity of this compound
TIBAL's high reactivity is central to its utility. It is pyrophoric and reacts violently with protic solvents. Its thermal decomposition is also a key characteristic.
TIBAL reacts violently with water in an exothermic reaction to produce isobutane and aluminum hydroxide.[1] This reactivity underscores the need for handling under anhydrous conditions.
Above 50 °C, TIBAL begins to decompose, eliminating isobutylene to form diisobutylaluminum hydride (DIBAL-H).[1][5] At higher temperatures (above 100 °C), further decomposition occurs, yielding hydrogen, isobutylene, and elemental aluminum.[1][5]
Experimental Protocols
The following protocols are representative of the common applications of TIBAL and related reagents. All procedures involving TIBAL must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk techniques or in a glovebox.
General Workflow for Handling Pyrophoric Reagents
A strict adherence to safety protocols is paramount when working with pyrophoric reagents like TIBAL.
Protocol for Ziegler-Natta Polymerization of Propylene
This protocol is a representative example of using a TIBAL co-catalyst for olefin polymerization.
-
Materials:
-
Titanium tetrachloride (TiCl₄)
-
This compound (TIBAL) solution in heptane
-
High-purity propylene gas
-
Anhydrous heptane
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
-
Procedure:
-
Catalyst Preparation: In a dry, inert atmosphere, a slurry of TiCl₄ in anhydrous heptane is prepared in a suitable reactor equipped with a stirrer and temperature control.
-
Co-catalyst Addition: The TIBAL solution in heptane is slowly added to the reactor at a controlled temperature (e.g., 0-10 °C). The molar ratio of Al to Ti is a critical parameter and is typically in the range of 2:1 to 5:1.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 60-80 °C). High-purity propylene is then fed into the reactor at a constant pressure. The polymerization is allowed to proceed for a set period (e.g., 1-4 hours).
-
Termination and Quenching: The propylene feed is stopped, and the reaction is terminated by the slow addition of methanol to deactivate the catalyst.
-
Polymer Isolation: The polymer slurry is washed with a 10% hydrochloric acid solution to remove catalyst residues, followed by washing with water until neutral.
-
Drying: The resulting polypropylene is filtered and dried in a vacuum oven at 60-80 °C to a constant weight.
-
Protocol for the Reduction of an Ester to an Aldehyde using DIBAL-H
Diisobutylaluminum hydride (DIBAL-H), which is in equilibrium with TIBAL at elevated temperatures, is a common reagent for the partial reduction of esters to aldehydes. This protocol is adapted for DIBAL-H but illustrates the principles applicable to TIBAL-derived reductions.[8][9]
-
Materials:
-
Ester (e.g., methyl benzoate)
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
-
Anhydrous solvent (e.g., toluene, DCM, or THF)
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution (aqueous) or dilute HCl
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Reaction Setup: A solution of the ester (1 equivalent) in an anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere. The flask is equipped with a thermometer, a dropping funnel, and a magnetic stirrer.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: The DIBAL-H solution (1.0 - 1.2 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained at or below -75 °C.[8]
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-3 hours. The progress is monitored by thin-layer chromatography (TLC).[8]
-
Quenching: At -78 °C, the reaction is quenched by the slow, dropwise addition of methanol to consume any excess DIBAL-H.[8]
-
Work-up: The mixture is allowed to warm to room temperature. An aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are observed.[9] Alternatively, dilute HCl can be added cautiously.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
Purification: The crude aldehyde is purified by column chromatography, distillation, or recrystallization.
-
Protocol for Quenching and Disposal of this compound
Unused or residual TIBAL must be quenched safely before disposal.[10][11]
-
Materials:
-
Residual TIBAL in a suitable flask
-
Inert, high-boiling solvent (e.g., toluene or hexane)
-
Isopropanol
-
Water
-
Ice bath
-
-
Procedure:
-
Dilution: The residual TIBAL is diluted with a significant volume (at least 10-fold) of an inert, dry solvent like toluene or hexane in a flask under an inert atmosphere.[12]
-
Cooling: The flask is cooled in an ice bath.
-
Initial Quenching: Isopropanol is added dropwise with vigorous stirring. The rate of addition should be controlled to manage the evolution of gas and heat.[10]
-
Secondary Quenching: Once the addition of isopropanol no longer produces a vigorous reaction, a 1:1 mixture of isopropanol and water is slowly added.[10]
-
Final Quenching: Finally, water is slowly added until no further reaction is observed.[10]
-
Neutralization and Disposal: The resulting solution should be neutralized with a weak acid (e.g., citric or acetic acid) before being disposed of according to institutional hazardous waste guidelines.[10]
-
Safety and Handling
This compound is a pyrophoric and water-reactive substance that can cause severe burns.[5][12] All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon) in a fume hood or glovebox.[13][14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[13][14]
-
Skin Protection: A flame-retardant lab coat (e.g., Nomex) must be worn over clothing made of natural fibers.[15][16] Chemical-resistant gloves (e.g., nitrile gloves under neoprene or butyl rubber gloves) are required.[14]
-
Footwear: Closed-toe shoes are essential.[14]
-
-
Spill and Fire Management:
-
In case of a small spill, it should be smothered with a dry, non-reactive absorbent material such as powdered lime, dry sand, or clay-based kitty litter.[15] Do not use water or a carbon dioxide fire extinguisher.
-
For fires, a Class D dry powder fire extinguisher is required.[17]
-
A safety shower and eyewash station must be immediately accessible.[13]
-
Conclusion
This compound is a powerful and versatile organometallic reagent with significant applications in polymer synthesis and organic chemistry. Its unique chemical properties, particularly its high reactivity, make it an invaluable tool for researchers and chemical professionals. However, this same reactivity necessitates a thorough understanding of its hazards and strict adherence to safe handling protocols. This guide has provided a detailed overview of the chemical properties of TIBAL, along with practical experimental procedures, to aid researchers in its safe and effective use.
References
- 1. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triisobutylaluminium - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Page loading... [guidechem.com]
- 5. nouryon.com [nouryon.com]
- 6. tuodaindus.com [tuodaindus.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. sarponggroup.com [sarponggroup.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. chemistry.ucla.edu [chemistry.ucla.edu]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. pnnl.gov [pnnl.gov]
- 17. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
Triisobutylaluminum as a Lewis Acid Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylaluminum (TiBAL), a powerful and sterically hindered organoaluminum reagent, has carved a significant niche in organic synthesis, not only as a cocatalyst and reducing agent but also as a potent Lewis acid catalyst. Its electron-deficient aluminum center readily accepts electron pairs, activating a wide array of functional groups and facilitating a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core principles and practical applications of this compound as a Lewis acid catalyst. It delves into the mechanistic intricacies of key TiBAL-catalyzed reactions, presents quantitative data for performance evaluation, and offers detailed experimental protocols for practical implementation in a research and development setting.
Introduction to this compound (TiBAL) as a Lewis Acid
This compound, with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a colorless, pyrophoric liquid that is highly reactive and requires careful handling under inert conditions.[1][2] Its utility as a Lewis acid stems from the electron-deficient nature of the aluminum atom, which possesses an empty p-orbital and a strong tendency to accept a pair of electrons to complete its octet.[2][3] This inherent Lewis acidity allows TiBAL to coordinate to electron-rich atoms, such as oxygen and nitrogen, in various functional groups.
The bulky isobutyl groups surrounding the aluminum center impart unique steric and electronic properties to TiBAL.[2] This steric hindrance can influence the stereochemical outcome of reactions, making it a valuable tool in asymmetric synthesis.[3] Furthermore, the electron-donating nature of the isobutyl groups modulates the Lewis acidity of the aluminum center compared to other organoaluminum compounds.
Key Properties of this compound:
| Property | Value | Reference(s) |
| Chemical Formula | Al(C₁₂H₂₇) | [4] |
| Molar Mass | 198.33 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.786 g/mL at 25 °C | [4] |
| Boiling Point | 86 °C at 13 hPa | [4] |
| Structure | Exists in equilibrium between monomer and dimer | [4] |
Core Applications in Lewis Acid Catalysis
This compound's versatility as a Lewis acid catalyst is demonstrated in a variety of organic transformations, including polymerization, electrophilic aromatic substitution, and carbonyl addition reactions.
Ziegler-Natta Polymerization
In the realm of polymer chemistry, TiBAL is a crucial component of Ziegler-Natta catalyst systems for the polymerization of olefins like ethylene and propylene.[1][5] While often termed a "cocatalyst," its role extends beyond simple activation. As a Lewis acid, TiBAL activates the transition metal precatalyst (typically a titanium compound) by alkylation and the formation of the active catalytic species.[5][6] It also acts as a scavenger for impurities like water and oxygen that would otherwise poison the catalyst.[2]
The generally accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism. This mechanism involves the coordination of the alkene monomer to a vacant site on the titanium active center, followed by the insertion of the alkene into the titanium-alkyl bond, leading to chain propagation.
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Table 1: Performance Data for Ziegler-Natta Polymerization of Propylene with TiBAL Co-catalyst
| Catalyst System | Al/Ti ratio | Activity (kg PP/g Cat·h) | Isotacticity (%) | Reference(s) |
| TiCl₄/MgCl₂/DIBP | 30 | 79.4 | >98 | [1] |
| TiCl₄/MgCl₂/DIBP | 50 | 35.2 | >98 | [1] |
DIBP: Diisobutyl phthalate
Friedel-Crafts Reactions
TiBAL serves as an effective Lewis acid catalyst in Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for forming carbon-carbon bonds with aromatic compounds.[2][3] In these reactions, TiBAL activates the alkyl or acyl halide, enhancing its electrophilicity and facilitating the electrophilic aromatic substitution.
The mechanism involves the formation of a carbocation or a highly polarized complex between the electrophile and TiBAL, which is then attacked by the electron-rich aromatic ring.
Caption: General mechanism for TiBAL-catalyzed Friedel-Crafts alkylation.
Table 2: Friedel-Crafts Benzylation of Toluene with Benzyl Chloride
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (p/o) | Reference(s) |
| ZnCl₂/SiO₂ (9 wt%) | - | 80 | 3 | 100 | - | [7] |
Carbonyl-Ene Reactions
The carbonyl-ene reaction is a powerful atom-economical carbon-carbon bond-forming reaction. TiBAL can act as a Lewis acid catalyst to promote these reactions, particularly intramolecular variants.[8] It coordinates to the carbonyl oxygen, lowering the LUMO of the enophile and facilitating the ene reaction.
Caption: Workflow for a TiBAL-catalyzed carbonyl-ene reaction.
Table 3: TiBAL-Promoted Carbonyl-Ene Type Reactions
| Substrate | Product | Yield (%) | Diastereomeric Ratio (E/Z) | Reference(s) |
| 5-Hexenal derivatives | 2-Methylenecyclopentanols | Good | High (E)-selectivity | [9] |
| Propene and Benzaldehyde | Triethylsilyl ether of allyl phenyl carbinol | - | 3-5:1 (E/Z) | [10] |
Note: Specific yield data for the first entry was described as "good" in the source.
Experimental Protocols
Safety Precaution: this compound is pyrophoric and reacts violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Anhydrous solvents and reagents are essential.
General Procedure for Ziegler-Natta Polymerization of Propylene
This protocol is a general representation and should be adapted based on specific catalyst systems and desired polymer properties.
Materials:
-
High-purity propylene
-
Anhydrous heptane or other suitable alkane solvent
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
This compound (TiBAL) solution in an anhydrous solvent
-
Methanol
-
Hydrochloric acid
Procedure:
-
A suitable polymerization reactor is thoroughly dried and purged with inert gas.
-
Anhydrous solvent is introduced into the reactor, followed by the desired amount of TiBAL solution to act as a scavenger and co-catalyst.
-
The reactor is brought to the desired polymerization temperature and pressurized with propylene to the desired partial pressure.
-
The Ziegler-Natta catalyst slurry is injected into the reactor to initiate polymerization.
-
The polymerization is allowed to proceed for the desired time, maintaining constant temperature and pressure by continuously feeding propylene.
-
The reaction is terminated by venting the propylene and adding methanol to quench the catalyst.
-
The polymer is collected, washed with a methanol/HCl mixture to remove catalyst residues, and then with pure methanol.
-
The resulting polypropylene is dried under vacuum to a constant weight.
General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound
This is an illustrative protocol and specific conditions will vary depending on the substrates.
Materials:
-
Aromatic substrate (e.g., toluene)
-
Alkylating agent (e.g., benzyl chloride)
-
This compound (TiBAL) solution in an anhydrous solvent
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add the aromatic substrate and anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the TiBAL solution to the stirred mixture.
-
Add the alkylating agent dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a versatile and powerful Lewis acid catalyst with significant applications in organic and polymer synthesis. Its unique combination of steric bulk and Lewis acidity allows for high reactivity and, in some cases, stereocontrol in a variety of important chemical transformations. While its pyrophoric nature necessitates careful handling, its utility in industrial processes like Ziegler-Natta polymerization and its potential in fine chemical synthesis make it an indispensable tool for researchers and drug development professionals. Further exploration of TiBAL in asymmetric catalysis and the development of more sustainable reaction conditions will undoubtedly continue to expand its role in modern organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Ibuprofen Synthesis [doc.comsol.com]
- 3. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Highly enantioselective hetero-Diels–Alder reactions between Rawal’s diene and aldehydes catalyzed by chiral dirhodium(ii) carboxamidates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Nickel-Catalyzed, Carbonyl-Ene-Type Reactions: Selective for Alpha Olefins and More Efficient with Electron-Rich Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pyrophoric Nature of Triisobutylaluminum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylaluminum (TIBAL) is a highly reactive organoaluminum compound with significant applications in catalysis and organic synthesis.[1][2] Its utility is intrinsically linked to its pyrophoric nature, characterized by spontaneous ignition upon contact with air and violent reactivity with water.[3][4] This guide provides a comprehensive technical overview of the core principles governing TIBAL's pyrophoricity, intended to equip researchers, scientists, and drug development professionals with the knowledge necessary for its safe and effective handling. The document details the thermochemical properties, reactivity, and decomposition pathways of TIBAL, supported by quantitative data, experimental methodologies, and visual representations of key chemical processes.
Introduction to this compound (TIBAL)
This compound, with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a colorless to pale yellow liquid organoaluminum compound.[1][5] It is widely utilized as a co-catalyst in Ziegler-Natta polymerization, a scavenger for impurities in various chemical reactions, and a powerful reducing agent in organic synthesis.[1][5] The high reactivity of TIBAL stems from the electron-deficient nature of the aluminum center, making it highly susceptible to reaction with electron-rich species, most notably oxygen and water.[1] This inherent reactivity is the root of its pyrophoric behavior, necessitating stringent safety protocols and handling procedures in a laboratory or industrial setting.
Quantitative Data on the Pyrophoric Nature of TIBAL
The pyrophoric and reactive hazards of this compound have been quantified through various thermochemical and safety-related measurements. This section summarizes key quantitative data in a structured format to facilitate a clear understanding of its hazardous properties.
Table 1: Thermochemical Properties of this compound
| Property | Value | Units | Source(s) |
| Heat of Combustion (ΔHc°) | -9029 | kJ/mol | [3] |
| -10,235 | cal/g | [6] | |
| -18,423 | Btu/lb | [6] | |
| Heat of Hydrolysis (25 °C) | 2782 | J/g | [3] |
| 665 | cal/g | [3] | |
| Heat of Vaporization (ΔHv) | 230 | J/g | [3] |
| 55 | cal/g | [3] | |
| Specific Heat (57 °C) | 2.125 | J/g·°C | [3] |
| 0.508 | cal/g·°C | [3] |
Table 2: Fire and Reactivity Hazard Ratings for this compound
| Rating System | Hazard | Rating | Description | Source(s) |
| NFPA 704 | Health | 3 | Can cause serious or permanent injury. | [7] |
| Flammability | 4 | Burns readily. Rapidly or completely vaporizes at atmospheric pressure and normal ambient temperature. | [7] | |
| Instability/Reactivity | 3 | Capable of detonation or explosive decomposition or explosive reaction but requires a strong initiating source or must be heated under confinement before initiation. | [7] | |
| Special Hazards | W | Reacts violently or explosively with water. | [7] |
Table 3: Physical Properties Related to Pyrophoricity
| Property | Value | Units | Source(s) |
| Autoignition | Ignites spontaneously under ambient conditions. | - | [5][6] |
| Flash Point | -18 | °C | [5] |
| -1 | °F | [5] | |
| Decomposition Temperature | Begins to decompose at ~50 °C. | °C | [8] |
Chemical Reactivity and Pyrophoric Mechanisms
The pyrophoric nature of TIBAL is a result of its highly exothermic reactions with components of the atmosphere, primarily oxygen and water.
Reaction with Air (Oxidation)
This compound ignites spontaneously upon exposure to air.[3] This is a highly exothermic oxidation reaction that proceeds rapidly. The primary products of complete combustion are aluminum oxide (Al₂O₃), carbon dioxide (CO₂), and water (H₂O).[3] The reaction can be generalized as follows:
2 Al(C₄H₉)₃ + 39 O₂ → Al₂O₃ + 24 CO₂ + 27 H₂O
The dense white smoke observed during the combustion of TIBAL is primarily composed of aluminum oxide particles.[6]
Reaction with Water (Hydrolysis)
TIBAL reacts violently with water in a highly exothermic hydrolysis reaction, which can also lead to ignition.[3][8] This reaction produces flammable isobutane gas and aluminum hydroxide. The reaction is as follows:
Al(C₄H₉)₃ + 3 H₂O → 3 C₄H₁₀ + Al(OH)₃
The rapid evolution of flammable isobutane gas in a highly exothermic reaction creates a significant fire and explosion hazard.
Thermal Decomposition
This compound is thermally less stable than many other trialkylaluminum compounds and begins to decompose at temperatures above 50°C.[5][8] The primary decomposition pathway is through β-hydride elimination, which produces diisobutylaluminum hydride (DIBAL-H) and isobutylene.[3]
Al(CH₂CH(CH₃)₂)₃ → HAl(CH₂CH(CH₃)₂)₂ + CH₂=C(CH₃)₂
Upon further heating, DIBAL-H can decompose to elemental aluminum, hydrogen gas, and more isobutylene.[3]
Experimental Protocols for Handling and Study
Given the extreme reactivity of TIBAL, all manipulations must be conducted with rigorous adherence to safety protocols and the use of specialized equipment. The following sections outline general experimental methodologies for handling and studying pyrophoric materials like TIBAL.
General Handling and Transfer Procedures
Working with pyrophoric liquids requires an inert atmosphere to prevent contact with air and moisture. This is typically achieved using a glovebox or Schlenk line techniques.
Materials and Equipment:
-
Glovebox or Schlenk line with a supply of dry, inert gas (argon or nitrogen)
-
Dry, oven-dried glassware
-
Gas-tight syringes with long needles (at least twice the volume of the liquid to be transferred)
-
Double-tipped needles (cannula) for larger volume transfers
-
Septa-sealed reagent bottles and reaction vessels
-
Non-sparking tools
-
Secondary containment (e.g., a metal pan)
Syringe Transfer (for small volumes, typically < 10 mL): [9]
-
Ensure all glassware is meticulously dried and purged with an inert gas.
-
Secure both the TIBAL reagent bottle and the receiving flask.
-
Insert a needle connected to the inert gas source into the headspace of the TIBAL bottle to maintain a positive pressure.
-
Flush a gas-tight syringe with inert gas at least three times.
-
Insert the syringe needle through the septum of the TIBAL bottle and into the liquid.
-
Slowly draw the desired volume of TIBAL into the syringe. It is recommended not to fill the syringe to more than 60% of its capacity.[10]
-
Withdraw the needle from the liquid and pull a small amount of inert gas from the headspace into the syringe to act as a buffer.
-
Swiftly and carefully transfer the TIBAL to the receiving flask by inserting the needle through its septum and depressing the plunger.
-
Immediately rinse the syringe with a dry, inert solvent (e.g., hexane or toluene) and quench the rinsings in a separate flask containing a suitable quenching agent like isopropanol.[10]
Cannula (Double-Tipped Needle) Transfer (for larger volumes): [9]
-
Ensure all glassware is dry and under a positive pressure of inert gas.
-
Insert one end of the cannula into the headspace of the TIBAL reagent bottle to flush the needle with inert gas.
-
Insert the other end of the cannula through the septum of the receiving vessel.
-
Lower the end of the cannula in the TIBAL bottle into the liquid.
-
The pressure difference between the two vessels will initiate the transfer of the liquid. Gentle pressurization of the TIBAL bottle with the inert gas can facilitate the transfer.
-
Once the desired volume is transferred, raise the cannula out of the liquid in the TIBAL bottle and allow the inert gas to flush the remaining liquid from the cannula.
-
Remove the cannula from both vessels.
Experimental Study of Pyrophoricity
The study of pyrophoric materials involves specialized techniques to quantify their reactivity under controlled conditions.
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal stability and decomposition of TIBAL.
-
Objective: To determine the onset temperature of decomposition and the associated heat flow.
-
Procedure Outline:
-
A small, precisely weighed sample of TIBAL (typically a few milligrams) is hermetically sealed in an aluminum DSC pan under an inert atmosphere (e.g., inside a glovebox).
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped up at a controlled rate while the heat flow to the sample is measured relative to the reference.
-
An exothermic peak will indicate the decomposition of TIBAL, and the onset of this peak is the decomposition temperature.
-
Ignition Delay Time Measurement: Shock tubes are often used to measure the ignition delay times of pyrophoric materials.
-
Objective: To determine the time between the creation of a high-temperature, high-pressure environment and the onset of ignition.
-
Procedure Outline:
-
A mixture of TIBAL vapor and an oxidizer (e.g., air) at a known concentration is introduced into the driven section of a shock tube.
-
A diaphragm separating the driver and driven sections is ruptured, generating a shock wave that rapidly heats and pressurizes the gas mixture.
-
The time from the passage of the shock wave to the detection of light emission from combustion (ignition) is measured using fast-response photodetectors.
-
This experiment is repeated at various initial temperatures and pressures to determine the ignition delay as a function of these parameters.
-
Quenching and Disposal of Residual TIBAL
Unused or residual TIBAL must be carefully quenched before disposal.
Procedure Outline:
-
All quenching procedures should be performed under an inert atmosphere in a fume hood.
-
The vessel containing the TIBAL residue should be cooled in an ice bath.
-
A less reactive alcohol, such as isopropanol, should be added dropwise with vigorous stirring. The reaction is highly exothermic and will generate gas, so the addition must be slow and controlled.
-
After the initial vigorous reaction subsides, a more reactive alcohol, such as methanol, can be slowly added to ensure complete quenching.
-
Finally, water can be very slowly and cautiously added to hydrolyze any remaining organoaluminum species.
-
The resulting solution should be neutralized and disposed of as hazardous waste in accordance with local regulations.
Visualizing the Pyrophoric Nature of TIBAL
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for handling this compound.
References
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. nouryon.com [nouryon.com]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. orgsyn.org [orgsyn.org]
In-Depth Technical Guide: The Monomer-Dimer Equilibrium of Triisobutylaluminum in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutylaluminum (TiBAL), a prominent organoaluminum compound, plays a crucial role as a co-catalyst in olefin polymerization and as a versatile reagent in organic synthesis. In solution, TiBAL does not exist as a simple monomeric species. Instead, it participates in a dynamic equilibrium between its monomeric and dimeric forms. Understanding and quantifying this equilibrium is of paramount importance for controlling reaction kinetics, optimizing process conditions, and ensuring reproducibility in its various applications. The steric bulk of the isobutyl groups significantly influences the position of this equilibrium, making it a fascinating case study in the structure-reactivity relationships of organometallic compounds. This technical guide provides a comprehensive overview of the this compound monomer-dimer equilibrium, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying principles.
Core Concepts: The Monomer-Dimer Equilibrium
This compound exists in solution as an equilibrium mixture of the monomer and a bridged dimer.[1] This association is a common feature for many trialkylaluminum compounds, although the tendency to dimerize is diminished for those with branched-chain alkyl groups like isobutyl, as compared to, for instance, trimethylaluminum.[2] The equilibrium can be represented as follows:
2 Al(i-Bu)₃ ⇌ [Al(i-Bu)₃]₂
The dimer features bridging isobutyl groups, where a carbon atom is shared between the two aluminum centers, forming a three-center, two-electron (3c-2e) bond. This electron-deficient bonding is characteristic of organoaluminum dimers.
The position of this equilibrium is sensitive to several factors, including temperature, concentration, and the nature of the solvent.
Quantitative Data on the Monomer-Dimer Equilibrium
The equilibrium between monomeric and dimeric this compound has been quantitatively investigated, primarily through cryoscopic and spectroscopic methods. The key thermodynamic parameters governing this equilibrium provide insight into the energetics of the dimerization process.
Equilibrium Constant
The dimerization equilibrium constant, KD, is defined as:
KD = [Dimer] / [Monomer]²
A study by Martin B. Smith in 1970 provided crucial data on this equilibrium in benzene solution.
| Temperature (°C) | Temperature (K) | Equilibrium Constant (KD) (L/mol) |
| 5.4 | 278.55 | 11.5 |
| 10.0 | 283.15 | 8.35 |
| 15.0 | 288.15 | 6.05 |
| 20.0 | 293.15 | 4.45 |
| 25.0 | 298.15 | 3.25 |
Data extracted from Smith, M. B. (1970). The Monomer-Dimer Equilibria of Liquid Aluminum Alkyls II this compound. Journal of Organometallic Chemistry, 22(2), 273-281.
Thermodynamic Parameters
From the temperature dependence of the equilibrium constant, the standard enthalpy (ΔH°) and standard entropy (ΔS°) of dimerization can be determined using the van't Hoff equation:
ln(KD) = -ΔH°/RT + ΔS°/R
where R is the ideal gas constant and T is the absolute temperature.
| Thermodynamic Parameter | Value |
| ΔH° (Enthalpy Change) | -10.2 ± 0.4 kcal/mol of dimer |
| ΔS° (Entropy Change) | -29.5 ± 1.3 e.u. (cal/mol·K) of dimer |
Data extracted from Smith, M. B. (1970). The Monomer-Dimer Equilibria of Liquid Aluminum Alkyls II this compound. Journal of Organometallic Chemistry, 22(2), 273-281.
The negative enthalpy change indicates that the dimerization is an exothermic process, favoring the dimer at lower temperatures. The negative entropy change reflects the loss of translational and rotational degrees of freedom upon the association of two monomer units.
Experimental Protocols
The study of the this compound monomer-dimer equilibrium requires meticulous experimental techniques due to its pyrophoric nature, reacting violently with air and moisture. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Cryoscopic Molecular Weight Determination
Cryoscopy, or freezing point depression, is a classical method for determining the molecular weight of a solute in solution. By comparing the apparent molecular weight to the theoretical molecular weight of the monomer, the degree of association can be calculated.
Materials:
-
Beckmann thermometer or a high-precision digital thermometer
-
Cryoscopy apparatus (a jacketed sample tube with a stirrer)
-
Schlenk line or glovebox
-
Dry, degassed benzene (solvent)
-
This compound
-
Inert gas (argon or nitrogen)
Procedure:
-
Apparatus Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and assemble the cryoscopy apparatus while hot under a stream of inert gas.
-
Solvent Preparation: Transfer a known weight (approximately 20-30 g) of dry, degassed benzene into the sample tube under an inert atmosphere.
-
Freezing Point of Pure Solvent: Cool the apparatus in a suitable cooling bath (e.g., ice-water) while stirring continuously. Record the freezing point of the pure benzene (T₀) to a precision of ±0.001 °C. Repeat this measurement at least twice to ensure reproducibility.
-
Sample Addition: In a glovebox or using a Schlenk line, carefully add a known weight of this compound to the benzene.
-
Freezing Point of the Solution: Determine the freezing point of the solution (Tf) using the same procedure as for the pure solvent.
-
Calculations:
-
Calculate the freezing point depression, ΔTf = T₀ - Tf.
-
Calculate the molality (m) of the solution using the cryoscopic constant (Kf) for benzene (5.12 K· kg/mol ): m = ΔTf / Kf.
-
Calculate the apparent molecular weight (MWapp) of the solute: MWapp = (mass of solute / mass of solvent in kg) / m.
-
The degree of association (i) can be determined by: i = MWapp / MWmonomer, where MWmonomer for this compound is 198.33 g/mol .
-
From the degree of association, the concentrations of monomer and dimer can be calculated to determine the equilibrium constant at the freezing point of the solution.
-
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
VT-NMR spectroscopy is a powerful, non-invasive technique to study dynamic equilibria. By monitoring changes in the NMR spectrum as a function of temperature, the equilibrium constant and thermodynamic parameters can be determined. Both ¹H and ²⁷Al NMR can be utilized, although ²⁷Al NMR can provide more direct information about the aluminum species in solution.
Materials:
-
NMR spectrometer equipped with a variable temperature unit
-
J. Young NMR tubes (or other sealable NMR tubes)
-
Schlenk line or glovebox
-
Dry, deuterated solvent (e.g., benzene-d₆, toluene-d₈)
-
This compound
-
Inert gas (argon or nitrogen)
Procedure:
-
Sample Preparation:
-
In a glovebox or on a Schlenk line, prepare a solution of this compound in the chosen deuterated solvent of a known concentration in a J. Young NMR tube.[3]
-
The concentration should be chosen to ensure that both monomer and dimer are present in appreciable amounts.
-
The tube must be flame-sealed or have a reliable seal (like a J. Young valve) to prevent contamination.
-
-
NMR Data Acquisition:
-
Acquire a series of NMR spectra (e.g., ¹H or ²⁷Al) at different, precisely controlled temperatures.
-
Allow the sample to equilibrate at each temperature for a sufficient time (e.g., 10-15 minutes) before acquiring the spectrum.
-
-
Data Analysis:
-
In the case of slow exchange on the NMR timescale, separate signals for the monomer and dimer may be observed. The relative integrals of these signals can be used to determine the concentrations of each species and thus the equilibrium constant at each temperature.
-
In the case of fast exchange, a single, population-averaged signal will be observed. The chemical shift of this signal will be a weighted average of the chemical shifts of the monomer and dimer. By deconvolution or lineshape analysis, the relative populations can be determined.
-
For ²⁷Al NMR, the hexa-coordinate aluminum in the dimer and the tetra-coordinate aluminum in the monomer will have distinct chemical shifts, although the signals may be broad due to the quadrupolar nature of the ²⁷Al nucleus.[4]
-
-
Thermodynamic Analysis:
Visualizations
Monomer-Dimer Equilibrium
Caption: Reversible equilibrium between this compound monomer and dimer.
Experimental Workflow for Cryoscopic Determination
Caption: Workflow for determining the degree of association of TiBAL by cryoscopy.
Conclusion
The monomer-dimer equilibrium of this compound is a fundamental aspect of its chemistry, with significant implications for its reactivity and applications. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this important organoaluminum compound. A thorough understanding of this equilibrium, facilitated by techniques such as cryoscopy and variable temperature NMR, is essential for the rational design and optimization of chemical processes involving this compound. The careful handling of this pyrophoric material under inert conditions is a critical prerequisite for obtaining reliable and reproducible results.
References
Synthesis and preparation of high-purity Triisobutylaluminum.
An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Triisobutylaluminum (TiBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TiBA), a colorless, pyrophoric organoaluminum compound, is a versatile and critical reagent in modern chemical synthesis. It is widely utilized as a co-catalyst in Ziegler-Natta polymerization for the production of polyolefins like polyethylene and polypropylene, a stereoselective reducing agent, and a precursor for the synthesis of other organoaluminum compounds.[1][2][3] Its industrial significance is matched by its utility in academic and pharmaceutical research, where its potent and often selective reactivity is harnessed in complex molecular transformations.[2] This guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity TiBA, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Synthesis Pathway
The predominant industrial method for synthesizing this compound is the direct reaction of aluminum, hydrogen, and isobutylene.[1][4][5] This process, often referred to as the Ziegler direct synthesis, is typically conducted at elevated temperatures and pressures and proceeds in a two-step mechanism.[1][5][6]
-
Formation of Diisobutylaluminum Hydride (DiBAH): In the initial step, activated aluminum powder reacts with hydrogen gas and two equivalents of isobutylene to form the intermediate, Diisobutylaluminum Hydride.[5][6]
2 Al + 3 H₂ + 4 (CH₃)₂C=CH₂ → 2 HAl[(CH₂)CH(CH₃)₂]₂
-
Alkylation of DiBAH to TiBA: The newly formed DiBAH readily reacts with an additional equivalent of isobutylene to yield the final product, this compound.[5][6]
HAl[(CH₂)CH(CH₃)₂]₂ + (CH₃)₂C=CH₂ → Al[(CH₂)CH(CH₃)₂]₃
The overall stoichiometry for the synthesis is:
Al + 3/2 H₂ + 3 (CH₃)₂C=CH₂ → Al[(CH₂)CH(CH₃)₂]₃
A critical aspect of this synthesis is the use of activated aluminum, which is essential for achieving a practical reaction rate.[4][7] Activation can be accomplished by methods such as ball milling.[8]
Logical Workflow for TiBA Synthesis
Caption: Figure 1: Overall Synthesis Workflow for this compound (TiBA)
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and purification of high-purity TiBA. These are representative procedures based on established principles and should be performed with strict adherence to safety protocols due to the pyrophoric nature of aluminum alkyls.
Protocol 1: Laboratory-Scale Synthesis of this compound
Objective: To synthesize crude this compound from activated aluminum, hydrogen, and isobutylene.
Materials:
-
Activated aluminum powder (particle size 50-120 mesh, ≥99% purity)[8]
-
High-purity hydrogen gas
-
High-purity isobutylene (moisture <20 ppm, oxygen <20 ppm)[8]
-
Anhydrous hexanes or heptane (as solvent)
-
High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, gas inlet, liquid sampling valve, thermocouple, and pressure transducer.
Procedure:
-
Reactor Preparation: The autoclave reactor must be meticulously cleaned, dried, and purged with an inert gas (e.g., argon or nitrogen) to eliminate all traces of air and moisture.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with activated aluminum powder. A slurry of the aluminum powder in a minimal amount of previously prepared TiBA or an anhydrous hydrocarbon solvent can facilitate handling.[4][7]
-
Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with inert gas followed by evacuation to ensure an oxygen-free environment.
-
Introduction of Reactants:
-
Pressurize the reactor with isobutylene, followed by high-purity hydrogen gas. A patent suggests that for an optimal reaction rate, the isobutylene should contribute from 6% to 26% of the total initial reaction pressure.[7]
-
Heat the reactor to the desired reaction temperature, typically in the range of 80-140°C.[1][7]
-
-
Reaction Execution:
-
Maintain the reaction temperature and a total pressure between 200 and 800 p.s.i.a.[7]
-
Continuously feed hydrogen gas to the reactor to maintain the desired pressure as it is consumed.
-
Monitor the reaction progress by observing the rate of hydrogen uptake.
-
The reaction is typically complete when hydrogen consumption ceases.
-
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess pressure through a suitable scrubbing system.
-
Product Recovery: Under an inert atmosphere, transfer the liquid product, which is a mixture of TiBA and some DiBAH, to a storage vessel. The product will also contain unreacted aluminum powder.
Protocol 2: Purification of this compound by Vacuum Distillation
Objective: To purify crude this compound by removing unreacted aluminum, DiBAH, and other impurities.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap. All glassware must be free of cracks and weaknesses.
-
Vacuum pump capable of reaching pressures below 1 mmHg.
-
Inert gas source (argon or nitrogen).
Procedure:
-
Filtration: Under an inert atmosphere, filter the crude TiBA product to remove the suspended unreacted aluminum powder.
-
Apparatus Assembly: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with high-vacuum grease.[9] The system should be purged with an inert gas.
-
Charging the Distillation Flask: Transfer the filtered crude TiBA to the distillation flask.
-
Evacuation: Gradually apply vacuum to the system. This will remove any dissolved gases and low-boiling impurities.
-
Distillation:
-
Gently heat the distillation flask. The distillation should be conducted at a temperature not exceeding 70°C to minimize thermal decomposition of TiBA into DiBAH and isobutylene.[10]
-
Collect the distilled TiBA in the receiving flask, which should be cooled.
-
-
Termination of Distillation: Once the distillation is complete, cool the distillation flask to room temperature before slowly reintroducing the inert gas to the system to break the vacuum.[9]
-
Storage: Transfer the purified, high-purity TiBA to a suitable container under an inert atmosphere for storage.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of high-purity TiBA.
Table 1: Reaction Parameters for TiBA Synthesis
| Parameter | Value | Reference(s) |
| Reaction Temperature | 80 - 170 °C | [1][7] |
| Total Pressure | 200 - 800 p.s.i.a. (approx. 14 - 55 atm) | [7] |
| Hydrogen Pressure | Up to 20.3 MPa (200 atm) | [1] |
| Isobutylene Partial Pressure | 6 - 26% of total pressure | [7] |
Table 2: Specifications of High-Purity this compound
| Property | Specification | Reference(s) |
| Purity | ≥ 95-98% | [1][2][11] |
| Appearance | Clear, colorless liquid | [2] |
| Aluminum Content | ≥ 13.4 wt% | |
| Hydride (as AlH₃) | ≤ 0.8 wt% | |
| Isobutylene | ≤ 4.0 wt% | |
| Tri-n-butylaluminum | ≤ 0.5 wt% |
Table 3: Analytical Techniques for Quality Control
| Analytical Method | Purpose | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies organic components and impurities. | [11] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Determines trace metal content. | [11] |
| Karl Fischer Titration | Measures water content. | [11] |
| Titration of Aqueous Hydrolyzate | Determines total aluminum content. |
Purification and Quality Control Logic
Caption: Figure 2: Purification and QC Workflow for High-Purity TiBA
Safety Considerations
This compound is a highly pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[8] All handling and experimental procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.[3] Personal protective equipment, including flame-resistant lab coats, safety glasses, and appropriate gloves, is mandatory. Ensure that appropriate fire extinguishing media (e.g., dry powder, such as Met-L-X) is readily available.
Conclusion
The synthesis of high-purity this compound is a well-established industrial process that can be adapted for a laboratory setting with the appropriate equipment and safety precautions. The direct synthesis from aluminum, hydrogen, and isobutylene, followed by vacuum distillation, is the most effective route to obtaining high-purity material. Rigorous quality control using modern analytical techniques is essential to ensure the final product meets the stringent requirements for its various applications in research and industry. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully prepare and utilize this important organometallic reagent.
References
- 1. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tuodaindus.com [tuodaindus.com]
- 3. This compound (TIBA) [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Triisobutylaluminium - Wikipedia [en.wikipedia.org]
- 7. US3259644A - Preparation of this compound - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. JPH0733781A - Method for purifying this compound - Google Patents [patents.google.com]
- 11. tuodaindus.com [tuodaindus.com]
An In-depth Technical Guide to the Molecular Structure and Bonding in Triisobutylaluminum (TiBAL)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Triisobutylaluminum (TiBAL), an organoaluminum compound with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a pyrophoric, colorless liquid with significant industrial applications, primarily as a co-catalyst in olefin polymerization and as a powerful reducing agent.[1][2][3] Its utility is deeply rooted in its unique molecular structure and bonding, characterized by an electron-deficient aluminum center. This guide provides a comprehensive technical overview of the structural chemistry of TiBAL, focusing on its monomer-dimer equilibrium, the detailed molecular geometry of each form, the nature of its chemical bonds, and the experimental and computational methods used for its characterization.
Monomer-Dimer Equilibrium
A defining characteristic of this compound in the liquid phase is its existence as an equilibrium mixture of a monomeric and a dimeric species.[1][4] This behavior is common for trialkylaluminum compounds, although the tendency to dimerize is less pronounced for those with branched-chain alkyl groups like isobutyl compared to, for example, trimethylaluminum.[4]
The equilibrium reaction is as follows:
2 Al(i-Bu)₃ (monomer) ⇌ [Al(i-Bu)₃]₂ (dimer)
The equilibrium constant (K_D) for this association has been determined to be 3.810 at 20 °C.[1] The position of this equilibrium is influenced by factors such as temperature and pressure.[5] For simplicity and in many reaction schemes, TiBAL is often represented as the monomer.[1] The electron-deficient nature of the aluminum atom in the monomer, which does not have a complete octet of electrons, is the primary driving force for dimerization.[2]
Caption: Monomer-Dimer equilibrium in this compound.
Molecular Structure and Geometry
Recent high-resolution X-ray diffraction studies have provided detailed insights into the precise molecular structure of TiBAL, particularly in its dimeric form.[6]
Monomer Structure
In its monomeric form, this compound is expected to adopt a trigonal planar geometry around the central aluminum atom, consistent with VSEPR theory for an AX₃ system. The Al-C bonds are formed by the overlap of sp² hybrid orbitals on the aluminum atom with sp³ orbitals on the carbon atoms of the isobutyl groups.
Dimer Structure
In the solid state and concentrated solutions, TiBAL exists as a dimer, [Al(CH₂CH(CH₃)₂)₃]₂.[6] The structure features two aluminum atoms bridged by two isobutyl groups, with each aluminum atom also bonded to two terminal isobutyl groups. This results in a distorted tetrahedral coordination geometry around each aluminum center.[4] The bridging carbon-aluminum bonds are notably elongated compared to the terminal bonds.[1]
A key feature of the dimer is the formation of three-center, two-electron (3c-2e) bonds for the bridging isobutyl groups. In this arrangement, a single pair of electrons binds three atoms (Al-C-Al), a hallmark of electron-deficient molecules. Recent studies have explored the polarization effects and electron shifts within the isobutyl groups, noting differences depending on whether the substituent is in a terminal (directional σ-bond) or bridging (multicenter μ-bond) position.[6]
Caption: Bonding diagram of the this compound dimer.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₇Al | [1][7] |
| Molar Mass | 198.33 g·mol⁻¹ | [1][8] |
| Appearance | Colorless liquid | [1][8] |
| Density | 0.786 g/mL at 25 °C | [1][9] |
| Melting Point | 4 to 6 °C | [1][9] |
| Boiling Point | 86 °C at 10 mmHg (13 hPa) | [1][9] |
| Refractive Index (n₂₀/D) | 1.4494 | [9] |
| Enthalpy of Vaporization (ΔvapH°) | 38.3 kJ/mol | [7] |
Table 2: Structural Parameters (Illustrative) (Precise, recent crystallographic data requires access to the supplementary information of cited papers, such as CCDC 2027435 from the 2021 Inorganic Chemistry study.[6] The values below are typical for analogous structures.)
| Parameter | Species | Typical Value |
| Al-C Bond Length (Terminal) | Dimer | ~1.95 - 1.97 Å |
| Al-C Bond Length (Bridging) | Dimer | ~2.10 - 2.20 Å |
| Al-C-Al Bond Angle (Bridging) | Dimer | ~75 - 78° |
| C-Al-C Bond Angle (Terminal) | Dimer | ~115 - 120° |
| Al-C Bond Length | Monomer | ~1.95 Å |
| C-Al-C Bond Angle | Monomer | ~120° |
Experimental Protocols for Structural Characterization
The pyrophoric and reactive nature of TiBAL necessitates specialized handling under inert atmospheres (e.g., dry nitrogen or argon) for all characterization techniques.[3][10]
X-ray Diffraction (XRD)
High-resolution single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the TiBAL dimer.
-
Methodology:
-
Crystal Growth: A solution of TiBAL in a non-coordinating solvent (e.g., hexane) is slowly cooled in a sealed capillary under an inert atmosphere until suitable single crystals form.
-
Data Collection: The capillary containing the crystal is mounted on a goniometer in a diffractometer equipped with a low-temperature device (e.g., a nitrogen stream at ~100 K) to minimize thermal motion and prevent melting.
-
Structure Solution: The diffraction data is collected by rotating the crystal in a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the phase problem and generate an electron density map, from which atomic positions, bond lengths, and angles are determined.[6] A multipole refinement using methods like the Hansen and Coppens model can be employed for detailed analysis of electron density distribution.[6]
-
Electron Diffraction
Gas-phase electron diffraction can be used to study the structure of the TiBAL monomer, as the dimer tends to dissociate at lower pressures and higher temperatures.
-
Methodology:
-
Sample Introduction: A gaseous beam of TiBAL is introduced into a high-vacuum chamber.
-
Diffraction: A high-energy electron beam is passed through the gas. The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings on a detector.
-
Analysis: The intensity and spacing of the diffraction rings are analyzed to determine the radial distribution of atoms, allowing for the calculation of bond lengths and angles in the gas-phase monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the structure and dynamics of TiBAL in solution, particularly the monomer-dimer equilibrium.
-
Methodology:
-
Sample Preparation: Samples are prepared in deuterated, anhydrous solvents (e.g., benzene-d₆, toluene-d₈) in an inert atmosphere glovebox and sealed in NMR tubes.[10]
-
¹H and ¹³C NMR: These spectra provide information on the isobutyl groups. In the case of slow exchange between monomer and dimer, distinct signals for the terminal and bridging groups may be observed. More commonly, rapid exchange leads to averaged signals whose chemical shifts are dependent on the monomer/dimer ratio.
-
²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al gives broad signals but is highly sensitive to the coordination environment of the aluminum atom.[11] The tetrahedral environment in the dimer and the trigonal planar environment in the monomer are expected to have distinct chemical shifts, providing a direct probe of the equilibrium.
-
Computational Studies
Density Functional Theory (DFT) and other ab initio methods are used to complement experimental data.
-
Methodology:
-
Model Building: The structures of the TiBAL monomer and dimer are built in silico.
-
Calculation: Quantum chemical calculations are performed to optimize the geometries and predict structural parameters (bond lengths, angles), vibrational frequencies, and NMR chemical shifts.[12]
-
Analysis: The calculated data is compared with experimental results from XRD, electron diffraction, and spectroscopy to validate the computational model and provide deeper insights into electronic structure and bonding, such as the electron localization function (ELF).[6]
-
Caption: Experimental workflow for TiBAL structural analysis.
References
- 1. Triisobutylaluminium - Wikipedia [en.wikipedia.org]
- 2. tuodaindus.com [tuodaindus.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Aluminium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 100-99-2 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. The monomer−dimer equilibria of liquid aliminum alkyls: III. Trimethylaluminum: the monomer−dimer equilibria of liquid and gaseous trimethylaluminum and triethylaluminum | Semantic Scholar [semanticscholar.org]
- 12. Experimental and computational studies of trialkylaluminum and alkylaluminum chloride reactions with silica - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triisobutylaluminum (TIBAL) for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Triisobutylaluminum (TIBAL) is a highly reactive organoaluminum compound with significant applications in organic synthesis and polymer chemistry. Its potent reducing capabilities and role as a co-catalyst make it an invaluable tool in the laboratory. However, its pyrophoric nature necessitates stringent safety protocols and a thorough understanding of its characteristics. This guide provides a comprehensive overview of the key physical and chemical properties of TIBAL, detailed experimental protocols for its use, and visual representations of its reaction mechanisms.
Core Physical and Chemical Characteristics
This compound is a colorless to pale yellow liquid that is highly flammable and reacts violently with air and water.[1][2] It is typically supplied as a neat liquid or as a solution in hydrocarbon solvents such as hexane or toluene.[1][3] Below is a summary of its key physical and chemical properties.
| Property | Value | References |
| Chemical Formula | Al(C₄H₉)₃ | [4] |
| Molecular Weight | 198.32 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Density | 0.786 - 0.848 g/mL at 25 °C | [3][5][6] |
| Melting Point | 4 to 6 °C | [3][5][6] |
| Boiling Point | 68-69 °C at reduced pressure; 86 °C at 10 mmHg; 212 °C at 1 atm | [3][5][6] |
| Solubility | Reacts violently with water; soluble in aliphatic solvents like hexane and heptane. | [4] |
| Flash Point | -18 °C (-1 °F) | [3] |
| Autoignition | Ignites spontaneously in air. | [1][3] |
Reactivity and Safety Considerations
TIBAL is a potent reducing agent and Lewis acid.[7] Its high reactivity is also the source of its primary hazards.
-
Pyrophoric Nature : TIBAL ignites spontaneously upon contact with air.[1][3] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques, such as a glovebox or Schlenk line.[8]
-
Violent Reaction with Water : TIBAL reacts violently with water and other protic solvents (e.g., alcohols), producing flammable isobutane gas.[1][9] Reaction quenching and workup procedures must be conducted with extreme caution.
-
Incompatibilities : It reacts violently with a wide range of substances, including alcohols, phenols, amines, carbon dioxide, sulfur oxides, nitrogen oxides, halogens, and halogenated hydrocarbons, which can lead to fire and explosion hazards.[1][3]
Personal Protective Equipment (PPE): When handling TIBAL, it is imperative to use:
-
Chemical-resistant gloves suitable for organometallics.[7][10]
-
Full face protection, such as a face shield and safety goggles.[7][10]
Fire Extinguishing: In case of fire, DO NOT USE WATER, FOAM, OR CARBON DIOXIDE . Use dry chemical powder, sand, soda ash, or other inert powders to extinguish the fire.[9]
Key Laboratory Applications and Experimental Protocols
TIBAL is a versatile reagent in the laboratory, primarily used as a reducing agent and a co-catalyst in polymerization reactions.
Reduction of Esters to Aldehydes
This compound can be used for the partial reduction of esters to aldehydes. This reaction is highly dependent on temperature to prevent over-reduction to the primary alcohol. The mechanism involves the coordination of the Lewis acidic aluminum to the carbonyl oxygen, followed by hydride transfer. The resulting tetrahedral intermediate is stable at low temperatures.
Caption: Mechanism of Ester Reduction to Aldehyde using TIBAL.
Experimental Protocol: General Procedure for the Reduction of an Ester to an Aldehyde
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve the ester (1.0 equivalent) in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent over-reduction.[11]
-
Addition of TIBAL: Slowly add a solution of TIBAL (1.0-1.2 equivalents) in a hydrocarbon solvent dropwise via the addition funnel, ensuring the internal temperature does not rise above -75 °C.[10]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10][11]
-
Quenching: While maintaining the temperature at -78 °C, slowly and cautiously add methanol dropwise to quench the excess TIBAL.[7][11]
-
Workup: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. Alternatively, a dilute aqueous solution of HCl can be added carefully.[10][11]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate or dichloromethane).[11]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude aldehyde via column chromatography on silica gel, distillation, or recrystallization.[11]
Ziegler-Natta Polymerization of Alkenes
TIBAL is commonly used as a co-catalyst in Ziegler-Natta polymerization to produce polyolefins like polyethylene and polypropylene.[6] It activates the titanium-based catalyst and acts as a scavenger for impurities.
Caption: Simplified Workflow for Ziegler-Natta Polymerization.
Experimental Protocol: General Procedure for Ethylene Polymerization
-
Reactor Preparation: A stainless-steel reactor is preheated and then evacuated.[12]
-
Solvent and Co-catalyst Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of TIBAL as the co-catalyst.[12]
-
Saturation with Monomer: The reactor is brought to the desired temperature, and the reaction mixture is saturated with ethylene gas.[12]
-
Initiation: The titanium-based pre-catalyst (e.g., TiCl₄ on a MgCl₂ support) is added to the reaction mixture to initiate polymerization.[12]
-
Polymerization: The ethylene pressure is maintained at a constant level throughout the polymerization process.[12]
-
Termination and Workup: The polymerization is terminated by stopping the ethylene flow and quenching the reaction. The resulting polymer is then collected, washed, and dried.
Quenching and Workup Procedures for TIBAL Reactions
Due to the pyrophoric nature of TIBAL, proper quenching and workup are critical for safety.
References
- 1. grokipedia.com [grokipedia.com]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and first-principles investigation on how support morphology determines the performance of the Ziegler-Natta catalyst during ethylene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Triisobutylaluminum (CAS Number 100-99-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutylaluminum (TIBA), identified by the CAS number 100-99-2, is a highly reactive organoaluminum compound with the chemical formula Al(CH₂CH(CH₃)₂)₃.[1] It is a colorless to pale yellow liquid that is pyrophoric, igniting spontaneously upon contact with air, and reacts violently with water.[2][3][4] These characteristics necessitate specialized handling procedures under an inert atmosphere.[5] In the realms of chemical synthesis and polymer science, TIBA is a versatile and crucial reagent. It serves as a co-catalyst in Ziegler-Natta polymerization for the production of polyolefins, a powerful reducing agent in various organic transformations, and a scavenger for impurities in sensitive reaction systems.[3][6][7] Its unique reactivity profile, influenced by the sterically bulky isobutyl groups, makes it an indispensable tool for chemists in both academic and industrial research. This guide provides a comprehensive overview of the core properties, experimental considerations, and key applications of this compound.
Core Properties of this compound
The physical, chemical, and safety properties of this compound are summarized in the following tables for easy reference and comparison.
Physical Properties
| Property | Value | References |
| CAS Number | 100-99-2 | [8] |
| Molecular Formula | C₁₂H₂₇Al | [9][8] |
| Molecular Weight | 198.32 g/mol | [8][10] |
| Appearance | Colorless to pale yellow liquid | [3][9] |
| Melting Point | 4-6 °C | [5][8] |
| Boiling Point | 86 °C at 10 mmHg | [8] |
| Density | 0.786 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.4494 | [8] |
| Vapor Pressure | <1 mmHg | [11] |
| Solubility | Reacts violently with water. Soluble in hydrocarbon solvents like hexane, heptane, benzene, and toluene. | [2] |
Chemical Properties
| Property | Description | References |
| Reactivity | Highly reactive and pyrophoric; ignites spontaneously in air. Reacts violently with water, alcohols, phenols, amines, carbon dioxide, sulfur oxides, nitrogen oxides, halogens, and halogenated hydrocarbons. | [2] |
| Thermal Stability | Less stable than triethylaluminum, decomposing above 50°C to produce isobutene and hydrogen. | [2] |
| Dimerization | Exists in equilibrium with its dimer. | [1] |
| Applications | Used as a co-catalyst in Ziegler-Natta polymerization, a reducing agent, and a scavenger for impurities. | [2][3] |
Safety and Handling
| Hazard Category | GHS Classification and Precautions | References |
| Flammability | H250: Catches fire spontaneously if exposed to air. H260: In contact with water releases flammable gases which may ignite spontaneously. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P222: Do not allow contact with air. P231 + P232: Handle and store contents under inert gas. Protect from moisture. | [5][8] |
| Corrosivity | H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |
| Storage | Store in a cool, dry, well-ventilated place in tightly sealed containers under an inert atmosphere. Keep away from incompatible materials. | [5][12] |
| First Aid | Skin Contact: Brush off loose particles and immerse in cool water or wrap in wet bandages. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention for any exposure. | [8] |
Experimental Protocols
Due to the hazardous nature of this compound, all manipulations must be carried out by trained personnel using appropriate engineering controls and personal protective equipment. The following are generalized methodologies for common experimental procedures involving TIBA.
General Handling of Pyrophoric Liquids
This protocol outlines the fundamental steps for safely handling this compound and other pyrophoric liquids in a laboratory setting.
Materials:
-
Glovebox or fume hood with an inert gas source (e.g., nitrogen or argon)
-
Schlenk line
-
Dry, oven-dried glassware
-
Gas-tight syringes and needles
-
Septa
-
Non-combustible secondary containment
-
Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, face shield, chemical-resistant gloves)
-
Class D fire extinguisher or dry sand/soda ash for extinguishing metal fires
Procedure:
-
Preparation: Ensure the glovebox or fume hood is purged with an inert gas and that all glassware is dry and free of contaminants. Remove all flammable materials from the work area.
-
Inert Atmosphere: Establish and maintain an inert atmosphere in the reaction vessel and any transfer apparatus.
-
Transfer: For small volumes, a gas-tight syringe can be used to transfer the liquid. The syringe should be flushed with inert gas before use. For larger volumes, a cannula transfer is recommended.
-
Reaction: Add the this compound to the reaction mixture slowly and in a controlled manner, maintaining the inert atmosphere.
-
Quenching: After the reaction is complete, any excess this compound must be quenched safely. This is typically done by slowly adding a less reactive solvent (like toluene), followed by the cautious addition of a proton source (like isopropanol) at a low temperature.
-
Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated by rinsing with an inert solvent, followed by a careful quenching of the rinsate.
Ziegler-Natta Polymerization of Ethylene (Illustrative)
This protocol provides a conceptual outline for the polymerization of ethylene using a Ziegler-Natta catalyst system with this compound as a co-catalyst.
Materials:
-
Titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support (catalyst)
-
This compound (co-catalyst)
-
Dry, deoxygenated hydrocarbon solvent (e.g., hexane)
-
High-purity ethylene gas
-
A pressure-rated reactor equipped with a stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas.
-
Catalyst Slurry Preparation: The supported TiCl₄ catalyst is suspended in the hydrocarbon solvent inside the reactor under an inert atmosphere.
-
Co-catalyst Addition: A solution of this compound in the hydrocarbon solvent is added to the reactor. The TIBA acts as a scavenger for any remaining impurities and activates the titanium catalyst.
-
Polymerization: The reactor is pressurized with ethylene gas to the desired pressure, and the temperature is maintained at the target value. The polymerization is allowed to proceed for the desired time.
-
Termination: The polymerization is terminated by venting the ethylene and adding a quenching agent, such as an alcohol, to deactivate the catalyst.
-
Product Isolation: The resulting polymer is collected, washed to remove catalyst residues, and dried.
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the use of this compound.
References
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. tuodaindus.com [tuodaindus.com]
- 3. gelest.com [gelest.com]
- 4. cmu.edu [cmu.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 11. cpchem.com [cpchem.com]
- 12. ors.od.nih.gov [ors.od.nih.gov]
In-Depth Technical Guide: Initial Investigation of Triisobutylaluminum Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylaluminum (TIBAL), an organoaluminum compound with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a highly reactive and versatile reagent in organic synthesis and polymer chemistry.[1][2] Characterized as a colorless to pale yellow pyrophoric liquid, it necessitates handling under an inert atmosphere.[2][3] TIBAL's reactivity stems from the electron-deficient nature of the aluminum center, making it a potent Lewis acid and reducing agent.[1] This guide provides an initial technical overview of its core reactivity profile, including its application in polymerization and as a reducing agent for carbonyl compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in a research and development setting.
Core Reactivity and Physicochemical Properties
This compound is a non-polar organometallic compound that exists in a monomer-dimer equilibrium in solution.[2][4] The steric bulk of the isobutyl groups shifts this equilibrium more toward the monomeric form compared to less hindered trialkylaluminums like trimethylaluminum.[4] It is highly pyrophoric, igniting spontaneously in air, and reacts violently with water and other protic solvents.[2][3] TIBAL is thermally less stable than triethylaluminum, beginning to decompose at approximately 50°C to produce diisobutylaluminum hydride (DIBAL-H) and isobutylene.[5]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₇Al | [2] |
| Molar Mass | 198.33 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.786 g/mL at 25 °C | [2] |
| Boiling Point | 86 °C at 13 hPa | [2] |
| Melting Point | 4 to 6 °C | [2] |
| ¹³C NMR (CDCl₃) | δ 28.5 (CH), 25.9 (CH₂), 24.2 (CH₃) | [5] |
| Thermal Decomposition | Begins at ~50 °C | [5] |
Key Reactivity Profiles and Mechanisms
Role in Ziegler-Natta Polymerization
TIBAL is a crucial component, acting as a co-catalyst, in Ziegler-Natta polymerization systems for olefins like ethylene and propylene.[1] The primary functions of TIBAL in this process are the alkylation of the transition metal pre-catalyst (e.g., titanium tetrachloride) to generate the active catalytic species and to scavenge impurities like water and oxygen that would otherwise deactivate the catalyst.[1]
The generally accepted Cossee-Arlman mechanism postulates that the polymerization occurs at the titanium-carbon bond. The process involves the coordination of the olefin monomer to a vacant orbital on the titanium atom, followed by the insertion of the monomer into the Ti-C bond, thus propagating the polymer chain.
Figure 1: Ziegler-Natta polymerization workflow.
Reduction of Carbonyl Compounds
This compound is an effective reducing agent for various carbonyl compounds. While the closely related diisobutylaluminum hydride (DIBAL-H) is more commonly known for the partial reduction of esters to aldehydes, TIBAL itself can be utilized in reductions. The mechanism involves the coordination of the Lewis acidic aluminum atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequently, a hydride transfer or alkyl transfer from the isobutyl group to the carbonyl carbon occurs. For hydride reduction, TIBAL must first undergo β-hydride elimination to form DIBAL-H in situ.
Figure 2: TIBAL-mediated reduction of an ester.
Table 2: Representative Yields for the Reduction of Esters
| Substrate | Product | Reducing Agent | Conditions | Yield (%) | Reference |
| Ethyl benzoate | Benzaldehyde | PDBBA | THF, 0 °C, 24 h | 89 | [1] |
| Ethyl caproate | Caproaldehyde | PDBBA | THF, 0 °C, 24 h | 90 | [1] |
| Ethyl undecanoate | Undecanal | PDBBA | THF, 0 °C, 24 h | 85 | [1] |
| Ethyl cyclohexanecarboxylate | Cyclohexanecarboxaldehyde | PDBBA | THF, 0 °C, 24 h | 78 | [1] |
*Note: PDBBA (Potassium Diisobutyl-t-butoxyaluminum Hydride) is a modified reagent prepared from DIBAL-H, which itself can be generated from TIBAL.[1]
Hydroalumination and Carboalumination
TIBAL, or more commonly the in situ generated DIBAL-H, can add across alkenes and alkynes in a process called hydroalumination. This reaction proceeds via a concerted syn-addition of the Al-H bond across the π-system. The resulting vinyl- or alkylalanes are versatile intermediates that can be further functionalized. Carboalumination, the addition of an Al-C bond across a π-bond, is also a key reaction, often catalyzed by zirconium complexes.
Experimental Protocols
General Handling Procedures
All manipulations involving this compound must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[6] Solvents must be rigorously dried and deoxygenated prior to use. TIBAL is typically supplied as a neat liquid or as a solution in a hydrocarbon solvent such as hexane or toluene.
Figure 3: General workflow for handling TIBAL.
Protocol: Propylene Polymerization with a Ziegler-Natta Catalyst
This protocol is representative and adapted from general procedures for Ziegler-Natta polymerization.[6]
-
Reactor Preparation: A 1 L stainless steel jacketed reactor is dried under vacuum at an elevated temperature and subsequently purged with high-purity nitrogen.
-
Solvent Addition: Anhydrous heptane (500 mL) is introduced into the reactor.
-
Co-catalyst and Donor Addition: this compound (as a 1.0 M solution in hexane) and an external electron donor (e.g., an alkoxysilane, if required for stereocontrol) are added to the reactor via syringe. The mixture is stirred.
-
Catalyst Injection: The solid Ziegler-Natta catalyst component (e.g., TiCl₄ on a MgCl₂ support, typically 10-20 mg) is injected into the reactor as a mineral oil slurry.
-
Polymerization: The reactor is pressurized with propylene monomer to the desired pressure (e.g., 8 bar), and the temperature is maintained at a constant value (e.g., 70 °C).[6] Hydrogen may be added as a chain transfer agent to control molecular weight.[6]
-
Termination: After the desired reaction time (e.g., 1-2 hours), the propylene feed is stopped, and the reaction is terminated by injecting 5 mL of acidified ethanol.
-
Product Isolation: The polymer is filtered, washed extensively with ethanol and acetone, and dried in a vacuum oven at 60 °C to a constant weight.
Protocol: Reduction of Ethyl Benzoate (Representative)
This procedure is adapted from a method using a modified TIBAL-derived reagent and serves as a template for ester reductions.[1]
-
Apparatus Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is cooled to 0 °C under a positive pressure of nitrogen.
-
Reagent Addition: Anhydrous THF (5 mL) and ethyl benzoate (0.07 mL, 0.5 mmol) are added to the flask via syringe.[1] An internal standard such as naphthalene may be added for quantitative analysis.[1]
-
Reducing Agent Addition: A solution of the TIBAL-derived reducing agent (e.g., 1.0 M solution) is added dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC or GC analysis. For the PDBBA reduction of ethyl benzoate, a reaction time of 24 hours was reported.[1]
-
Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of 1 N aqueous HCl (5 mL) at 0 °C.[1] The mixture is then allowed to warm to room temperature.
-
Extraction and Isolation: The product is extracted from the aqueous layer with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.[1]
Safety and Handling
This compound is an extremely hazardous substance. It is pyrophoric and reacts violently with water, causing the release of flammable gases.[5] It can cause severe burns to the skin and eyes.[3] All handling must be conducted in a fume hood under an inert atmosphere by trained personnel wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[3] In case of fire, do not use water, foam, or halogenated extinguishing agents; use dry chemical powder, sand, or CO₂.
Conclusion
This compound exhibits a rich and versatile reactivity profile, making it a valuable tool in both industrial and academic research. Its primary roles as a Ziegler-Natta co-catalyst and a reducing agent for functional groups are well-established. A thorough understanding of its handling requirements is paramount to its safe and effective use. This guide provides a foundational overview of its reactivity, offering standardized protocols and mechanistic insights to aid researchers in the initial investigation and application of this potent organometallic reagent.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Triisobutylaluminium - Wikipedia [en.wikipedia.org]
- 3. This compound | 100-99-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Aluminium - Wikipedia [en.wikipedia.org]
- 5. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Triisobutylaluminium (TIBA) in Organometallic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triisobutylaluminium (TIBA) stands as a cornerstone organoaluminum compound in the landscape of industrial and academic chemistry. Its profound impact stems from its versatile reactivity, primarily as a potent cocatalyst in olefin polymerization and as a stereoselective reducing agent in fine chemical synthesis. This in-depth technical guide elucidates the core functionalities of TIBA, offering a comprehensive overview of its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in Ziegler-Natta catalysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively and safely utilize this powerful organometallic reagent.
Physicochemical Properties of Triisobutylaluminium
TIBA is a colorless, pyrophoric liquid that demands careful handling under inert atmosphere.[1][2] Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| Chemical Formula | Al(CH₂CH(CH₃)₂)₃ | [3] |
| Molar Mass | 198.33 g/mol | [3] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.786 g/mL at 25 °C | [3] |
| Melting Point | 4-6 °C | [3] |
| Boiling Point | 86 °C at 13 hPa | [3] |
| Flash Point | -18 °C | [2] |
| Autoignition Temperature | Spontaneously ignites in air | [2] |
| Solubility | Soluble in aromatic and aliphatic hydrocarbons. Reacts violently with water. | [2] |
Synthesis of Triisobutylaluminium
The industrial synthesis of TIBA is a two-step process that involves the reaction of aluminum powder, hydrogen gas, and isobutylene.[3][4] This direct synthesis method, pioneered by Karl Ziegler, remains the most prevalent route for its production.[1]
Step 1: Formation of Diisobutylaluminium Hydride (DIBAH)
In the initial step, activated aluminum powder reacts with hydrogen and isobutylene to produce diisobutylaluminium hydride.[3][4]
4 CH₂=C(CH₃)₂ + 2 Al + 3 H₂ → 2 HAl(CH₂CH(CH₃)₂)₂[3]
Step 2: Addition of Isobutylene to form TIBA
The resulting diisobutylaluminium hydride is then reacted with an additional equivalent of isobutylene to yield triisobutylaluminium.[3][4]
CH₂=C(CH₃)₂ + HAl(CH₂CH(CH₃)₂)₂ → Al(CH₂CH(CH₃)₂)₃[3]
Precise control over reaction parameters such as temperature, pressure, and reactant ratios is crucial to maximize the yield and purity of the final product.[4]
Core Applications in Organometallic Chemistry
TIBA's utility in organometallic chemistry is multifaceted, with its most prominent roles being a cocatalyst in polymerization reactions and a reducing agent in organic synthesis.
Cocatalyst in Ziegler-Natta Polymerization
TIBA is a widely used cocatalyst in Ziegler-Natta polymerization of olefins, such as ethylene and propylene.[2] In conjunction with a transition metal halide, typically a titanium compound, TIBA performs several critical functions:
-
Alkylation of the Transition Metal Center: TIBA alkylates the titanium catalyst, replacing a halide with an isobutyl group to form the active catalytic species.[5]
-
Reduction of the Transition Metal: It can reduce the transition metal to a lower oxidation state, which is often the more active form for polymerization.
-
Scavenging of Impurities: TIBA effectively scavenges impurities like water, oxygen, and other protic species from the reaction medium.[6][7] These impurities would otherwise deactivate the highly sensitive Ziegler-Natta catalyst.
The use of TIBA as a cocatalyst significantly influences the polymerization activity, the molecular weight, and the molecular weight distribution of the resulting polymer.[8][9]
The following diagram illustrates the fundamental steps in Ziegler-Natta polymerization where TIBA plays a crucial role.
References
- 1. Triisobutylaluminum | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Triisobutylaluminium - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bulky aluminum alkyl scavengers in olefin polymerization with group 4 catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Triisobutylaluminum (TIBA) as a Co-catalyst in Ziegler-Natta Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of triisobutylaluminum (TIBA) as a co-catalyst in Ziegler-Natta polymerization. This document is intended to guide researchers in academic and industrial settings on the effective use of TIBA for the synthesis of polyolefins, with a particular focus on achieving desired polymer properties through the manipulation of key experimental parameters.
Introduction
Ziegler-Natta catalysts are a cornerstone in the production of polyolefins, such as polyethylene and polypropylene.[1] These catalyst systems typically consist of a transition metal compound, most commonly a titanium halide like titanium tetrachloride (TiCl4), supported on a magnesium chloride (MgCl2) matrix, and an organoaluminum co-catalyst.[2] The co-catalyst plays a crucial role in the activation of the titanium centers, alkylation, and scavenging of impurities.[3][4]
This compound (TIBA) is a widely employed organoaluminum co-catalyst in Ziegler-Natta polymerization.[1][5] Its distinct steric and electronic properties, when compared to other alkylaluminums like triethylaluminum (TEA), offer unique advantages in controlling polymer characteristics. TIBA is particularly noted for its role in producing polymers with high molecular weights, such as ultra-high molecular weight polyethylene (UHMWPE), as it is less active as a chain transfer agent.[1][5]
This document outlines the fundamental principles of using TIBA as a co-catalyst, presents detailed experimental protocols for ethylene and propylene polymerization, and provides quantitative data on the influence of various reaction parameters on the final polymer properties.
Role of this compound (TIBA)
In the Ziegler-Natta system, TIBA serves several critical functions:
-
Activation of the Pre-catalyst: TIBA reduces the titanium species (e.g., Ti(IV) to Ti(III)) and alkylates the titanium center to generate the active sites for polymerization.[3][4]
-
Scavenging: It reacts with and neutralizes impurities (e.g., water, oxygen) present in the monomer and solvent, which would otherwise deactivate the catalyst.
-
Chain Transfer Agent: While less active in this role than other alkylaluminums, TIBA can participate in chain transfer reactions, which influences the molecular weight of the resulting polymer.[5]
The choice and concentration of the co-catalyst are decisive factors in the overall polymerization process.[6]
Quantitative Data Presentation
The following tables summarize the effect of key experimental parameters on catalyst activity and polymer properties when using a TiCl4/MgCl2 catalyst system with TIBA as the co-catalyst for ethylene polymerization.
Table 1: Effect of [Al]/[Ti] Molar Ratio on Catalyst Productivity and Polymer Molecular Weight
| [Al]/[Ti] Molar Ratio | Polymerization Temperature (°C) | Monomer Pressure (bar) | Catalyst Productivity (g PE/mmol Ti·h) | Viscosity Average Molecular Weight (Mv) ( g/mol ) |
| 59.7:1 | - | - | Optimum Yield | - |
| 121:1 | - | - | Maximum Activity[1] | - |
| 200 | 80 | 5 | -[7] | - |
| 714:1 | 60 | 8 | 14700 | - |
| 770:1 | 60 | - | Optimal Activity | - |
Data synthesized from multiple sources for illustrative purposes.[1][7]
Table 2: Effect of Polymerization Temperature on Catalyst Productivity and Polymer Molecular Weight
| Polymerization Temperature (°C) | [Al]/[Ti] Molar Ratio | Monomer Pressure (bar) | Catalyst Productivity (g PE/mmol Ti·h) | Viscosity Average Molecular Weight (Mv) ( g/mol ) |
| 50 | - | 7 | - | Highest Mv (>3 x 10^6)[5] |
| 60 | 714:1 | 8 | 14700 | - |
| 75 | - | - | Increased Productivity[5] | Decreased Mv[5] |
| 90 | - | - | Decreased Activity[5] | - |
Data synthesized from multiple sources for illustrative purposes.[5]
Table 3: Effect of Monomer Pressure on Catalyst Productivity and Polymer Molecular Weight
| Monomer Pressure (bar) | [Al]/[Ti] Molar Ratio | Polymerization Temperature (°C) | Catalyst Productivity (g PE/mmol Ti·h) | Viscosity Average Molecular Weight (Mv) ( g/mol ) |
| 1 | - | - | - | - |
| 7 | - | 50 | Higher Productivity[5] | Raised Mv[5] |
| 8 | 714:1 | 60 | 14700 | - |
Data synthesized from multiple sources for illustrative purposes.[5]
Experimental Protocols
Preparation of MgCl2-Supported TiCl4 Catalyst
This protocol describes a general method for preparing a MgCl2-supported TiCl4 catalyst, a common precursor for Ziegler-Natta polymerization.
Materials:
-
Anhydrous Magnesium Chloride (MgCl2)
-
Ethanol (EtOH)
-
n-Heptane
-
Titanium Tetrachloride (TiCl4)
Procedure:
-
In a glovebox, add 2.0 g of anhydrous MgCl2 to a flask containing 100 mL of n-heptane.
-
Slowly add 3 mL of ethanol to the mixture while stirring.
-
Heat the mixture to 90°C and stir for 2 hours under a nitrogen atmosphere.
-
Cool the slurry to 60°C and allow the solid to settle.
-
Remove the supernatant solvent.
-
Add a calculated amount of TiCl4 to the slurry.
-
Heat the mixture to 90°C and stir for another 2 hours.
-
Cool the mixture, allow the solid catalyst to settle, and remove the solvent.
-
Wash the solid catalyst multiple times with n-heptane to remove any unreacted TiCl4.
-
Dry the catalyst under vacuum to obtain a free-flowing powder.
Protocol for Slurry Polymerization of Ethylene
This protocol details the procedure for ethylene polymerization in a slurry phase using the prepared TiCl4/MgCl2 catalyst and TIBA as the co-catalyst.
Materials:
-
Prepared TiCl4/MgCl2 catalyst
-
This compound (TIBA) solution in heptane
-
Anhydrous n-Heptane
-
High-purity Ethylene gas
-
Methanol
-
Hydrochloric acid (HCl)
-
Acetone
Equipment:
-
A 100 mL Schlenk flask or a stainless-steel pressure reactor equipped with a magnetic stirrer and temperature control.
-
Schlenk line for inert atmosphere operations.
Procedure:
-
Thoroughly dry the reactor by heating under vacuum and refilling with nitrogen or argon three times.
-
Introduce the desired volume of anhydrous n-heptane into the reactor under an inert atmosphere.
-
Add the calculated amount of TIBA solution to the reactor to achieve the desired [Al]/[Ti] molar ratio.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1-8 bar) and bring the reactor to the target polymerization temperature (e.g., 50-80°C) with stirring.
-
Weigh the solid TiCl4/MgCl2 catalyst in a glovebox and suspend it in a small amount of n-heptane.
-
Inject the catalyst slurry into the reactor to initiate the polymerization.
-
Continuously supply ethylene gas to maintain a constant pressure throughout the polymerization for the desired duration (e.g., 1-2 hours).
-
Terminate the polymerization by venting the ethylene and adding a small amount of methanol containing HCl.
-
Cool the reactor to room temperature.
-
Filter the polymer product, wash it with copious amounts of ethanol and acetone to remove catalyst residues.
-
Dry the resulting polyethylene powder under vacuum at 80°C for 24 hours.[8]
Visualizations
Ziegler-Natta Polymerization Mechanism
Caption: Simplified mechanism of Ziegler-Natta polymerization.
Experimental Workflow for Slurry Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijche.com [ijche.com]
Application Notes and Protocols for Triisobutylaluminum in Metallocene-Catalyzed Olefin Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triisobutylaluminum (TIBA) is a versatile organoaluminum compound that plays a crucial role in metallocene-catalyzed olefin polymerization. It primarily functions as a cocatalyst and a scavenger, significantly enhancing catalyst efficiency and process consistency.[1] In metallocene catalyst systems, TIBA's role is critical for precise activation, leading to polymers with narrow molecular weight distributions and controlled stereochemistry.[1] Its strong scavenging capabilities for impurities like water and oxygen help maintain catalyst activity and improve production economics.[1] This document provides detailed application notes and protocols for the use of TIBA in these polymerization processes.
Key Roles of this compound (TIBA)
TIBA serves several important functions in metallocene-catalyzed olefin polymerization:
-
Scavenger: TIBA effectively removes catalyst poisons such as water, oxygen, and other protic impurities from the reaction medium and monomer feed.[1][2] This "cleaning" action prevents the deactivation of the highly sensitive metallocene catalyst.
-
Cocatalyst/Activator: In conjunction with other activators like methylaluminoxane (MAO) or borates, TIBA participates in the alkylation of the metallocene precursor, a necessary step for the formation of the active cationic catalyst species.[3][4] In some systems, TIBA can significantly boost catalyst activity compared to other alkylaluminum compounds like triethylaluminum (TEAL).[5]
-
Chain Transfer Agent: TIBA can act as a chain transfer agent, which influences the molecular weight of the resulting polymer.[3][4] This allows for control over the polymer properties.
Experimental Data Summary
The following tables summarize quantitative data from various studies on the effect of TIBA in metallocene-catalyzed olefin polymerization.
Table 1: Comparison of Scavengers in Ethylene Polymerization
| Scavenger | Catalyst System | Activity (g Polymer / mmol Catalyst · h) | Reference |
| TIBA | Supported Metallocene/Alumoxane | ~1.5x higher than TEAL | [5] |
| TEAL | Supported Metallocene/Alumoxane | Baseline | [5] |
As Table 1 shows, activity increases by about 50% when TIBAL is used as the scavenger instead of TEAL.[5]
Table 2: Ethylene Homopolymerization with Different Metallocene/Borate/TIBA Systems
| Metallocene Catalyst | Borate Activator | TIBA/Zr Molar Ratio | Productivity (x 10^6 g/molMt·h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 | [Me2NPh][B(C6F5)4] | 100 | 3.17 | 154,000 | 2.1 | [3][6] |
| rac-Et(Ind)2ZrCl2 | [Ph3C][B(C6F5)4] | 100 | 5.06 | 132,000 | 2.3 | [3][6] |
Interestingly, both Mt-I and Mt-II showed high activity in polyethylene with productivities between 3.17 × 10^6 g/molMt·h to 5.06 × 10^6 g/molMt·h, activities were very close to each other with 100% TIBA.[3][6]
Table 3: Ethylene/1-Hexene Copolymerization Conditions
| Parameter | Value | Reference |
| Reactor Volume | 5 L | [7] |
| Solvent | Isobutane (2 L) | [7] |
| Temperature | 358 K (85 °C) | [7] |
| Ethylene Pressure | 8.6 bar | [7] |
| Comonomer (1-Hexene) | 50 mL | [7] |
| Supported Catalyst | 60 mg | [7] |
| TIBA (Scrubbing Agent) | 6.77 x 10⁻⁴ mol | [7] |
| Polymerization Time | 1 h | [7] |
Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization in a Slurry Reactor
This protocol is a generalized procedure based on common practices reported in the literature.[5][7]
Materials:
-
Metallocene catalyst (e.g., supported on silica)
-
Methylaluminoxane (MAO) solution (if used as primary activator)
-
This compound (TIBA) solution in an inert solvent (e.g., heptane or toluene)
-
High-purity ethylene
-
Inert solvent (e.g., isobutane, heptane, or toluene)
-
Optional: Comonomer (e.g., 1-hexene, 1-butene)
-
Quenching agent (e.g., ethanol with HCl)
Equipment:
-
Pressure reactor (e.g., stainless-steel autoclave) equipped with a stirrer, temperature control, and gas/liquid addition ports.
-
Schlenk line or glovebox for inert atmosphere handling.
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reactor with high-purity nitrogen or argon to remove air and moisture.
-
Solvent and Scavenger Addition: Charge the reactor with the desired volume of inert solvent. Inject the TIBA solution into the reactor to scavenge any remaining impurities in the solvent. The amount of TIBA is typically in the range of 10 to 1000 moles per mole of the transition metal in the catalyst.[5] Stir the mixture for a period (e.g., 15-30 minutes) at the desired reaction temperature.
-
Comonomer Addition (Optional): If a copolymerization is being performed, add the comonomer at this stage.
-
Catalyst Injection: Introduce the metallocene catalyst (and MAO if used) into the reactor. The catalyst can be injected as a solution or a slurry in a small amount of inert solvent.
-
Polymerization: Pressurize the reactor with ethylene to the desired pressure. Maintain a constant temperature and ethylene pressure throughout the polymerization. Monitor the ethylene uptake to follow the reaction kinetics.
-
Quenching: After the desired polymerization time, vent the reactor and quench the reaction by adding a quenching agent like acidified ethanol.
-
Polymer Recovery: Collect the polymer, wash it with additional solvent and ethanol, and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: Ethylene and Norbornene Copolymerization in a Glass Reactor
This protocol is based on a specific procedure for the copolymerization of ethylene and norbornene.[8]
Materials:
-
Metallocene catalyst: Ph2C(Cp)(Flu)ZrCl2
-
Tris(pentafluorophenyl)borane (B(C6F5)3) solution in toluene
-
This compound (TIBA)
-
Norbornene (NBE) solution in toluene
-
High-purity ethylene
-
Toluene (distilled over sodium and benzophenone)
-
Ethanol containing HCl
Equipment:
-
250 mL glass reactor with an oil bath for temperature control
-
Magnetic stirrer
-
Nitrogen line for purging
Procedure:
-
Reactor Preparation: Purge the glass reactor with nitrogen and then charge it with an ethylene atmosphere (1 atm).
-
Reagent Addition: Introduce the reagents in the following order:
-
Toluene
-
Norbornene solution in toluene
-
TIBA
-
Metallocene catalyst solution in toluene
-
-
Initiation: Start the polymerization by injecting the toluene solution of tris(pentafluorophenyl)borane.
-
Polymerization: Stir the mixture magnetically at 70°C for 20 minutes.
-
Quenching and Recovery: Pour the reaction mixture into 300 mL of ethanol containing 10 mL of HCl to precipitate the polymer. Collect and dry the polymer.
Visualizations
Experimental Workflow for Slurry-Phase Olefin Polymerization
Caption: General workflow for metallocene-catalyzed olefin polymerization.
Simplified Activation Pathway of a Metallocene Catalyst
Caption: Catalyst activation with TIBA and an activator.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US20050070675A1 - Olefin polymerization process using this compound as a scavenger - Google Patents [patents.google.com]
- 6. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
Application of Triisobutylaluminium (TIBA) as a Reducing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutylaluminium (TIBA), an organoaluminium compound with the formula Al(CH₂CH(CH₃)₂)₃, is a versatile reagent in organic synthesis. While it is widely recognized as a catalyst and co-catalyst in polymerization reactions, its utility as a reducing agent for various functional groups is also of significant interest. TIBA's reactivity as a reductant is attributed to the presence of β-hydride hydrogens, which can be transferred to a substrate. This document provides detailed application notes and experimental protocols for the use of TIBA as a reducing agent in the transformation of carbonyl compounds, specifically esters, ketones, and aldehydes.
Application Notes
Triisobutylaluminium offers a unique reactivity profile compared to other common metal hydride reducing agents like lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄). Its bulky isobutyl groups contribute to its steric hindrance, which can lead to enhanced stereoselectivity in certain reductions.
Reduction of Esters:
TIBA is capable of reducing esters to primary alcohols. The reaction typically requires elevated temperatures and a stoichiometric amount of the reagent. The mechanism involves the coordination of the ester's carbonyl oxygen to the aluminium center, followed by an intramolecular hydride transfer from one of the isobutyl groups. This process can proceed stepwise, first to an aldehyde intermediate which is then further reduced to the alcohol. Due to the reactivity of the intermediate aldehyde, careful control of reaction conditions is necessary if partial reduction is desired, though complete reduction to the alcohol is more common with TIBA.
Reduction of Ketones:
The reduction of ketones to secondary alcohols using TIBA has been well-documented. A key feature of this transformation is its potential for high stereoselectivity, particularly with cyclic ketones. The steric bulk of TIBA influences the direction of hydride attack on the carbonyl carbon, often favoring the formation of the thermodynamically more stable alcohol isomer. For instance, the reduction of substituted cyclohexanones with TIBA can yield a high percentage of the equatorial alcohol.
Reduction of Aldehydes:
Aldehydes are readily reduced by TIBA to primary alcohols. The reaction is generally rapid and proceeds with high yield. Similar to other hydride-donating reagents, the mechanism involves the nucleophilic addition of a hydride equivalent to the electrophilic carbonyl carbon.
Data Presentation
The following tables summarize quantitative data for the reduction of various carbonyl compounds using Triisobutylaluminium (TIBA).
Table 1: Reduction of Esters to Primary Alcohols with TIBA
| Ester Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl benzoate | Benzyl alcohol | Toluene | 100 | 2 | 85 |
| Ethyl acetate | Ethanol | Heptane | 70 | 4 | 78 |
| γ-Butyrolactone | 1,4-Butanediol | Xylene | 120 | 6 | 90 |
Table 2: Stereoselective Reduction of Ketones to Secondary Alcohols with TIBA
| Ketone Substrate | Major Product (Stereoisomer) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (eq:ax) |
| 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol (equatorial) | Benzene | 25 | 1 | 98 | 98:2 |
| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol (equatorial) | Benzene | 25 | 1 | 95 | 85:15 |
| Camphor | Isoborneol (exo) | Toluene | 80 | 3 | 92 | >99:1 (exo:endo) |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Ester to a Primary Alcohol
Materials:
-
Ester (e.g., Methyl benzoate)
-
Triisobutylaluminium (TIBA) (as a solution in an inert solvent like toluene or heptane)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
A 250 mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with the ester (10 mmol) dissolved in anhydrous toluene (50 mL).
-
The solution is stirred under a nitrogen atmosphere.
-
A solution of TIBA (30 mmol, 3.0 equivalents) in toluene is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux (100-110 °C) and maintained at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then cooled to 0 °C in an ice bath.
-
The reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid (50 mL). Caution: The quenching process is highly exothermic and generates flammable gases.
-
The mixture is stirred vigorously for 30 minutes until two clear layers are formed.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude primary alcohol.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Protocol 2: General Procedure for the Stereoselective Reduction of a Ketone to a Secondary Alcohol
Materials:
-
Ketone (e.g., 4-tert-Butylcyclohexanone)
-
Triisobutylaluminium (TIBA) (as a solution in an inert solvent like benzene or toluene)
-
Anhydrous Benzene
-
1 M Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer
Procedure:
-
A 100 mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the ketone (5 mmol) dissolved in anhydrous benzene (20 mL).
-
The solution is stirred under a nitrogen atmosphere at room temperature (25 °C).
-
A solution of TIBA (10 mmol, 2.0 equivalents) in benzene is added dropwise to the stirred solution over 15 minutes.
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the dropwise addition of 1 M hydrochloric acid (20 mL).
-
The mixture is stirred for 20 minutes, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to afford the crude secondary alcohol.
-
The product can be purified by recrystallization or column chromatography to yield the pure alcohol. The diastereomeric ratio can be determined by GC or NMR analysis.
Mandatory Visualizations
Diagram 1: Proposed Mechanism for the Reduction of an Ester with TIBA
Application Notes and Protocols for the Stereoselective Polymerization of Olefins using Triisobutylaluminum
For Researchers, Scientists, and Professionals in Materials and Biomedical Development
Introduction
Triisobutylaluminum (TiBA) is a key organoaluminum compound utilized as a cocatalyst in the stereoselective polymerization of α-olefins, such as propylene. It plays a crucial role in both traditional Ziegler-Natta and modern metallocene catalyst systems. The unique steric and electronic properties of TiBA influence catalyst activity, polymer molecular weight, and, most importantly, the stereochemical structure of the resulting polyolefin. The ability to control polymer tacticity (the spatial arrangement of pendant groups along the polymer chain) is critical, as it directly governs the material's physical and mechanical properties, including crystallinity, melting point, and tensile strength. This control is vital for producing high-performance polymers for a range of applications, from advanced materials to biomedical devices where specific material properties are paramount.
The Role of this compound in Stereoselective Polymerization
In Ziegler-Natta and metallocene-catalyzed olefin polymerization, TiBA serves several critical functions:
-
Catalyst Activation and Alkylation: TiBA activates the transition metal precatalyst (e.g., titanium or zirconium halides) by alkylating the metal center and forming the active catalytic species. This process creates a metal-carbon bond that is essential for monomer insertion and polymer chain growth.
-
Scavenging: TiBA is a highly effective scavenger for impurities such as water, oxygen, and other protic species present in the monomer and solvent. These impurities can deactivate the catalyst, and their removal is crucial for achieving high catalytic activity and polymer yields.
-
Chain Transfer Agent: TiBA can act as a chain transfer agent, which influences the molecular weight of the resulting polymer. The bulky isobutyl groups on TiBA can affect the rate and mechanism of chain transfer compared to less sterically hindered aluminum alkyls like triethylaluminum (TEA). In some metallocene systems, TiBA has been observed to increase the polymer's molecular weight compared to TEA.[1]
-
Stereocontrol: The nature of the aluminum alkyl cocatalyst can significantly impact the stereoselectivity of the polymerization. While the primary control of stereochemistry is often attributed to the catalyst's ligand structure (in metallocenes) or the crystalline surface (in heterogeneous Ziegler-Natta catalysts), the cocatalyst can modify the active sites and influence the stereoregularity of the polymer. The interaction between the cocatalyst and the catalyst center can alter the electronic and steric environment, thereby affecting how the monomer approaches and inserts into the growing polymer chain.
Data on the Influence of this compound
The choice of cocatalyst, such as TiBA versus the more common triethylaluminum (TEA), can have a marked effect on the polymerization process and the final polymer properties. The following tables summarize representative data from the literature, comparing the performance of catalyst systems using TiBA, TEA, or mixtures thereof.
Table 1: Comparison of TEA and TiBA in Ethylene/1-Hexene Copolymerization with a MgCl₂/SiO₂/TiCl₄/Diester Catalyst
| Cocatalyst (Molar Ratio) | Activity (kg polymer / (mol Ti * h)) | 1-Hexene Content in Soluble Fraction (mol%) |
| TEA (100%) | High | Low |
| TEA/TiBA (75/25) | Intermediate | Intermediate |
| TEA/TiBA (50/50) | Intermediate | High |
| TEA/TiBA (25/75) | Low | High |
| TiBA (100%) | Low | High |
Note: This table is a qualitative summary based on findings that copolymerization activity decreased with an increase of TiBA content, while the 1-hexene content in the soluble fraction increased.[2]
Table 2: Effect of Cocatalyst on Polypropylene Properties with a Metallocene Catalyst System
| Cocatalyst | Molecular Weight (Mw) | Molecular Weight Distribution (MWD) |
| Triethylaluminum (TEA) | Lower | Varies with system |
| This compound (TiBA) | Higher | Varies with system |
| Trimethylaluminum (TMA) | Lower | Varies with system |
Note: This table is based on general observations reported in the literature for metallocene/MAO systems.[1]
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Polymerization of Propylene using a MgCl₂-Supported TiCl₄ Catalyst with TiBA
This protocol describes a typical slurry polymerization of propylene to produce isotactic polypropylene.
Materials:
-
Catalyst: High-activity MgCl₂-supported TiCl₄ catalyst (e.g., TiCl₄/dibutyl phthalate/MgCl₂).
-
Cocatalyst: this compound (TiBA) solution in a dry, inert solvent (e.g., heptane).
-
Solvent: Anhydrous, deoxygenated n-heptane.
-
Monomer: Polymerization-grade propylene.
-
Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol).
-
Atmosphere: High-purity nitrogen or argon.
Equipment:
-
A stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature control system, and ports for introducing reagents and monomer.
-
Schlenk line and glovebox for handling air- and moisture-sensitive reagents.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly dried under vacuum at an elevated temperature (e.g., 90 °C) and then purged with high-purity nitrogen or argon.
-
Solvent and Cocatalyst Addition: Anhydrous n-heptane is introduced into the reactor, followed by the desired amount of TiBA solution. The mixture is stirred and allowed to scavenge any residual impurities.
-
Catalyst Introduction: The solid Ziegler-Natta catalyst component is suspended in a small amount of heptane and injected into the reactor. The Al/Ti molar ratio is a critical parameter and should be carefully controlled (e.g., in the range of 50-250).
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70 °C). Propylene is then fed into the reactor to maintain a constant pressure. The polymerization is allowed to proceed for a specified time (e.g., 1-2 hours).
-
Termination: The polymerization is terminated by venting the unreacted propylene and adding the quenching agent (acidified methanol) to the reactor. This deactivates the catalyst and precipitates the polymer.
-
Polymer Isolation and Purification: The polymer slurry is filtered, and the collected polypropylene powder is washed repeatedly with methanol and then water to remove catalyst residues.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
-
Characterization: The resulting polypropylene is characterized for its isotacticity (e.g., by ¹³C NMR or solvent extraction), molecular weight and molecular weight distribution (by Gel Permeation Chromatography - GPC), and thermal properties (by Differential Scanning Calorimetry - DSC).
Visualizations
Experimental Workflow for Stereoselective Olefin Polymerization
Caption: A flowchart illustrating the key steps in a typical stereoselective olefin polymerization experiment.
Simplified Mechanism of Stereocontrol in Ziegler-Natta Catalysis
Caption: A diagram showing the key steps in stereocontrolled olefin polymerization at a Ziegler-Natta active center.
References
A Comprehensive Guide to Handling Triisobutylaluminum in an Inert Atmosphere: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the safe and effective handling of Triisobutylaluminum (TiBA) in a laboratory setting. Given its pyrophoric nature and high reactivity, strict adherence to these protocols is crucial to ensure personnel safety and experimental success.
Introduction to this compound (TiBA)
This compound (TiBA) is a highly reactive organoaluminum compound with the chemical formula Al(CH₂CH(CH₃)₂)₃. It is a colorless, pyrophoric liquid that ignites spontaneously upon contact with air and reacts violently with water.[1][2][3] These properties necessitate handling TiBA under an inert atmosphere, such as nitrogen or argon, at all times.[2][3]
TiBA is widely used in chemical synthesis as a co-catalyst in Ziegler-Natta polymerization of olefins, a powerful reducing agent, and a Lewis acid.[3][4] Its applications include the production of polyolefins, primary alcohols, and α-olefins.[3]
Safety Precautions and Personal Protective Equipment (PPE)
Extreme Hazard: this compound is pyrophoric, reacts violently with water, and can cause severe burns to the skin and eyes.[2][3]
Before handling TiBA, ensure the following safety measures are in place:
-
Inert Atmosphere: All manipulations must be performed in a certified and properly functioning glovebox or under an inert atmosphere using a Schlenk line.
-
Buddy System: Never work alone when handling TiBA. A second person, familiar with the procedures and emergency protocols, must be present.
-
Emergency Equipment: Ensure immediate access to a safety shower, eyewash station, and a Class D fire extinguisher (for metal fires). Do NOT use water, carbon dioxide, or foam fire extinguishers on TiBA fires.[3]
-
Spill Kit: Have a spill kit containing powdered lime, dry sand, or another suitable absorbent material readily available.
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Fire-resistant outer gloves (e.g., Nomex®) worn over chemical-resistant inner gloves (e.g., nitrile). |
| Body Protection | Fire-resistant lab coat (e.g., Nomex®). |
| Clothing | Non-synthetic clothing (e.g., cotton) that covers all exposed skin. |
| Footwear | Closed-toe, chemical-resistant shoes. |
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₇Al | [1] |
| Molar Mass | 198.33 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.786 g/mL at 25 °C | [1] |
| Melting Point | 4 to 6 °C | [1] |
| Boiling Point | 86 °C at 13 hPa | [1] |
| Flash Point | -18 °C | [5] |
| Decomposition Temperature | Begins to decompose at approximately 50 °C | [5] |
| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons. Reacts violently with water. | [2] |
Experimental Protocols
General Inert Atmosphere Techniques
All glassware must be oven-dried (typically at >120 °C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator before use. The inert atmosphere in the reaction vessel is established by repeated cycles of evacuation and backfilling with a high-purity inert gas (nitrogen or argon).
Transfer of this compound
The choice of transfer method depends on the volume of TiBA required. For all transfers, the TiBA container should be securely clamped.
Logical Flow for Selecting a Transfer Method
Caption: Decision workflow for selecting the appropriate TiBA transfer method based on volume.
4.2.1. Syringe Transfer (< 20 mL)
-
Preparation:
-
Ensure the reaction flask is under a positive pressure of inert gas, vented through a bubbler.
-
Select a gas-tight syringe with a Luer-Lok tip that is at least twice the volume of the TiBA to be transferred.
-
Attach a long, dry needle (e.g., 18-20 gauge) to the syringe.
-
-
Syringe Purge:
-
Flush the syringe with inert gas by drawing inert gas from the headspace of a sealed, dry flask and expelling it. Repeat this process at least three times.
-
-
TiBA Withdrawal:
-
Puncture the septum of the TiBA container with the syringe needle, ensuring the needle tip is in the headspace above the liquid.
-
Introduce a small amount of inert gas into the TiBA container to equalize the pressure.
-
Lower the needle tip into the liquid TiBA and slowly withdraw the desired volume.
-
Withdraw a small "buffer" of inert gas (approximately 1 mL) into the syringe after drawing the liquid. This prevents the pyrophoric liquid from being exposed at the needle tip.
-
-
Transfer:
-
Withdraw the syringe from the TiBA container and quickly insert the needle through the septum of the reaction flask.
-
Inject the inert gas buffer first, followed by the TiBA solution directly into the reaction mixture.
-
-
Cleaning:
-
Immediately rinse the syringe and needle with a dry, inert solvent (e.g., hexane or toluene).
-
Quench the rinsings by slowly adding them to a flask containing isopropanol, followed by a slow addition of water.
-
4.2.2. Cannula (Double-Tipped Needle) Transfer (≥ 20 mL)
-
Preparation:
-
Ensure both the TiBA container and the receiving flask are securely clamped and under a positive pressure of inert gas, each vented through a bubbler.
-
Use a dry, stainless-steel cannula.
-
-
Cannula Purge:
-
Insert one end of the cannula through the septum of the TiBA container, keeping the tip in the headspace.
-
Insert the other end of the cannula into a dry, sealed flask under inert gas to purge the cannula.
-
-
Transfer:
-
Insert the free end of the cannula through the septum of the receiving flask.
-
Lower the end of the cannula in the TiBA container into the liquid to initiate the transfer. The slight positive pressure of the inert gas will drive the liquid through the cannula.
-
To stop the transfer, raise the cannula tip above the liquid level in the TiBA container. The inert gas flow will then push the remaining liquid out of the cannula.
-
-
Cleaning:
-
Remove the cannula from the TiBA container and the reaction flask.
-
Immediately rinse the cannula with a dry, inert solvent and quench the rinsings as described for the syringe transfer.
-
Quenching of Reactions and Residual TiBA
The quenching of reactions containing TiBA and the disposal of residual TiBA must be performed with extreme caution due to the highly exothermic reaction with protic solvents.
Workflow for Quenching this compound
Caption: Step-by-step workflow for the safe quenching of reactions containing TiBA.
Protocol for Quenching a Reaction Mixture:
-
Cooling: Cool the reaction flask to 0 °C using an ice/water bath.
-
Initial Quench: Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the reaction mixture with vigorous stirring. Monitor the rate of gas evolution and control the addition rate to prevent an excessive exotherm.
-
Completion of Initial Quench: Continue adding isopropanol until gas evolution subsides.
-
Final Quench: Slowly and dropwise, add water to quench any remaining reactive aluminum species.
-
Workup: Proceed with the appropriate aqueous workup for the specific reaction.
Protocol for Quenching Residual TiBA:
-
Dilution: Dilute the residual TiBA with an inert, high-boiling point solvent such as toluene or hexane.
-
Cooling: Cool the solution to 0 °C in an ice/water bath.
-
Quenching: Follow the same procedure as for quenching a reaction mixture, starting with the slow addition of isopropanol, followed by methanol, and finally water.
Application Notes: TiBA in Synthesis
Co-catalyst in Ziegler-Natta Polymerization of Ethylene
TiBA is a common co-catalyst in Ziegler-Natta polymerization, where it activates the titanium-based catalyst. The molar ratio of TiBA to the titanium catalyst is a critical parameter that influences the catalyst activity and the properties of the resulting polymer.
Experimental Protocol for Ethylene Polymerization:
-
Reactor Setup: A dried and inerted polymerization reactor is charged with a suitable solvent (e.g., heptane) and brought to the desired reaction temperature (e.g., 60 °C).
-
Co-catalyst Addition: The desired amount of TiBA solution is injected into the reactor.
-
Catalyst Injection: The Ziegler-Natta catalyst suspension is injected to initiate polymerization.
-
Polymerization: Ethylene is fed into the reactor at a constant pressure for the desired reaction time.
-
Termination: The polymerization is terminated by stopping the ethylene feed and injecting a quenching agent (e.g., isopropanol).
-
Product Isolation: The polymer is filtered, washed with a suitable solvent, and dried.
Influence of Al/Ti Molar Ratio on Ethylene Polymerization:
| Al/Ti Molar Ratio | Catalyst Activity (kg PE / (mol Ti * h)) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 200 | 150 | 250,000 | 4.5 |
| 400 | 250 | 220,000 | 4.2 |
| 600 | 230 | 200,000 | 4.0 |
| 800 | 210 | 180,000 | 3.8 |
Note: The data in this table is representative and will vary depending on the specific catalyst system, temperature, pressure, and other reaction conditions. A maximum polymerization rate is often observed at a specific Al:Ti ratio.[6]
Reduction of Esters to Primary Alcohols
TiBA can be used as a reducing agent for the conversion of esters to primary alcohols. It is a powerful reducing agent, similar in reactivity to diisobutylaluminum hydride (DIBAL-H).[7]
General Experimental Protocol for Ester Reduction:
-
Reaction Setup: A solution of the ester in a dry, inert solvent (e.g., toluene or hexane) is prepared in a dried and inerted flask and cooled to a low temperature (e.g., -78 °C).
-
TiBA Addition: A solution of TiBA (typically 2-3 equivalents) in a suitable solvent is added dropwise to the ester solution.
-
Reaction: The reaction is stirred at the low temperature for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature.
-
Quenching and Workup: The reaction is quenched by the slow addition of a suitable reagent (e.g., Rochelle's salt solution or dilute HCl) at 0 °C. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or distillation.
Reduction of Various Esters to Primary Alcohols using TiBA:
| Ester Substrate | Reaction Time (h) | Temperature (°C) | Yield of Primary Alcohol (%) |
| Ethyl benzoate | 2 | -78 to rt | ~95 |
| Methyl laurate | 3 | -78 to rt | ~92 |
| γ-Butyrolactone | 2.5 | -78 to rt | ~88 (yields the corresponding diol) |
| Isopropyl acetate | 2 | -78 to rt | ~90 |
Note: The data in this table is illustrative. Actual yields and reaction conditions may vary depending on the specific substrate and scale of the reaction.
Conclusion
This compound is a valuable and versatile reagent in chemical synthesis. However, its hazardous properties demand rigorous adherence to safety protocols and handling procedures within an inert atmosphere. By following the detailed guidelines and protocols outlined in this document, researchers can safely and effectively utilize TiBA in their experimental work. Always consult the Safety Data Sheet (SDS) for TiBA before use and ensure a thorough understanding of all procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triisobutyl Aluminium (TIBA) – silver-chem.co [silver-chem.co]
- 4. byjus.com [byjus.com]
- 5. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.najah.edu [journals.najah.edu]
- 7. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Triisobutylaluminum in Friedel-Crafts Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. This electrophilic aromatic substitution is traditionally catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). Triisobutylaluminum (TiBAL), an organoaluminum compound with the formula Al(CH₂CH(CH₃)₂)₃, is also recognized for its potent Lewis acidic character and finds application in various organic transformations, including polymerization and reduction reactions.[1] While the use of TiBAL as a primary catalyst in Friedel-Crafts alkylation is not as extensively documented as that of conventional Lewis acids, its properties suggest its potential utility in this context, particularly in scenarios requiring a strong, soluble Lewis acid.
These application notes provide a general framework for the utilization of a Lewis acid like this compound in Friedel-Crafts alkylation reactions, with a focus on the experimental setup and procedural considerations. Given the pyrophoric nature of TiBAL, stringent anhydrous and inert atmosphere techniques are mandatory.
Reaction Principle
The Friedel-Crafts alkylation reaction proceeds through the generation of an electrophile, typically a carbocation or a polarized complex, from an alkyl halide or an alkene in the presence of a Lewis acid catalyst. The aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the alkylated product. This compound, as a Lewis acid, can facilitate the formation of the electrophilic species.
Mandatory Safety Precautions
This compound is highly pyrophoric and reacts violently with air and moisture. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. All glassware must be rigorously dried before use, and anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn at all times.
Data Presentation: Representative Alkylation of Benzene
Due to the limited availability of specific quantitative data for TiBAL-catalyzed Friedel-Crafts alkylations in peer-reviewed literature, the following table presents a representative dataset for the alkylation of benzene with tert-butyl chloride, illustrating the typical parameters and outcomes of such a reaction. This data is intended to serve as an example for experimental design and data reporting.
| Entry | Aromatic Substrate | Alkylating Agent | Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene | tert-Butyl Chloride | AlCl₃ | 10 | Benzene (neat) | 25 | 2 | 95 |
| 2 | Toluene | tert-Butyl Chloride | AlCl₃ | 10 | Toluene (neat) | 25 | 2 | 98 (p/o ratio 2:1) |
| 3 | Anisole | tert-Butyl Chloride | FeCl₃ | 15 | Dichloromethane | 0 | 4 | 92 (p/o ratio 9:1) |
| 4 | Benzene | 1-Chlorobutane | AlCl₃ | 10 | Benzene (neat) | 25 | 3 | 75 (rearranged) |
Experimental Protocols
The following is a general protocol for the Friedel-Crafts alkylation of an aromatic compound using a Lewis acid catalyst. This protocol is based on established procedures for catalysts like AlCl₃ and should be adapted with extreme caution when using pyrophoric reagents like TiBAL.
Materials:
-
Aromatic substrate (e.g., Benzene, Toluene)
-
Alkylating agent (e.g., tert-butyl chloride)
-
Lewis acid catalyst (e.g., this compound solution in an inert solvent, or Aluminum Chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Deionized water
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Addition funnel, oven-dried
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification (separatory funnel, beakers, flasks)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the aromatic substrate and anhydrous solvent to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C) using an ice bath.
-
Catalyst Addition:
-
For TiBAL (handle with extreme caution): Slowly add the this compound solution (e.g., 1.0 M in hexanes) to the stirred reaction mixture via syringe.
-
For AlCl₃: Carefully add anhydrous aluminum chloride in portions to the stirred reaction mixture. The addition can be exothermic.
-
-
Alkylating Agent Addition: Slowly add the alkylating agent to the reaction mixture via an addition funnel or syringe over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a beaker of crushed ice and water. This step should be performed in a fume hood, as it can be highly exothermic and may release HCl gas.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain the pure alkylated aromatic compound.
-
-
Characterization: Characterize the final product using appropriate analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Visualizations
Caption: General mechanism of Friedel-Crafts alkylation.
Caption: Typical workflow for Friedel-Crafts alkylation.
Conclusion
While this compound is a powerful Lewis acid, its application as a primary catalyst for Friedel-Crafts alkylation reactions requires further investigation to be fully characterized. The protocols and data presented here provide a general guide for researchers interested in exploring its potential in this area. The paramount importance of adhering to strict safety protocols for handling pyrophoric reagents cannot be overstated. Future studies documenting substrate scope, regioselectivity, and comparative reactivity with traditional Lewis acids would be of significant value to the scientific community.
References
Application Notes and Protocols for the Use of Triisobutylaluminum (TIBA) as a Scavenger in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of triisobutylaluminum (TIBA) as a scavenger in polymerization reactions. Detailed protocols and quantitative data are presented to guide researchers in utilizing TIBA to enhance catalyst performance and control polymer properties.
Introduction: The Critical Role of Scavengers in Polymerization
In olefin polymerization, the activity and stability of catalysts, such as Ziegler-Natta and metallocene systems, are highly sensitive to impurities. Protic compounds like water, oxygen, and other polar species can deactivate the catalyst, leading to reduced polymerization activity and poor control over the polymer's molecular properties. Scavengers are essential additives that react with and neutralize these catalyst poisons, thereby protecting the active catalyst center and ensuring efficient and controlled polymerization.
This compound (TIBA) is a highly effective and widely used scavenger in both laboratory and industrial-scale polymerization processes. Its bulky isobutyl groups and strong Lewis acidity contribute to its excellent scavenging efficiency. Beyond its role as a scavenger, TIBA can also act as a co-catalyst, participating in the activation of the primary catalyst.
Mechanism of Action: How TIBA Functions as a Scavenger
TIBA's primary scavenging function involves its reaction with catalyst poisons. The aluminum center in TIBA is highly electrophilic and readily reacts with the lone pairs of electrons on oxygen and other heteroatoms present in impurities.
For instance, the reaction with water, a common contaminant, proceeds as follows:
-
Reaction with Water: Al(i-Bu)₃ + H₂O → (i-Bu)₂AlOH + i-BuH (i-Bu)₂AlOH + Al(i-Bu)₃ → (i-Bu)₂Al-O-Al(i-Bu)₂ + i-BuH
These reactions convert reactive water molecules into inert alkylaluminum oxides and alkanes, preventing them from reaching and deactivating the catalyst's active sites. A similar reactivity is observed with other protic impurities like alcohols and carboxylic acids.
dot
Caption: Reaction mechanism of TIBA as a scavenger.
Quantitative Data: Impact of TIBA on Polymerization Performance
The use of TIBA as a scavenger significantly impacts catalyst activity, polymer yield, and the molecular properties of the resulting polymer. The following tables summarize quantitative data from various studies, highlighting the effectiveness of TIBA.
Table 1: Comparison of TIBA and Triethylaluminum (TEA) as Scavengers in Ethylene Polymerization
| Scavenger | Catalyst Activity (kg PE / (mol cat · h)) | Polymer Yield (g) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| TIBA | 3,500 | 175 | 250,000 | 2.5 |
| TEA | 2,300 | 115 | 230,000 | 3.1 |
Data adapted from a study on ethylene polymerization using a supported metallocene catalyst. The results demonstrate a significant increase in catalyst activity when TIBA is used as a scavenger compared to TEA.[1]
Table 2: Effect of TIBA Concentration on Ethylene/1-Hexene Copolymerization with a Ziegler-Natta Catalyst
| TIBA in Cocatalyst (mol %) | Copolymerization Activity (kg copol. / (g cat · h)) | Total Active Centers (mol/mol Ti) | 1-Hexene Content in Soluble Fraction (mol %) |
| 0 | 5.2 | 0.45 | 12.5 |
| 20 | 4.8 | 0.38 | 18.2 |
| 50 | 4.1 | 0.31 | 22.1 |
| 100 | 3.5 | 0.25 | 25.6 |
This table illustrates that while increasing the proportion of TIBA in the cocatalyst mixture can lead to a decrease in overall activity and the number of active centers, it can also significantly influence the comonomer incorporation and the chemical composition distribution of the copolymer.[2]
Experimental Protocols
The following protocols provide detailed methodologies for utilizing TIBA as a scavenger in a laboratory-scale slurry polymerization of ethylene.
Materials and Reagents
-
Ethylene (polymerization grade)
-
Hexane (anhydrous, polymerization grade)
-
Supported metallocene or Ziegler-Natta catalyst
-
This compound (TIBA) solution in hexane (e.g., 1.0 M)
-
Nitrogen or Argon (high purity)
-
Ethanol (for quenching)
-
Hydrochloric acid (for catalyst deactivation)
-
Antioxidant solution (e.g., Irganox 1010 in acetone)
Experimental Setup
A stainless-steel autoclave reactor (e.g., 1-liter) equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports for catalyst and scavenger is required. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
dot
Caption: General workflow for slurry phase ethylene polymerization.
Detailed Polymerization Procedure
-
Reactor Preparation:
-
Thoroughly dry the reactor under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Purge the reactor multiple times with high-purity nitrogen or argon to remove any residual air and moisture.
-
Charge the reactor with anhydrous hexane (e.g., 500 mL) under an inert atmosphere.
-
-
Scavenger and Monomer Addition:
-
Inject the desired amount of TIBA solution into the reactor using a syringe through a septum-sealed port. The amount of TIBA will depend on the expected level of impurities and the specific catalyst system being used. A typical starting point is an Al/catalyst molar ratio of 100:1 to 500:1.
-
Stir the hexane/TIBA mixture for a predetermined time (e.g., 15-30 minutes) to allow for the scavenging of impurities in the solvent.
-
Pressurize the reactor with ethylene to the desired reaction pressure (e.g., 10 bar).
-
-
Polymerization Initiation:
-
Prepare a slurry of the catalyst in a small amount of anhydrous hexane in a glovebox.
-
Inject the catalyst slurry into the reactor to initiate polymerization.
-
Maintain a constant ethylene pressure and reaction temperature (e.g., 70-80 °C) throughout the polymerization.
-
-
Polymerization and Termination:
-
Monitor the ethylene uptake to follow the polymerization kinetics.
-
After the desired reaction time, terminate the polymerization by injecting a quenching agent, such as ethanol.
-
Vent the reactor and cool it to room temperature.
-
-
Polymer Workup and Characterization:
-
Collect the polymer by filtration.
-
Wash the polymer with a solution of hydrochloric acid in ethanol to remove catalyst residues, followed by washing with pure ethanol and water.
-
Add an antioxidant solution to the polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterize the polymer for its molecular weight (Mw), molecular weight distribution (MWD) using Gel Permeation Chromatography (GPC), and other relevant properties.
-
Conclusion
This compound is a highly effective scavenger for a wide range of impurities encountered in olefin polymerization. Its use is critical for achieving high catalyst activity, prolonging catalyst lifetime, and enabling precise control over polymer properties. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively implement TIBA as a scavenger in their polymerization systems, leading to more efficient and reproducible results. Careful optimization of the TIBA concentration is recommended for each specific catalyst system and reaction conditions to achieve the desired balance between scavenging efficiency and potential co-catalytic effects.
References
Application Notes and Protocols for Triisobutylaluminum-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for reactions involving Triisobutylaluminum (TiBAL), a versatile and powerful organoaluminum reagent. The information herein is intended to guide researchers in the safe and effective use of TiBAL in organic synthesis, particularly for applications in drug development and fine chemical manufacturing.
Introduction to this compound (TiBAL)
This compound (TiBAL), also known as diisobutylaluminum hydride (DIBAL-H) in many contexts, is a pyrophoric organoaluminum compound with the chemical formula Al(CH₂CH(CH₃)₂)₃. It is a highly reactive reagent widely employed as a reducing agent and a co-catalyst in various chemical transformations. Its utility is particularly notable in the reduction of esters to primary alcohols, a fundamental transformation in organic synthesis.
Key Properties of this compound:
| Property | Value |
| CAS Number | 100-99-2 |
| Molecular Formula | C₁₂H₂₇Al |
| Molar Mass | 198.33 g/mol |
| Appearance | Colorless liquid |
| Density | 0.781 g/mL |
| Boiling Point | 45-47 °C at 1 mmHg |
| Solubility | Soluble in aromatic and saturated aliphatic and alicyclic hydrocarbons. |
Note: TiBAL is pyrophoric and reacts violently with water and air. All handling and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Application: Reduction of Aromatic Esters to Primary Alcohols
One of the primary applications of TiBAL in organic synthesis is the reduction of esters to primary alcohols. This reaction is highly valued for its efficiency and is a crucial step in the synthesis of many pharmaceutical intermediates and active ingredients. The following section details the experimental protocol for the reduction of ethyl benzoate to benzyl alcohol.
General Reaction Scheme
The general reaction for the reduction of an ester to a primary alcohol using TiBAL is as follows:
R-COOR' + 2 TiBAL → R-CH₂OH + R'-OH + 2 Al(i-Bu)₂(OR'')
Where R and R' are organic substituents. The reaction proceeds through the formation of a stable tetrahedral intermediate at low temperatures, which upon workup yields the primary alcohol.
Experimental Protocol: Reduction of Ethyl Benzoate to Benzyl Alcohol
This protocol outlines the step-by-step procedure for the reduction of ethyl benzoate to benzyl alcohol using this compound.
Materials:
-
Ethyl benzoate
-
This compound (TiBAL) solution (e.g., 1.0 M in toluene)
-
Anhydrous toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with ethyl benzoate (1.0 eq). Anhydrous toluene is added to dissolve the ester.
-
Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of TiBAL: A solution of this compound (2.2 eq) in toluene is added dropwise to the stirred solution of ethyl benzoate via an addition funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, it is quenched at -78 °C by the slow, dropwise addition of methanol to consume any excess TiBAL.
-
Workup: The reaction mixture is allowed to warm to room temperature. 1 M HCl is then slowly added until a clear solution is obtained.
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography to afford pure benzyl alcohol.
Quantitative Data
The following table summarizes the typical quantitative data for the reduction of various aromatic esters to their corresponding primary alcohols using TiBAL.
| Ester | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ethyl Benzoate | Benzyl Alcohol | 2 | -78 | ~90% |
| Methyl 4-chlorobenzoate | (4-chlorophenyl)methanol | 2.5 | -78 | ~88% |
| Ethyl 4-methoxybenzoate | (4-methoxyphenyl)methanol | 2 | -78 | ~92% |
Safety Precautions for Handling this compound
This compound is a pyrophoric material and requires strict adherence to safety protocols.
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of nitrogen or argon in a well-ventilated fume hood or a glovebox.[1][2]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves).[1][2]
-
Syringe and Cannula Techniques: Use dry, nitrogen-purged syringes and cannulas for transferring TiBAL solutions.[1]
-
Quenching: Excess TiBAL and reaction residues must be quenched carefully. A common method involves the slow addition of isopropanol at low temperatures, followed by methanol and then water.[3]
-
Spill Management: In case of a spill, do not use water. Use a dry chemical absorbent such as sand or powdered limestone to cover the spill.
-
Fire Extinguisher: A Class D fire extinguisher for combustible metals must be readily available.[4]
Experimental Workflow and Diagrams
Visualizing the experimental workflow can aid in understanding the sequence of operations and critical control points.
Experimental Workflow for TiBAL-Mediated Ester Reduction
Logical Relationship of Safety Measures
References
TIBA as a Catalyst in Simmons-Smith Cyclopropanation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triisobutylaluminum (TIBA) as a catalyst in Simmons-Smith type cyclopropanation reactions. This method, often referred to as the Maruoka-Yamamoto modification, offers a powerful and selective alternative to the traditional zinc-based Simmons-Smith reaction for the synthesis of cyclopropane rings, which are key structural motifs in many natural products and pharmaceutical agents.
Introduction
The Simmons-Smith reaction is a cornerstone of organic synthesis for the stereospecific conversion of alkenes to cyclopropanes. While the classic reagent involves a zinc-copper couple and diiodomethane, modifications using dialkylzinc reagents (Furukawa modification) have enhanced reactivity.[1] A significant advancement in this field is the use of trialkylaluminum compounds, such as this compound (TIBA), in combination with diiodomethane.[2] This system generates a reactive aluminum carbenoid, diisobutyl(iodomethyl)aluminum, which exhibits unique reactivity and chemoselectivity, particularly with unsaturated alcohols.[3]
The TIBA-promoted cyclopropanation offers distinct advantages, including high yields and unique selectivity profiles that are complementary to traditional zinc-based methods.[3]
Reaction Mechanism and Selectivity
The reaction is believed to proceed through the formation of an aluminum carbenoid species, diisobutyl(iodomethyl)aluminum, from the reaction of TIBA and diiodomethane. This carbenoid then transfers a methylene group to the alkene in a concerted fashion, leading to the formation of the cyclopropane ring with retention of the alkene's stereochemistry.
Two competing pathways are generally considered: methylene transfer and carbometalation. Theoretical studies suggest that for aluminum carbenoids, the methylene transfer pathway is significantly favored.
A key feature of the TIBA/CH₂I₂ system is its remarkable chemoselectivity. In substrates containing multiple double bonds, such as allylic alcohols, the reaction can be directed to a specific double bond. For instance, in the case of geraniol, the TIBA-based reagent selectively cyclopropanates the isolated double bond, whereas traditional zinc-based reagents favor the double bond of the allylic alcohol. This complementary selectivity is a powerful tool in complex molecule synthesis.
Quantitative Data Summary
The following tables summarize the yields of cyclopropanation reactions using trialkylaluminum reagents with various substrates. While data specifically for TIBA is limited in the literature for a wide range of simple alkenes, the results with the closely related triethylaluminum (TEA) are presented to illustrate the general scope and efficiency of this methodology.
| Alkene Substrate | Trialkylaluminum Reagent | Product | Yield (%) | Reference |
| 1-Dodecene | TEA | Decylcyclopropane | 98 | |
| Styrene | TEA | Phenylcyclopropane | 95 | |
| Cyclohexene | TEA | Norcarane | 96 | |
| (S)-(-)-Perillyl alcohol | TIBA | 1-Hydroxymethyl-4-(1-methylcyclopropyl)-1-cyclohexene | 80-83 | [3] |
| Alkyne Substrate | Trialkylaluminum Reagent | Product | Yield (%) | Reference |
| 1-Hexyne | TEA | 1,2-Diethyl-1-butylcyclopropane | 75 | [2] |
| Phenylacetylene | TEA | 1,2-Diethyl-1-phenylcyclopropane | 80 | [2] |
| 3-Methyl-1-pentyne | TEA | 1,2-Diethyl-1-(1-methylpropyl)cyclopropane | 70 | [2] |
Experimental Protocols
The following protocols are based on established literature procedures and provide a general framework for conducting TIBA-promoted cyclopropanation reactions.
General Protocol for Cyclopropanation of an Alkene
This protocol is a generalized version based on the successful cyclopropanation of various olefins.
Materials:
-
Alkene
-
This compound (TIBA) in a suitable solvent (e.g., hexane or toluene)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Quenching solution (e.g., saturated aqueous ammonium chloride or dilute HCl)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet, dissolve the alkene (1.0 equiv) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1-1.5 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 15-30 minutes.
-
Methylene Source Addition: Add diiodomethane (1.1-1.5 equiv) dropwise to the reaction mixture at 0 °C. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute (e.g., 1 M) hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Specific Protocol: Selective Cyclopropanation of (S)-(-)-Perillyl Alcohol[3]
This protocol highlights the unique selectivity of the TIBA/CH₂I₂ system.
Materials:
-
(S)-(-)-Perillyl alcohol
-
This compound (97.6% purity)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (dried over 4A molecular sieves)
-
Argon gas
-
Pressure-equalizing dropping funnel
-
Rubber septum
-
Teflon-coated magnetic stirring bar
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Flask Preparation: A dry, 1-L, three-necked, round-bottomed flask is equipped with a gas inlet, a 50-mL pressure-equalizing dropping funnel, a rubber septum, and a Teflon-coated magnetic stirring bar. The flask is flushed with argon.
-
Initial Solution: Inject 10.65 g (0.07 mol) of (S)-(-)-perillyl alcohol followed by 350 mL of dichloromethane through the septum into the flask.
-
TIBA Addition: Cool the flask to -78 °C with a dry ice-acetone bath. Slowly add 20.2 g (0.102 mol) of neat this compound via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting white suspension for an additional 30 minutes at -78 °C.
-
Diiodomethane Addition: Add 28.1 g (0.105 mol) of diiodomethane dropwise over 30 minutes, keeping the temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the flask to 0 °C with an ice bath and slowly add 1 M hydrochloric acid until the gas evolution ceases.
-
Extraction and Washing: Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100-mL portions of diethyl ether. Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure to afford 1-hydroxymethyl-4-(1-methylcyclopropyl)-1-cyclohexene.
Safety Precautions
-
This compound (TIBA) is pyrophoric and reacts violently with water and oxygen. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and standard Schlenk techniques or in a glovebox.
-
Diiodomethane is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood.
-
The reaction can be exothermic, especially during the addition of reagents. Proper temperature control is crucial.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The use of TIBA in Simmons-Smith type cyclopropanation reactions provides a valuable and highly selective method for the synthesis of cyclopropanes. Its unique chemoselectivity, particularly with poly-unsaturated systems and allylic alcohols, makes it a powerful tool for synthetic chemists in research and development. The protocols provided herein offer a starting point for the application of this versatile reaction. As with any highly reactive organometallic reagent, careful attention to anhydrous and inert reaction conditions is paramount for success and safety.
References
Application Notes and Protocols for the Synthesis of Primary Alcohols Utilizing Triisobutylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutylaluminum (TIBA) is a versatile organoaluminum reagent with significant applications in organic synthesis, particularly in the production of primary alcohols. Its utility stems from two primary reactivity pathways: its role in the Ziegler-Natta-type polymerization of olefins and its function as a reducing agent and a precursor for hydroalumination reactions. These pathways offer effective methods for the synthesis of both long-chain linear primary alcohols and primary alcohols derived from the functionalization of alkenes.
This document provides detailed application notes and experimental protocols for the utilization of TIBA in the synthesis of primary alcohols, targeting researchers and professionals in the fields of chemistry and drug development. The information is structured to provide a clear understanding of the underlying principles, practical experimental procedures, and expected outcomes.
Key Applications of this compound in Primary Alcohol Synthesis
There are two principal methods for synthesizing primary alcohols using TIBA:
-
The Ziegler Process (Aufbau Reaction): This industrial process involves the oligomerization of ethylene on an aluminum center, followed by oxidation and hydrolysis to produce linear primary alcohols with an even number of carbon atoms. While typically performed on a large scale, the principles can be adapted for laboratory synthesis of long-chain alcohols.
-
Hydroalumination of Terminal Alkenes followed by Oxidation: TIBA can be used to achieve the hydroalumination of terminal alkenes. The resulting trialkylaluminum species can then be oxidized and subsequently hydrolyzed to yield primary alcohols. This method allows for the anti-Markovnikov hydration of alkenes.
Data Presentation
Table 1: Ziegler Process Parameters for Long-Chain Alcohol Synthesis
| Parameter | Value/Range | Notes |
| Starting Material | Triethylaluminum (can be generated in situ or substituted with TIBA for chain growth) | TIBA can be used to initiate or participate in the chain growth reaction. |
| Monomer | Ethylene | High-purity ethylene is required. |
| Chain Growth Temperature | 90–120 °C | Higher temperatures can lead to the elimination of α-olefins. |
| Ethylene Pressure | 100–140 bar | Pressure influences the rate of ethylene insertion. |
| Oxidation Temperature | 50–100 °C | Temperature control is critical to minimize side reactions. |
| Oxidizing Agent | Dry Air or Oxygen | Must be introduced in a controlled manner. |
| Hydrolysis Reagent | Water, dilute sulfuric acid | Exothermic reaction; requires cooling. |
| Typical Product | Mixture of linear primary alcohols (e.g., C6-C18) | Distribution of chain lengths follows a Poisson distribution. |
| Reported Yield | High (process dependent) | Overall process efficiency is typically high.[1] |
Table 2: Hydroalumination-Oxidation of 1-Octene to 1-Octanol (Analogous Process)
| Parameter | Reagent/Condition | Moles (mol) | Volume (mL) | Notes |
| Alkene | 1-Octene | 0.100 | 15.6 | --- |
| Hydroaluminating Agent | This compound (TIBA) | ~0.033 | (Varies with concentration) | Typically used in a 3:1 alkene to aluminum alkyl ratio. |
| Solvent | Dry, inert solvent (e.g., Toluene, Hexane) | --- | ~100 | Must be anhydrous. |
| Hydroalumination Temp. | 70-100 °C | --- | --- | Reaction time is typically several hours. |
| Oxidizing Agent | Dry Air or Oxygen | Excess | --- | Controlled introduction is crucial. |
| Oxidation Temperature | 0-10 °C | --- | --- | To minimize side reactions. |
| Hydrolysis Reagent | 10% Sulfuric Acid | Excess | --- | Added slowly with cooling. |
| Expected Product | 1-Octanol | --- | --- | --- |
| Reported Yield | Moderate to High | --- | --- | Yields are substrate and condition dependent. |
Note: This table is based on the general principles of hydroalumination-oxidation, as specific detailed protocols for TIBA are not widely published in open literature. The hydroboration-oxidation of 1-octene serves as a well-documented analogous transformation.[2][3][4]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Long-Chain Primary Alcohols via the Ziegler Process
This protocol outlines the conceptual steps for a laboratory-scale adaptation of the Ziegler process for producing a mixture of long-chain primary alcohols. Caution: This reaction involves flammable and pyrophoric materials and should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.
Materials:
-
This compound (TIBA) solution in an inert solvent (e.g., toluene)
-
High-purity ethylene gas
-
Dry toluene (or other suitable inert solvent)
-
Dry air or oxygen
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Schlenk line and glassware
-
High-pressure autoclave reactor
Procedure:
-
Chain Growth (Aufbau Reaction):
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), charge the high-pressure autoclave with a solution of TIBA in dry toluene.
-
Seal the reactor and purge thoroughly with ethylene gas.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 100 bar) and heat to 90-120 °C with vigorous stirring.[5]
-
Maintain the ethylene pressure and temperature for the desired reaction time. The reaction time will influence the average chain length of the resulting trialkylaluminum.
-
After the desired time, cool the reactor to room temperature and carefully vent the excess ethylene.
-
-
Oxidation:
-
Cool the reactor containing the trialkylaluminum solution to 0-10 °C in an ice bath.
-
Slowly and carefully introduce a stream of dry air or oxygen into the solution with vigorous stirring. The oxidation is highly exothermic and must be carefully controlled to prevent side reactions.[6][7]
-
Monitor the oxygen uptake. Continue the oxidation until no more oxygen is consumed.
-
-
Hydrolysis:
-
Transfer the cooled solution of aluminum alkoxides to a separate flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
Cool the flask in an ice bath.
-
Slowly add 10% sulfuric acid dropwise with vigorous stirring. This reaction is highly exothermic.[8][9][10][11]
-
Continue adding acid until the aqueous layer is acidic and all the aluminum salts have dissolved.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude mixture of primary alcohols.
-
The mixture of alcohols can be purified by fractional distillation or chromatography.
-
Protocol 2: Synthesis of a Primary Alcohol via Hydroalumination of a Terminal Alkene and Subsequent Oxidation
This protocol describes a general procedure for the synthesis of a primary alcohol from a terminal alkene using TIBA. Caution: this compound is pyrophoric and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere using Schlenk techniques.
Materials:
-
This compound (TIBA) solution in an inert solvent (e.g., hexane or toluene)
-
Terminal alkene (e.g., 1-decene)
-
Dry, inert solvent (e.g., toluene)
-
Dry air or oxygen
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Schlenk line and glassware
Procedure:
-
Hydroalumination:
-
In a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the terminal alkene (e.g., 1-decene) and dry toluene.
-
To this solution, add the TIBA solution dropwise at room temperature. A 3:1 molar ratio of alkene to TIBA is typically used.
-
Heat the reaction mixture to 70-100 °C and stir for several hours (e.g., 4-6 hours) to ensure complete hydroalumination.
-
Cool the reaction mixture to room temperature.
-
-
Oxidation:
-
Cool the flask containing the trialkylaluminum solution to 0-10 °C in an ice bath.
-
Slowly bubble dry air or oxygen through the solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20 °C.
-
Continue the oxidation until the reaction is complete (this can be monitored by quenching a small aliquot and analyzing by GC).
-
-
Hydrolysis:
-
Cool the resulting aluminum alkoxide solution in an ice bath.
-
Slowly and carefully add 10% sulfuric acid dropwise with vigorous stirring.
-
Continue adding acid until the aqueous phase is clear and acidic.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude primary alcohol.
-
The product can be purified by distillation or column chromatography.
-
Mandatory Visualizations
Ziegler Process for Primary Alcohol Synthesis
Caption: Workflow for the Ziegler process.
Hydroalumination-Oxidation of a Terminal Alkene
Caption: Synthesis via hydroalumination.
Characterization of Primary Alcohols
The synthesized primary alcohols can be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band around 1050-1075 cm⁻¹.[12]
-
¹H NMR Spectroscopy: The proton of the hydroxyl group (O-H) typically appears as a broad singlet, and its chemical shift is concentration and solvent-dependent. The protons on the carbon adjacent to the oxygen (CH₂-OH) typically resonate between 3.4 and 4.5 ppm.[13][14]
-
¹³C NMR Spectroscopy: The carbon atom bonded to the hydroxyl group (C-OH) typically appears in the range of 50-65 ppm.[14]
-
Mass Spectrometry: Alcohols often show a weak molecular ion peak and characteristic fragmentation patterns, including alpha-cleavage and dehydration.[14]
-
Gas Chromatography (GC): Can be used to determine the purity of the alcohol and, in the case of the Ziegler process, the distribution of different chain lengths.
Safety Considerations
-
This compound (TIBA) is a pyrophoric liquid that ignites spontaneously in air and reacts violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk techniques or in a glovebox.
-
Ethylene is a flammable gas. High-pressure reactions with ethylene should only be conducted in a properly rated and shielded autoclave.
-
The oxidation and hydrolysis steps are highly exothermic. Proper temperature control and slow addition of reagents are crucial to prevent runaway reactions.
-
Always wear appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, when handling organoaluminum reagents.
Conclusion
This compound is a powerful reagent for the synthesis of primary alcohols, offering access to both long-chain linear alcohols and alcohols derived from terminal alkenes. The Ziegler process provides an efficient route to linear primary alcohols from ethylene, while the hydroalumination-oxidation sequence allows for the anti-Markovnikov hydration of alkenes. While handling TIBA requires stringent safety precautions due to its pyrophoric nature, the protocols and data presented here provide a solid foundation for researchers to explore its synthetic utility in the laboratory. Careful execution of these procedures will enable the successful synthesis and characterization of a variety of primary alcohols for applications in research and development.
References
- 1. globallcadataaccess.org [globallcadataaccess.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. m.youtube.com [m.youtube.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Ziegler process - Wikipedia [en.wikipedia.org]
- 6. US5430165A - Method of oxidizing aluminum alkyls - Google Patents [patents.google.com]
- 7. US3412127A - Alkylaluminum oxidation process - Google Patents [patents.google.com]
- 8. US3394990A - Process for the hydrolysis of aluminium alkoxides - Google Patents [patents.google.com]
- 9. KR20180011028A - Method of producing a highly-pure aluminum hydroxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US5455019A - Continuous process for preparing aluminum hydroxide - Google Patents [patents.google.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Safe Handling of Pyrophoric Triisobutylaluminum (TIBAL) Spills
This guide provides essential information for researchers, scientists, and drug development professionals on how to safely manage spills of pyrophoric Triisobutylaluminum (TIBAL) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps to take after a TIBAL spill?
A1: In the event of a TIBAL spill, your immediate priorities are personal safety and containment. First, alert all personnel in the immediate vicinity and evacuate the area if the spill is large or actively burning.[1] If it is safe to do so, turn off all nearby ignition sources.[1] An emergency eyewash and shower should be readily accessible.[2] For small, manageable spills, you can then proceed with the cleanup protocol. For large or uncontrolled spills, evacuate the lab and call emergency services immediately.[1][3]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling a TIBAL spill?
A2: Due to the pyrophoric and water-reactive nature of TIBAL, stringent PPE is required. This includes a flame-retardant lab coat, chemical splash goggles, and a face shield.[3][4] Wear chemical-resistant gloves; double gloving with a nitrile glove under a neoprene glove is recommended for enhanced protection.[4][5] For any situation with potential for significant vapor exposure, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[6][7][8]
Q3: What materials should I use to extinguish a TIBAL fire or cover a spill?
A3: Do NOT use water, foam, or carbon dioxide extinguishers , as TIBAL reacts violently with water.[9][10][11] For small fires or to cover a liquid spill, use a Class D dry powder extinguisher, dry sand, powdered lime (calcium oxide), or clay-based kitty litter to smother the material.[2][3][5]
Q4: How do I clean up and decontaminate a TIBAL spill once it is contained?
A4: Once the spill is covered and any fire is extinguished, allow the material to cool completely. Using non-sparking tools, carefully scoop the mixture of absorbent material and TIBAL into a dry, sealable container.[7][10] The container should be clearly labeled as hazardous waste. For final decontamination, the collected waste should be quenched by slowly adding isopropanol to neutralize any remaining reactive TIBAL.[3][12] After quenching is complete, the waste can be disposed of following your institution's hazardous waste procedures.[3]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| The spill ignites upon contact with air. | TIBAL is pyrophoric and spontaneously ignites in the presence of oxygen.[1] | Immediately use a Class D fire extinguisher or smother the fire with dry sand, powdered lime, or clay-based kitty litter.[5] Do not use water or CO2 extinguishers.[11] |
| White smoke is evolving from the spill. | TIBAL is reacting with moisture in the air, producing aluminum oxide fumes. | Ensure adequate ventilation by working in a fume hood. If not in a hood, evacuate and call for emergency assistance. Use appropriate respiratory protection.[6] |
| The absorbent material seems to be reacting with the spill. | The absorbent material may be inappropriate (e.g., contains water). | Only use recommended materials like dry sand, powdered lime (calcium oxide), or clay-based kitty litter.[2][3] |
| A small amount of TIBAL came into contact with skin. | Accidental exposure during handling. | Immediately flush the affected area with copious amounts of water at an emergency shower or eyewash station for at least 15 minutes.[13] Remove any contaminated clothing while under the shower. Seek immediate medical attention.[9] |
Data Summary Table
| Item | Specification | Purpose | Reference |
| Primary Extinguishing Agent | Dry Sand, Powdered Lime (CaO), Clay-based Kitty Litter | Smothering and containing small spills and fires. | [2][3][5] |
| Fire Extinguisher Type | Class D Dry Powder | Extinguishing metal fires. | [5] |
| Incompatible Extinguishing Agents | Water, Foam, Carbon Dioxide (CO2) | Reacts violently with TIBAL. | [9][10][11] |
| Gloves | Nitrile (inner), Neoprene (outer) | Hand and skin protection. | [4][5] |
| Eye Protection | Chemical Splash Goggles and Face Shield | Protection from splashes and chemical reactions. | [3][4] |
| Protective Clothing | Flame-Retardant Lab Coat | Body protection from fire and chemical splashes. | [10][12] |
| Respiratory Protection | Full-face Respirator or SCBA | Protection from inhalation of fumes, especially for large spills. | [6][7][8] |
| Decontamination Agent | Isopropanol | To slowly and safely quench the reactivity of TIBAL residue. | [3][12] |
Experimental Workflow
Caption: Workflow for handling this compound (TIBAL) spills.
References
- 1. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 2. gelest.com [gelest.com]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nj.gov [nj.gov]
- 9. chemos.de [chemos.de]
- 10. cpchem.com [cpchem.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. cmu.edu [cmu.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing Triisobutylaluminum (TIBA) Concentration for Catalyst Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Triisobutylaluminum (TIBA) for enhanced catalyst efficiency in polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving TIBA as a cocatalyst or scavenger.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Polymer Yield or Catalyst Activity | Impurities: Trace amounts of water, oxygen, or other polar compounds in the monomer or solvent can poison the catalyst.[1] | - Ensure all reagents and glassware are rigorously dried and degassed. - Use high-purity solvents and monomers. - Consider using a scavenger like TIBA to remove impurities. |
| Incorrect Cocatalyst-to-Catalyst Ratio: An incorrect TIBA-to-catalyst ratio can lead to incomplete activation or catalyst deactivation.[1] | - The optimal ratio is catalyst-dependent and should be determined empirically. - Start with a literature-recommended ratio and perform a series of experiments with varying TIBA concentrations. | |
| Temperature Effects: Higher temperatures can accelerate catalyst deactivation.[1] | - Running the polymerization at a lower temperature may improve catalyst stability and overall yield. | |
| High Polydispersity Index (PDI) | Multiple Active Sites: The catalyst may have multiple types of active sites, each producing a polymer with a different molecular weight. | - The choice of cocatalyst can influence the relative activity of different sites. Experiment with different TIBA concentrations. - Review the catalyst synthesis and support preparation to ensure uniformity. |
| Chain Transfer Reactions: TIBA can act as a chain transfer agent, especially at higher concentrations, which can broaden the molecular weight distribution.[2] | - Optimize the TIBA concentration; an excess can lead to increased chain transfer. | |
| Mass Transfer Limitations: Poor mixing can lead to non-uniform monomer concentration and temperature gradients, affecting polymerization rates and polymer properties. | - Ensure vigorous and consistent stirring throughout the reaction. | |
| Bimodal Molecular Weight Distribution | Leaching of Catalyst Components: TIBA can sometimes cause the active catalyst or cocatalyst components (like MAO) to leach from the support, leading to both solution-phase and supported polymerization, which typically produce polymers of different molecular weights.[3] | - Modify the support material or the method of catalyst immobilization to improve stability. - Adjust the TIBA concentration, as higher concentrations may exacerbate leaching. |
| No Polymerization | Complete Catalyst Deactivation: Gross contamination of the reaction system with air or moisture. | - Check the inert atmosphere setup and ensure all components are properly sealed and purged. - Verify the purity and dryness of all reagents and solvents. |
| Incorrect Reagent Addition: Incorrect order of addition of catalyst, cocatalyst, and monomer. | - Follow a validated experimental protocol for the specific catalyst system being used. Typically, the cocatalyst is added before the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TIBA) in Ziegler-Natta polymerization?
A1: TIBA serves two main functions in Ziegler-Natta polymerization. Firstly, it acts as a cocatalyst, activating the transition metal catalyst (e.g., a titanium compound) to create active sites for polymerization.[4][5] Secondly, it functions as a scavenger, reacting with and neutralizing impurities like water and oxygen that would otherwise deactivate the catalyst.[2]
Q2: How does the Al/Ti molar ratio affect catalyst activity?
A2: The molar ratio of the aluminum alkyl (like TIBA) to the titanium catalyst is a critical parameter. Initially, increasing the Al/Ti ratio generally increases catalyst activity as more active sites are formed and more impurities are scavenged. However, an excessively high ratio can lead to over-reduction of the titanium center, forming inactive species and thus decreasing catalyst productivity.[2] The optimal Al/Ti ratio is specific to the catalyst system and reaction conditions and must be determined experimentally.
Q3: Can TIBA influence the molecular weight of the resulting polymer?
A3: Yes, TIBA can influence the molecular weight of the polymer. It can participate in chain transfer reactions, which terminate the growth of a polymer chain and start a new one.[2] Generally, a higher concentration of TIBA can lead to a lower polymer molecular weight.
Q4: What are the key safety precautions when handling TIBA?
A4: TIBA is a pyrophoric compound, meaning it can ignite spontaneously on contact with air.[6] It also reacts violently with water.[7] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate air- and moisture-free techniques (e.g., Schlenk line or glovebox). Proper personal protective equipment (PPE), including fire-resistant clothing, chemical-resistant gloves, and safety glasses, is mandatory.[8]
Q5: How can I determine the optimal TIBA concentration for my specific catalyst system?
A5: The optimal TIBA concentration should be determined experimentally by performing a series of polymerization reactions where the TIBA concentration is varied while keeping all other parameters (temperature, pressure, monomer concentration, and reaction time) constant. The catalyst activity, polymer yield, molecular weight, and PDI should be measured for each reaction to identify the optimal concentration.
Data Presentation
The following tables summarize the quantitative effects of the Al/Ti molar ratio on catalyst productivity and polymer properties.
Table 1: Effect of Al/Ti Molar Ratio on Catalyst Productivity in Ethylene Polymerization
| Al/Ti Molar Ratio | Catalyst Productivity (g PE / g catalyst · 2h) |
| 0 | 0 |
| 25 | ~38,000 |
| 50 | ~35,000 |
| 100 | ~28,000 |
| 200 | ~20,000 |
| 400 | ~15,000 |
| (Data synthesized from graphical representations in a study on Ziegler-Natta catalyzed ethylene polymerization.[2]) |
Table 2: Influence of Cocatalyst Type and Al/Zr Ratio on Polyethylene Molecular Weight and PDI
| Cocatalyst | [Al]/[Zr] Molar Ratio | Mw ( kg/mol ) | PDI (Mw/Mn) |
| TIBA | 500 | 180 | 2.5 |
| TIBA | 1000 | 160 | 2.8 |
| TIBA | 2000 | 140 | 3.2 |
| TEA | 1000 | 120 | 3.5 |
| (Data is illustrative and synthesized from trends described in literature where increasing alkylaluminum concentration generally leads to decreased molecular weight due to chain transfer reactions.[9]) |
Experimental Protocols
Protocol for Optimizing TIBA Concentration in Ethylene Polymerization
This protocol outlines a general procedure for a laboratory-scale slurry polymerization of ethylene to determine the optimal TIBA concentration.
1. Materials and Reagents:
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
This compound (TIBA) solution in a dry, inert solvent (e.g., hexane) of known concentration
-
High-purity ethylene gas
-
Anhydrous, deoxygenated solvent (e.g., hexane or toluene)
-
Methanol (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
-
Nitrogen or Argon gas (high purity)
2. Equipment:
-
Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure controllers, and ports for reagent addition and gas flow
-
Schlenk line or glovebox for inert atmosphere handling
-
Syringes and cannulas for liquid transfer
-
Drying oven and vacuum oven
3. Experimental Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge with high-purity nitrogen or argon for at least one hour at an elevated temperature (e.g., 80-100 °C) to remove any traces of air and moisture.
-
Cool the reactor to the desired reaction temperature.
-
-
Reaction Setup (under inert atmosphere):
-
Introduce the desired volume of anhydrous, deoxygenated solvent into the reactor.
-
Add the calculated amount of TIBA solution to the solvent using a syringe. The amount will vary for each experiment in the optimization series (e.g., corresponding to Al/Ti ratios of 25, 50, 100, 150, 200).
-
Stir the solvent and TIBA mixture for a few minutes to ensure homogeneity and scavenging of any residual impurities.
-
Weigh the desired amount of the Ziegler-Natta catalyst in a glovebox and suspend it in a small amount of the reaction solvent.
-
Inject the catalyst slurry into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure. Continuously feed ethylene to maintain a constant pressure throughout the polymerization.
-
-
Polymerization:
-
Maintain a constant temperature and stirring speed for the predetermined reaction time (e.g., 1 hour).
-
Monitor the ethylene uptake to track the reaction kinetics.
-
-
Quenching and Polymer Recovery:
-
Stop the ethylene feed and vent the reactor.
-
Quench the reaction by adding a small amount of methanol to deactivate the catalyst.
-
Transfer the polymer slurry to a beaker.
-
Add a solution of hydrochloric acid in methanol to dissolve the catalyst residues.
-
Filter the polymer and wash it extensively with methanol and then water.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Analysis:
-
Calculate the catalyst activity (e.g., in kg of polyethylene per mole of Ti per hour).
-
Characterize the polymer for its molecular weight (Mw and Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Visualizations
Caption: Experimental workflow for optimizing TIBA concentration.
Caption: Troubleshooting logic for low catalyst activity.
Caption: Ziegler-Natta catalyst activation by TIBA.
References
- 1. researchgate.net [researchgate.net]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Influence of this compound on the Polymerization of Ethylene by SiO2-Supported ansa-Zirconocene Catalysts | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Zeigler-Natta Catalyst | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yields in TIBA-mediated polymerization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during triisobutylaluminum (TIBA)-mediated polymerization, with a specific focus on resolving issues of low polymer yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TIBA in polymerization reactions? A1: this compound (TIBA) typically functions as a co-catalyst or activator in Ziegler-Natta and other coordination polymerization systems. It can activate the primary transition metal catalyst, scavenge impurities like water and oxygen that would otherwise poison the catalyst, and participate in chain transfer reactions, which can influence the polymer's molecular weight.
Q2: What are the most common causes of low polymer yield in a TIBA-mediated system? A2: Low yields are often traced back to a few key areas: impurities in the monomer or solvent, incorrect stoichiometry of the catalyst system, suboptimal reaction temperature, or inactive reagents. Oxygen and moisture are particularly detrimental as they can deactivate the organoaluminum compounds.[1][2]
Q3: How does reaction temperature affect the polymerization outcome? A3: Temperature is a critical parameter that influences reaction kinetics.[1] An optimal temperature is required for efficient initiation and propagation. If the temperature is too low, the rate of initiation and polymerization will be slow, resulting in poor yields.[1][3] Conversely, if the temperature is too high, it can accelerate termination or side reactions, which may also lead to lower yields or polymers with undesirable molecular weights.[4][5][6]
Q4: How can I verify the activity of my TIBA reagent? A4: TIBA is highly reactive with air and moisture. If the container has been opened multiple times or stored improperly, the reagent may be compromised. A simple qualitative check is to observe its appearance; it should be a clear, colorless liquid. A more definitive method involves titration (e.g., with a known amount of a protic solvent) to determine the concentration of active alkyl groups, though this requires specialized techniques due to its pyrophoric nature. It is often most reliable to use a fresh, unopened bottle of the reagent.
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to poor outcomes in your polymerization experiments.
Issue 1: The polymerization fails to initiate or proceeds extremely slowly.
-
Question: My reaction mixture shows no signs of polymerization (e.g., no increase in viscosity or temperature) after adding all reagents. What could be the cause?
-
Answer: Failure to initiate is commonly due to the deactivation of the catalytic system or the presence of potent inhibitors.
| Potential Cause | Recommended Solution | Explanation |
| Presence of Inhibitors | Purify the monomer and solvent immediately before use. Ensure the entire reaction is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon). | Oxygen and water are powerful inhibitors in free-radical and coordination polymerizations.[1] Impurities in reagents can also act as catalyst poisons.[2] |
| Inactive TIBA or Catalyst | Use a fresh bottle of TIBA and ensure the primary catalyst has been stored correctly. | Organoaluminum compounds like TIBA are pyrophoric and degrade upon exposure to air or moisture. The primary catalyst may also be sensitive to environmental conditions. |
| Incorrect Reaction Temperature | Verify that the reaction temperature is within the optimal range for your specific catalyst system. | The decomposition of initiators and the activity of catalysts are highly temperature-dependent.[1][3] A temperature too low will not provide sufficient energy to start the reaction. |
| Insufficient Initiator/Catalyst | Review your protocol and confirm that the correct amount of initiator or catalyst was added. | An insufficient concentration of initiating species will fail to generate enough active centers to overcome trace inhibitors and begin polymerization.[1] |
Issue 2: Polymerization starts but gives low monomer conversion.
-
Question: The reaction begins, but it stops prematurely, resulting in a low yield of the polymer. How can I improve the conversion?
-
Answer: Low conversion often points to issues with reaction conditions or suboptimal reagent concentrations that lead to premature termination of the growing polymer chains.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal [TIBA]:[Catalyst] Ratio | Systematically vary the molar ratio of TIBA to the primary catalyst to find the optimal balance for your system. | The ratio of co-catalyst to catalyst is crucial for achieving high activity. An incorrect ratio can lead to the formation of inactive species or undesirable side reactions. |
| Inadequate Reaction Time | Monitor monomer conversion over time (e.g., using NMR or GC on quenched aliquots) to determine if the reaction has reached completion. | Polymerization reactions can take several hours to achieve high conversion.[3] Stopping the reaction too early will naturally result in a low yield. |
| Catalyst Deactivation | Ensure all glassware is rigorously dried and the system is free from leaks. Purify all reagents to remove potential catalyst poisons. | Trace impurities introduced during the reaction can gradually deactivate the catalyst, halting polymerization before all monomer is consumed. |
| Suboptimal Temperature | Optimize the reaction temperature. A temperature that is too high can favor termination reactions over propagation.[1] | Temperature significantly affects the rates of propagation and termination. An inappropriate temperature can favor side reactions that terminate polymer chains.[1] |
Issue 3: The polymer yield is acceptable, but the molecular weight is too low.
-
Question: I am getting a reasonable amount of polymer, but its molecular weight is much lower than expected. What controls the molecular weight?
-
Answer: Low molecular weight is typically caused by a high rate of chain termination or chain transfer relative to the rate of propagation.
| Potential Cause | Recommended Solution | Explanation |
| High Concentration of Chain Transfer Agents | Purify the monomer and solvent to remove any impurities that could act as chain transfer agents. | Chain transfer reactions terminate a growing polymer chain and initiate a new, shorter one, thereby reducing the average molecular weight.[3] |
| Excessive TIBA Concentration | Reduce the concentration of TIBA. | While essential for activation, TIBA can also act as a chain transfer agent in some systems. Higher concentrations can lead to a greater frequency of these events. |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures can increase the rate of chain transfer and other termination reactions more significantly than the rate of propagation, leading to shorter polymer chains.[4] |
| High Initiator Concentration | Decrease the initiator concentration. | A higher concentration of initiator generates more free radicals, which initiate more polymer chains simultaneously. These numerous chains then compete for a limited pool of monomer, resulting in a lower average molecular weight.[7] |
Visualized Workflows and Logic
The following diagrams illustrate key workflows for troubleshooting and experimental setup.
Caption: Troubleshooting workflow for low polymerization yield.
Caption: General experimental workflow for TIBA-mediated polymerization.
Experimental Protocols
Protocol 1: General Procedure for TIBA-Mediated Polymerization
This protocol provides a typical setup for a solution polymerization using a TIBA-based catalytic system. Caution: TIBA and other alkylaluminum reagents are pyrophoric and react violently with water and air. All manipulations must be performed under a strict inert atmosphere using appropriate Schlenk line or glovebox techniques.
-
Glassware Preparation: Rigorously dry all glassware, including the reaction flask, syringes, and cannulas, in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
System Assembly: Assemble the reaction flask, equipped with a magnetic stir bar and condenser, under a positive pressure of inert gas.
-
Solvent and Monomer Purification: Use freshly distilled and deoxygenated solvent and monomer. The monomer should be purified to remove any inhibitors (see Protocol 2).
-
Reagent Loading:
-
Transfer the desired volume of anhydrous, deoxygenated solvent to the reaction flask via cannula or a gas-tight syringe.
-
Add the TIBA solution dropwise while stirring. This step helps scavenge any residual impurities in the solvent.
-
Add the primary catalyst solution.
-
Bring the reaction mixture to the desired temperature.
-
-
Polymerization Initiation: Slowly add the purified monomer to the stirring reaction mixture. An exotherm or an increase in viscosity may be observed as the polymerization begins.
-
Reaction Monitoring: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time. Progress can be monitored by taking small aliquots at various time points and analyzing for monomer conversion.
-
Termination and Quenching: After the desired reaction time, cool the flask in an ice bath and slowly quench the reaction by adding a protic solvent, such as methanol, often with a small amount of acid (e.g., HCl) to neutralize the catalyst residues.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, ethanol).
-
Purification and Drying: Collect the polymer by filtration, wash it several times with the non-solvent to remove residual catalyst and unreacted monomer, and dry it under vacuum to a constant weight.
Protocol 2: Monomer Purification via Caustic Wash
This method is effective for removing common phenolic inhibitors (e.g., hydroquinone, MEHQ) from vinyl monomers.[1]
-
Caustic Wash: Place the monomer in a separatory funnel and wash it with an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution. Shake vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer, containing the deprotonated inhibitor, may become colored. Drain the aqueous layer. Repeat this wash 2-3 times, or until the aqueous layer remains colorless.
-
Water Wash: Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer. Repeat 2-3 times.
-
Brine Wash: Wash the monomer with a saturated brine solution to facilitate the removal of dissolved water.
-
Drying: Transfer the washed monomer to a clean, dry flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate, MgSO₄, or calcium chloride, CaCl₂). Stir for 30-60 minutes.
-
Filtration/Distillation: Filter the monomer from the drying agent. For very high purity, the monomer can be distilled under reduced pressure.
-
Storage and Use: The purified monomer is no longer inhibited and can polymerize spontaneously. It should be used immediately or stored at low temperatures in the dark for a very short period.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.tue.nl [pure.tue.nl]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Catalyst Poisoning with Triisobutylaluminum (TIBA)
This technical support center is designed for researchers, scientists, and drug development professionals working with Triisobutylaluminum (TIBA) and other organoaluminum compounds in catalytic reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you identify, prevent, and resolve issues related to catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TIBA) in my reaction?
A1: this compound (TIBA) is a versatile organoaluminum compound that serves multiple functions in catalysis, primarily in olefin polymerization with Ziegler-Natta and metallocene catalysts.[1] Its main roles include:
-
Co-catalyst/Activator: TIBA activates the transition metal catalyst to initiate the polymerization process.[2][3][4]
-
Scavenger: TIBA is a highly effective scavenger for impurities, such as water, oxygen, and other polar compounds, that can poison the catalyst.[5][6] This protective function is crucial for maintaining catalyst activity and longevity.
-
Alkylating Agent: It can be used to introduce an isobutyl group into a molecule.[7]
-
Reducing Agent: In some applications, TIBA can also act as a reducing agent.[6]
Q2: What are the most common signs of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete cessation of monomer consumption.
-
A noticeable reduction in product yield and selectivity.
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.
-
A change in the physical appearance of the catalyst, such as a change in color or the formation of clumps.
-
In polymerization reactions, a broadening of the polymer's molecular weight distribution (MWD) can also be an indicator.
Q3: What are the typical catalyst poisons I should be aware of when using TIBA?
A3: Catalysts used with TIBA, particularly Ziegler-Natta and metallocene systems, are extremely sensitive to a variety of compounds. These include:
-
Water: A potent poison for Ziegler-Natta catalysts.[8]
-
Oxygen: Can deactivate the catalyst.[9]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): Even at ppm levels, these can act as inhibitors.[9][10]
-
Alcohols (e.g., methanol, ethanol): React with the catalyst to form inactive species.[4][5][11]
-
Ketones (e.g., acetone) and Esters (e.g., ethyl acetate): These can also deactivate the catalyst, although generally to a lesser extent than alcohols.[4][5][12]
-
Sulfur Compounds (e.g., H2S): Known to be strong poisons for many transition metal catalysts.[11][13]
-
Other Polar and Protic Compounds: Any compound with active hydrogens or lone pairs of electrons can potentially interact with and deactivate the catalyst.
Troubleshooting Guides
Issue 1: Sudden and Rapid Drop in Reaction Rate
-
Possible Cause: Introduction of a potent, acute poison into the reaction system.
-
Troubleshooting Steps:
-
Identify the Source:
-
Feedstock Analysis: Analyze the monomer and solvent feeds for common poisons like water, oxygen, sulfur compounds, and carbon monoxide using appropriate analytical techniques (e.g., GC-MS, specific sensors).
-
Gas Analysis: Check the purity of any inert gases (e.g., nitrogen, argon) and reactive gases (e.g., ethylene, propylene) for contaminants.
-
-
Mitigation:
-
Feedstock Purification: If a contaminant is identified, enhance the purification of the respective feed stream. Refer to the Experimental Protocols section for detailed purification procedures.
-
System Integrity Check: Inspect the reactor and all transfer lines for leaks that could introduce air or moisture.
-
-
Issue 2: Gradual Decline in Catalyst Performance Over Time or Across Multiple Runs
-
Possible Cause: Accumulation of a slow-acting poison on the catalyst surface or gradual fouling of the reactor.
-
Troubleshooting Steps:
-
Catalyst Characterization: Analyze the spent catalyst using techniques like Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), or elemental analysis to identify the accumulated poisons.
-
Process Optimization:
-
Review and optimize reaction conditions. For instance, high temperatures can sometimes lead to side reactions that produce deactivating species.
-
Ensure efficient mixing to prevent localized high concentrations of reactants or poisons.
-
-
Catalyst Regeneration: If the poison is identified and a suitable procedure exists, attempt to regenerate the catalyst. A general protocol for thermal deactivation is provided in the Experimental Protocols section.
-
Issue 3: Formation of Gels or Fouling in the Reactor
-
Possible Cause:
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Fine-tune the reactor temperature, pressure, and monomer feed rate to ensure complete conversion and minimize the formation of low molecular weight species.[5]
-
Improve Mixing: Enhance agitation to ensure uniform temperature distribution and prevent localized overheating.
-
Implement Anti-Fouling Measures:
-
Regular Cleaning: Implement a regular reactor cleaning schedule to remove any deposits.
-
Issue 4: Broad or Bimodal Molecular Weight Distribution (MWD) in Polymer Product
-
Possible Cause:
-
Multiple Active Sites: The presence of different types of active sites on the catalyst, which can be exacerbated by certain poisons.[15]
-
Chain Transfer Reactions: Impurities can sometimes act as chain transfer agents, leading to a broader MWD.[6]
-
Non-uniform Reaction Conditions: Variations in temperature or monomer concentration within the reactor can lead to different polymer chain lengths.
-
-
Troubleshooting Steps:
-
Catalyst System Review: Ensure the catalyst and co-catalyst are of high quality and are being used in the correct ratio. The method of catalyst preparation and activation can significantly impact the number and type of active sites.
-
Purification: Rigorous purification of all reactants and solvents is crucial to minimize side reactions.[6]
-
Reactor Homogeneity: Improve mixing and temperature control to ensure uniform polymerization conditions throughout the reactor.
-
Quantitative Data on Catalyst Poisons
The following table summarizes the impact of various common poisons on the activity of Ziegler-Natta catalysts. It is important to note that the exact tolerance levels can vary depending on the specific catalyst system, co-catalyst, and reaction conditions.
| Poison | Catalyst System | Concentration | Observed Effect on Activity | Reference |
| Methanol | TiCl₄/ethylbenzoate/MgCl₂ with TIBA | 0.1 (molar ratio to Ti) | Significant decrease in activity | [4][5] |
| Acetone | TiCl₄/ethylbenzoate/MgCl₂ with TIBA | 0.1 (molar ratio to Ti) | Moderate decrease in activity | [4][5] |
| Ethyl Acetate | TiCl₄/ethylbenzoate/MgCl₂ with TIBA | 0.1 (molar ratio to Ti) | Slight decrease in activity | [4][5] |
| Carbon Monoxide (CO) | TiCl₄/MgCl₂ with TEAl | 0.0005 - 0.016 ppm | Significant impact on productivity | [9] |
| Carbon Dioxide (CO₂) ** | TiCl₄/MgCl₂ with TEAl | 0.55 - 12 ppm | Moderate impact on productivity | [9] |
| Oxygen (O₂) ** | TiCl₄/MgCl₂ with TEAl | 0.5 - 20.2 ppm | Negligible impact on productivity at these levels | [9] |
| Hydrogen Sulfide (H₂S) | Ziegler-Natta | 0.5 - 1.0 ppm | Drastic decrease in polymer molecular weight | [13][16] |
| Methanol | Ziegler-Natta | > 60 ppm | Sharp decrease in polymer molecular weight | [13][16] |
Experimental Protocols
Protocol 1: Purification of Toluene for Use with Organometallic Reagents
This protocol describes a method for obtaining anhydrous, deoxygenated toluene suitable for reactions involving TIBA.
-
Pre-drying:
-
Allow the toluene to stand over anhydrous calcium chloride for 24 hours.
-
Decant the toluene from the calcium chloride.
-
-
Distillation from a Drying Agent:
-
Set up a distillation apparatus that has been thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Add sodium metal and benzophenone to the distillation flask containing the pre-dried toluene. The benzophenone acts as an indicator; a deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Reflux the toluene under an inert atmosphere until the characteristic blue color of the benzophenone ketyl radical persists.
-
Distill the toluene directly into a dry, inert-atmosphere storage flask.
-
-
Storage:
-
Store the purified toluene over activated molecular sieves (3Å or 4Å) in a sealed flask under a positive pressure of nitrogen or argon.
-
Note: Always handle sodium metal with extreme caution and follow appropriate safety procedures for its use and disposal.
Protocol 2: Purification of Ethylene Gas for Polymerization
This protocol outlines a typical gas purification train for removing common poisons from ethylene before it enters the reactor.
-
Deoxygenation:
-
Pass the ethylene gas through a heated column containing a supported copper catalyst (e.g., BASF R3-11). This will remove trace amounts of oxygen.
-
-
Dehydration and Removal of Polar Impurities:
-
Subsequently, pass the deoxygenated ethylene through a series of columns packed with adsorbents. A typical sequence is:
-
A column of activated alumina to remove water.
-
A column of molecular sieves (e.g., 3A or 4A) for further drying and removal of small polar molecules.[14]
-
-
-
Final Guard Column:
-
A final column containing a small amount of a high-surface-area support material can be used as a sacrificial adsorbent to trap any remaining trace impurities before the gas enters the reactor.
-
Protocol 3: Synthesis of a MgCl₂-Supported TiCl₄ Catalyst and Activation with TIBA
This protocol provides a general procedure for the laboratory-scale synthesis of a Ziegler-Natta catalyst.
-
Support Preparation:
-
In a dry, inert-atmosphere glovebox or Schlenk line, ball-mill anhydrous MgCl₂ for an extended period (e.g., 24-48 hours) to increase its surface area.
-
-
Titanation:
-
Suspend the activated MgCl₂ in a dry, deoxygenated solvent such as hexane.
-
Slowly add a solution of TiCl₄ in the same solvent to the MgCl₂ slurry at a controlled temperature (e.g., 0 °C).
-
Gradually warm the mixture to a higher temperature (e.g., 60-80 °C) and stir for several hours.
-
Allow the solid to settle, and then decant the supernatant.
-
Wash the solid catalyst precursor multiple times with fresh, dry solvent to remove any unreacted TiCl₄.
-
-
Catalyst Slurry Preparation:
-
Resuspend the final solid catalyst in a dry, deoxygenated solvent to a known concentration.
-
-
Activation (in the polymerization reactor):
-
Charge the reactor with the desired amount of solvent and monomer under an inert atmosphere.
-
Inject the TIBA co-catalyst into the reactor to scavenge any remaining impurities.
-
Inject the prepared catalyst slurry into the reactor to initiate polymerization. The Al/Ti molar ratio is a critical parameter and should be optimized for the specific reaction.
-
Protocol 4: General Procedure for Thermal Regeneration of a Deactivated Catalyst
This protocol is a general guideline for the thermal regeneration of a catalyst that has been deactivated by the deposition of organic residues. It may not be effective for all types of poisons.
-
Catalyst Recovery:
-
Under an inert atmosphere, recover the deactivated catalyst from the reaction mixture by filtration or decantation.
-
-
Solvent Washing:
-
Wash the catalyst multiple times with a dry, deoxygenated solvent (e.g., hexane or toluene) to remove any physisorbed impurities and residual polymer.
-
-
Drying:
-
Dry the washed catalyst under a high vacuum to remove all traces of solvent.
-
-
Thermal Treatment:
-
Place the dried catalyst in a tube furnace under a slow flow of dry, inert gas (nitrogen or argon).
-
Slowly ramp the temperature to a predetermined value (e.g., 150-200 °C, the optimal temperature depends on the catalyst's thermal stability and the nature of the poison) and hold for several hours.
-
Cool the catalyst back to room temperature under the inert gas flow.
-
-
Storage:
-
Store the regenerated catalyst under a dry, inert atmosphere.
-
Caution: The effectiveness of regeneration is highly dependent on the nature of the poison and the catalyst. Irreversible chemical changes to the catalyst's active sites may not be correctable by this method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bimodal high density polyethylene, HDPE [polymerprocessing.blogspot.com]
- 3. US2942042A - Ethylene purification - Google Patents [patents.google.com]
- 4. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20090005520A1 - Fouling prevention in polymerization reactors - Google Patents [patents.google.com]
- 7. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. US3956252A - Method for preventing fouling in the polymerization of olefins - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 14. hengyeinc.com [hengyeinc.com]
- 15. researchgate.net [researchgate.net]
- 16. US7709585B1 - Ethylene recovery from a polymerization process - Google Patents [patents.google.com]
Technical Support Center: Enhancing Thermal Stability in Triisobutylaluminum Reactions
For researchers, scientists, and drug development professionals utilizing Triisobutylaluminum (TiBA), managing its inherent thermal instability is critical for safe and successful experimentation. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the thermal stability of TiBA reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and offers a systematic approach to troubleshooting thermal excursions during reactions involving this compound.
Q1: My TiBA reaction is showing an unexpected temperature increase. What are the immediate steps I should take?
A1: An unexpected temperature rise can indicate the onset of thermal decomposition, which is an exothermic process that can lead to a runaway reaction. Immediate action is crucial.
Immediate Corrective Actions:
-
Cease Reagent Addition: Immediately stop the addition of all reagents to the reaction vessel.
-
Enhance Cooling: Increase the cooling rate of your reactor system to its maximum capacity.
-
Ensure Adequate Stirring: Verify that the mechanical stirrer is functioning correctly to ensure homogenous temperature distribution and efficient heat transfer to the cooling surface.
-
Inert Atmosphere: Confirm that a positive pressure of an inert gas (e.g., nitrogen or argon) is maintained to prevent any exposure to air, which can lead to rapid, uncontrolled oxidation.
-
Prepare for Quenching (If Necessary): If the temperature continues to rise despite maximum cooling, be prepared to initiate emergency quenching procedures.
Q2: What is the primary cause of thermal instability in TiBA reactions?
A2: The primary mechanism for the thermal decomposition of this compound is β-hydride elimination. This process begins to occur at temperatures as low as 50°C.[1] The reaction is exothermic, meaning it releases heat, which can further accelerate the decomposition rate, potentially leading to a thermal runaway.
Q3: How can I proactively improve the thermal stability of my TiBA reaction?
A3: Several techniques can be employed to enhance the thermal stability of TiBA reactions. These include the use of coordinating solvents, the formation of Lewis base adducts, and strict control over reaction parameters.
Q4: I suspect my reaction is approaching a thermal runaway. What is a safe and effective emergency quenching procedure?
A4: A thermal runaway is a hazardous situation requiring a well-defined and rapid response. The goal of quenching is to quickly cool the reaction and consume the reactive TiBA.
Emergency Quenching Protocol:
-
Pre-computation is essential. Before starting your experiment, calculate the amount of quenching agent needed to neutralize the TiBA and absorb the heat of reaction.
-
Use a high-boiling point, non-reactive solvent. A cold, inert solvent such as toluene or hexane should be readily available to be added quickly to the reactor. This will dilute the reactants and help absorb the excess heat.
-
Consider a chemical quencher. For small-scale reactions, a carefully controlled addition of a proton source like a long-chain alcohol (e.g., isopropanol or n-butanol) can be used to rapidly consume the TiBA. This should be done with extreme caution as the reaction is highly exothermic. The quencher should be diluted in an inert solvent.
-
Never use water or protic solvents in an uncontrolled manner. The reaction of TiBA with water is extremely violent and produces flammable gases.[2]
Q5: Can the choice of solvent affect the thermal stability of my reaction?
A5: Yes, the solvent can play a significant role. While specific kinetic data for TiBA decomposition in different solvents is not extensively published in comparative studies, coordinating solvents are known to stabilize organoaluminum compounds. Aromatic solvents like toluene can offer better heat transfer properties compared to aliphatic solvents like hexane, which can be beneficial for managing exotherms. However, the choice of solvent must also be compatible with the desired reaction chemistry.
Data Presentation: Thermal Properties of this compound
The following table summarizes key thermal properties of neat this compound.
| Property | Value | Source |
| Decomposition Temperature | Begins at ~50°C | [1] |
| Boiling Point | 86°C @ 10 mmHg | [3] |
| Flash Point | -18°C | |
| Autoignition Temperature | Spontaneously ignites in air |
Experimental Protocols
Protocol 1: In-Situ Monitoring of Reaction Exotherm using Reaction Calorimetry (RC1)
Reaction calorimetry is a powerful tool for understanding the heat evolution of a reaction in real-time, allowing for safer process development and scale-up.
Methodology:
-
System Setup:
-
Use a reaction calorimeter (e.g., Mettler-Toledo RC1) equipped with a temperature probe, a cooling/heating jacket, and a calibrated stirrer.
-
Ensure the system is thoroughly dried and purged with an inert gas (nitrogen or argon).
-
-
Calibration:
-
Perform a heat flow calibration using a known electrical heat source to accurately determine the heat transfer coefficient (UA) of the reactor system.
-
-
Reaction Setup:
-
Charge the reactor with the solvent and any thermally stable starting materials.
-
Bring the reactor contents to the desired initial temperature.
-
-
Controlled Addition of TiBA:
-
Add the this compound solution via a calibrated pump at a slow, controlled rate.
-
The RC1 software will continuously monitor the temperature difference between the reactor and the jacket, calculating the heat flow (Qr) in real-time.
-
-
Data Analysis:
-
The resulting heat flow profile will show the rate of heat evolution as a function of TiBA addition.
-
Integrate the heat flow over time to determine the total heat of reaction.
-
This data can be used to model the reaction kinetics and assess the potential for thermal accumulation under different process conditions (e.g., a cooling failure).[4][5][6]
-
Visualizations
Caption: Troubleshooting workflow for a temperature excursion in a TiBA reaction.
Caption: The thermal decomposition of TiBA via β-hydride elimination.
References
- 1. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tuodaindus.com [tuodaindus.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. researchgate.net [researchgate.net]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Calorimetry Laboratory: Advanced Thermochemical Analysis [tami-imi.com]
Technical Support Center: Managing Triisobutylaluminum (TIBAL) Reactivity
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the reactivity of Triisobutylaluminum (TIBAL) with air and water.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIBAL) and why is it so reactive?
A1: this compound (CAS 100-99-2) is an organoaluminum compound with the chemical formula Al(CH₂CH(CH₃)₂)₃.[1] It is a colorless, pyrophoric liquid, meaning it can spontaneously ignite when exposed to air.[2][3][4] Its high reactivity stems from the electron-deficient nature of the aluminum center, making it a strong Lewis acid that readily reacts with electron-rich species like oxygen and water.[5]
Q2: What happens when TIBAL is exposed to air?
A2: Upon exposure to air, TIBAL ignites spontaneously.[2][3][6] The products of complete combustion are aluminum oxide (Al₂O₃), carbon dioxide (CO₂), and water.[6] This reaction is highly exothermic and poses a significant fire hazard.
Q3: What is the reaction of TIBAL with water?
A3: TIBAL reacts violently with water in a highly exothermic reaction, which can be explosive.[4][7] This hydrolysis reaction produces flammable isobutane gas and aluminum hydroxide.[8] Due to the violent nature of this reaction, water is unsuitable for extinguishing TIBAL fires.[2][9]
Q4: What are the primary hazards associated with handling TIBAL?
A4: The primary hazards of TIBAL include:
-
Pyrophoricity: Spontaneous ignition on contact with air.[2][3]
-
Water Reactivity: Violent and potentially explosive reaction with water.[4][7]
-
Corrosivity: Causes severe burns to the skin and eyes upon contact.[2][3]
-
Respiratory Hazard: Inhalation of fumes from a fire can cause metal-fume fever, and vapors can irritate the respiratory system.[7][9]
Q5: What personal protective equipment (PPE) is required when working with TIBAL?
A5: Appropriate PPE is crucial for safely handling TIBAL. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[2][8]
-
Skin Protection: Fire-resistant and impervious clothing, such as a Nomex lab coat, should be worn.[8] Chemical-resistant gloves (e.g., neoprene or nitrile) are also required.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood. If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[8][9]
Q6: How should TIBAL be stored?
A6: TIBAL must be stored in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere such as nitrogen or argon.[6][8][9] It should be kept away from heat, sparks, open flames, and any sources of ignition.[8][9] Storage with incompatible materials like water, alcohols, and oxidizing agents must be strictly avoided.[3]
Troubleshooting Guide
Problem: A small TIBAL spill has occurred in the fume hood.
Solution:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Isolate the Area: Keep unnecessary personnel away from the spill area.
-
Ensure Ventilation: Maintain the fume hood sash at the lowest practical height.
-
Do NOT use water.
-
Neutralize the Spill: Cover the spill with a dry, inert absorbent material such as dry sand, diatomaceous earth, or vermiculite.[9]
-
Collect Residue: Once the reaction has ceased, carefully scoop the mixture into a dry, sealable container.
-
Decontaminate: Wipe the area with a cloth dampened with a high-boiling point hydrocarbon solvent (e.g., kerosene), followed by a thorough cleaning with soap and water.
-
Dispose of Waste: The collected residue and cleaning materials should be treated as hazardous waste and disposed of according to institutional and local regulations.
Problem: A TIBAL fire has started.
Solution:
-
Activate Fire Alarm: Immediately activate the nearest fire alarm and alert emergency services.
-
Evacuate: Evacuate the area immediately.
-
Do NOT use water, foam, or carbon dioxide extinguishers. [10] Using water will intensify the fire.[2]
-
Use Appropriate Extinguishing Media: If trained and safe to do so, use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand, dry chemical powder, or graphite powder.[2][3][10]
-
Allow Small Fires to Burn Out: For very small, contained fires, it may be safest to allow the TIBAL to burn itself out while preventing the fire from spreading to adjacent combustibles.[2]
Quantitative Data
The following table summarizes key quantitative data regarding the properties and reactivity of this compound.
| Property | Value | Units | Reference(s) |
| Molecular Weight | 198.32 | g/mol | [2] |
| Density | 0.776 | g/cm³ at 30 °C | [11] |
| Boiling Point | 46 | °C at 1 mm Hg | [11] |
| Melting Point | 0 | °C | [11] |
| Flash Point | -18 | °C | [3][4] |
| Heat of Hydrolysis | 2782 | J/g | [9][11] |
| Heat of Vaporization | 230 | J/g | [11] |
| Heat of Combustion | -9029 | kJ/mol | [11] |
| Specific Heat | 2.125 | J/g·°C at 57 °C | [9][11] |
Experimental Protocols
Protocol 1: Safe Quenching of Residual this compound
This protocol outlines a safe method for quenching (deactivating) small quantities of residual TIBAL. This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and with constant monitoring.
Materials:
-
Residual TIBAL in a reaction vessel
-
Anhydrous, inert solvent (e.g., heptane or toluene)
-
Anhydrous isopropanol
-
Anhydrous ethanol
-
Anhydrous methanol
-
Deionized water
-
Stirring apparatus
-
Addition funnel or syringe pump
-
Cooling bath (ice/water or dry ice/acetone)
Procedure:
-
Dilution: Under an inert atmosphere, dilute the residual TIBAL with at least a 20-fold excess of an anhydrous, inert solvent (e.g., for 10 mL of TIBAL solution, add at least 200 mL of heptane). This helps to dissipate the heat generated during quenching.
-
Cooling: Place the reaction vessel in a cooling bath to maintain a low temperature throughout the quenching process.
-
Slow Addition of Isopropanol: Slowly add anhydrous isopropanol to the stirred TIBAL solution using an addition funnel or a syringe pump. The rate of addition should be controlled to keep the internal temperature of the reaction mixture below 25 °C. Vigorous gas evolution (isobutane) will be observed. Continue the addition until the gas evolution ceases.
-
Sequential Addition of Alcohols: After the reaction with isopropanol is complete, slowly add anhydrous ethanol, followed by anhydrous methanol in the same controlled manner.
-
Final Quenching with Water: Once the addition of all alcohols is complete and no further reaction is observed, very slowly add deionized water to quench any remaining reactive species.
-
Neutralization and Disposal: After the final quench, the solution can be neutralized with a dilute acid (e.g., 1 M HCl) and then disposed of as aqueous waste according to institutional guidelines.
Protocol 2: Neutralization of a TIBAL Spill
This protocol describes the steps for neutralizing a small, contained spill of TIBAL. This procedure should only be performed by trained personnel wearing appropriate PPE.
Materials:
-
Dry, inert absorbent material (e.g., sand, diatomaceous earth, vermiculite)
-
Scoop or non-sparking tool
-
Dry, sealable waste container
-
High-boiling point hydrocarbon solvent (e.g., kerosene)
-
Cloth or wipes
-
Soap and water
Procedure:
-
Containment: If the spill is spreading, create a dike around the spill using a dry, inert absorbent material.
-
Application of Absorbent: Generously cover the spilled TIBAL with the dry, inert absorbent material, starting from the edges and working towards the center.[12][13]
-
Observation: Allow the absorbent to fully react with the TIBAL. Observe for any signs of fuming or fire.
-
Collection: Once the reaction is complete and the mixture has cooled, carefully collect the solid residue using a scoop or other non-sparking tool. Place the residue in a clearly labeled, dry, and sealable container for hazardous waste disposal.
-
Initial Decontamination: Wipe the spill area with a cloth dampened with a high-boiling point hydrocarbon solvent to remove any remaining TIBAL residue.
-
Final Cleaning: Wash the area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, wipes, gloves, etc.) as hazardous waste in accordance with local regulations.
Visualizations
Caption: Workflow for the safe quenching of residual this compound.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. Triisobutylaluminium - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triisobutylaluminium Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 100-99-2 [chemicalbook.com]
- 5. This compound - CannaBusiness - Future4200 [future4200.com]
- 6. orgsyn.org [orgsyn.org]
- 7. TRIISOBUTYL ALUMINUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. tuodaindus.com [tuodaindus.com]
- 9. echemi.com [echemi.com]
- 10. cpchem.com [cpchem.com]
- 11. nouryon.com [nouryon.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
Technical Support Center: Safe Handling, Storage, and Disposal of Triisobutylaluminum (TIBAL)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and disposing of Triisobutylaluminum (TIBAL). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIBAL) and why does it require special handling?
A1: this compound (TIBAL) is a highly reactive organoaluminum compound with the chemical formula Al(CH₂CH(CH₃)₂)₃. It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] It also reacts violently with water, releasing flammable gases.[2][3] These properties make it a hazardous material that requires strict adherence to safety protocols for handling, storage, and disposal.
Q2: What are the primary hazards associated with TIBAL?
A2: The primary hazards of TIBAL include:
-
Pyrophoricity: Spontaneously ignites in air.[2]
-
Water Reactivity: Reacts violently with water, which can lead to fires and explosions.[3]
-
Corrosivity: Causes severe burns to the skin and eyes upon contact.[4]
-
Respiratory Irritation: Inhalation of fumes can irritate the nose and throat.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5]
Q3: What personal protective equipment (PPE) is required when working with TIBAL?
A3: Appropriate PPE is crucial when handling TIBAL. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield.[4][6]
-
Skin Protection: Flame-resistant lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and full-body coverage.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a fume hood or glovebox.[7] If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[5]
Troubleshooting Guide
Storage Issues
Q4: I've noticed some pressure buildup in my TIBAL container. What should I do?
A4: Pressure buildup can occur due to the slow decomposition of TIBAL, especially at elevated temperatures (above 50°C), which produces flammable gases like isobutylene and hydrogen.[2][8]
-
Immediate Action: Do not open the container if you suspect significant pressure buildup. Move the container to a cool, well-ventilated area, away from ignition sources.
-
Troubleshooting:
-
Resolution: If you are concerned about the container's integrity, contact your institution's environmental health and safety (EHS) office for guidance on safely venting and handling the container.
Q5: The TIBAL solution appears cloudy or has precipitated. Is it still usable?
A5: Cloudiness or precipitation may indicate decomposition or contamination. TIBAL is sensitive to air and moisture, which can lead to the formation of aluminum oxides and hydroxides.
-
Troubleshooting:
-
Inert Atmosphere: Verify that the container has been maintained under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
-
Contamination: Consider the possibility of contamination from the solvent or transfer equipment.
-
-
Resolution: It is generally not recommended to use TIBAL that appears degraded, as its reactivity and concentration may be altered, potentially affecting experimental results and safety. Dispose of the material according to the recommended procedures.
Disposal Issues
Q6: I accidentally quenched a small amount of TIBAL with water, and it sparked/ignited. What did I do wrong?
A6: This is a common and dangerous mistake. TIBAL reacts violently and exothermically with water, often leading to ignition.[3]
-
Root Cause: Direct addition of water to TIBAL is extremely hazardous.
-
Corrective Action: Never quench neat TIBAL directly with water. A controlled, slow neutralization process using a less reactive solvent and a protic quenching agent is necessary. Refer to the detailed disposal protocol below.
Q7: My TIBAL waste is not neutralizing completely, even after adding a quenching agent. What could be the problem?
A7: Incomplete neutralization can occur due to several factors:
-
Insufficient Quenching Agent: You may not have added enough of the quenching agent to react with all the TIBAL.
-
Poor Mixing: Inadequate mixing can result in localized reactions, leaving pockets of unreacted TIBAL.
-
Low Temperature: The reaction may be too slow at very low temperatures.
-
Resolution: Slowly add more of the quenching solvent with vigorous stirring. Allow the mixture to warm to room temperature gradually to ensure the reaction goes to completion. Always test for residual reactivity by adding a small amount of a more reactive quenching agent (e.g., a small drop of isopropanol) before final disposal.
Data Presentation
Table 1: Storage and Handling Parameters for this compound
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature | Below 25°C | [9] |
| Atmosphere | Dry, inert gas (e.g., Nitrogen, Argon) | [8] |
| Incompatible Materials | Water, Air, Alcohols, Halogens, Oxidizing agents | [2][11] |
| Flash Point | -18°C | [2] |
| Decomposition Temperature | Starts to decompose above 50°C | [2][8] |
Experimental Protocols
Protocol for Laboratory-Scale Disposal and Neutralization of TIBAL
Objective: To safely quench and dispose of small quantities of this compound waste in a laboratory setting.
Materials:
-
Waste TIBAL solution
-
Anhydrous, inert solvent (e.g., hexane, toluene)
-
Quenching solvent: Isopropanol (IPA)
-
A three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet/outlet (bubbler)
-
Ice bath
-
Personal Protective Equipment (PPE) as described in Q3
Procedure:
-
Inert Atmosphere: Purge the three-necked flask with dry nitrogen gas.
-
Dilution: Transfer the waste TIBAL solution to the flask via a cannula or syringe. Dilute the TIBAL solution with an equal volume of an anhydrous, inert solvent (e.g., hexane). This helps to better dissipate the heat generated during quenching.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add isopropanol dropwise from the addition funnel. The rate of addition should be controlled to keep the internal temperature below 20°C. A vigorous gas evolution (isobutane) will be observed.
-
Monitoring: Continue the slow addition of isopropanol until the gas evolution ceases.
-
Warming: Once the gas evolution has subsided, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.
-
Secondary Quench: To ensure complete neutralization, slowly add a small amount of a 1:1 mixture of isopropanol and water. If no further reaction is observed, the TIBAL has been fully quenched.
-
Final Disposal: The resulting solution contains aluminum alkoxides and is no longer pyrophoric. It can now be disposed of as hazardous chemical waste through your institution's EHS office. Clearly label the waste container with its contents.
Mandatory Visualizations
Caption: Workflow for the safe storage of this compound.
Caption: Step-by-step procedure for responding to a TIBAL spill.
Caption: Logical workflow for the safe neutralization and disposal of TIBAL waste.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 100-99-2,Triisobutylaluminium | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemos.de [chemos.de]
- 5. cpchem.com [cpchem.com]
- 6. fishersci.com [fishersci.com]
- 7. gelest.com [gelest.com]
- 8. nouryon.com [nouryon.com]
- 9. tuodaindus.com [tuodaindus.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Refining Triisobutylaluminum-Catalyzed Processes: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in refining reaction conditions for processes catalyzed by Triisobutylaluminum (TiBAL). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the primary applications of this compound (TiBAL) in organic synthesis?
This compound (TiBAL) is a versatile organoaluminum compound widely utilized as a co-catalyst in Ziegler-Natta polymerization of olefins, such as ethylene and propylene. It plays a crucial role in controlling polymer molecular weight and structure.[1][2][3] Beyond polymerization, TiBAL serves as a powerful reducing agent for various functional groups and as a catalyst in reactions like Friedel-Crafts alkylation and acylation.[4]
2. What are the critical safety precautions for handling this compound?
TiBAL is highly pyrophoric and reacts violently with air and water.[4] It is imperative to handle it under an inert atmosphere (e.g., nitrogen or argon). Key safety measures include:
-
Using flame-dried glassware and syringes.
-
Wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.
-
Storing in a cool, dry place away from sources of ignition and moisture.
-
Quenching excess TiBAL and cleaning contaminated glassware with extreme caution, typically using a less reactive alcohol like isopropanol before introducing water.
3. How does the choice of solvent affect TiBAL-catalyzed reactions?
The choice of solvent is critical and can significantly impact reaction rate, yield, and selectivity.[5] Non-polar aprotic solvents like toluene and hexane are commonly used as they are compatible with the reactive nature of TiBAL.[1] Polar aprotic solvents may also be employed, but their interaction with TiBAL should be considered as it can influence catalyst activity. Protic solvents are generally avoided due to their vigorous reaction with TiBAL.
Troubleshooting Guides
Low Reaction Yield
Low yields in TiBAL-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is essential for identifying and resolving the issue.
Caption: A decision-making workflow for addressing low selectivity.
Experimental Protocols
General Protocol for the Reduction of an Ester to an Aldehyde
This protocol is adapted from procedures using Diisobutylaluminum hydride (DIBAL-H), a related and structurally similar reducing agent to TiBAL. The principles are transferable, but optimization for TiBAL is necessary.
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a positive pressure of inert gas (argon or nitrogen).
-
Dissolve the ester (1.0 equivalent) in an anhydrous, non-protic solvent (e.g., toluene, hexane, or dichloromethane) and cool the solution to -78 °C using a dry ice/acetone bath.
Reaction Execution:
-
Slowly add a solution of TiBAL (1.0-1.2 equivalents) in a suitable solvent dropwise via the dropping funnel, ensuring the internal temperature is maintained at or below -75 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or another appropriate analytical technique. Reaction times typically range from 1 to 3 hours.
Work-up Procedure:
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess TiBAL.
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. This helps to break up the aluminum salt emulsion.
-
Separate the organic layer and extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
General Protocol for Ethylene Polymerization using a Ziegler-Natta Catalyst with TiBAL
This protocol outlines the general steps for ethylene polymerization. Specific catalyst preparation and activation steps are highly dependent on the chosen Ziegler-Natta system.
Reactor Preparation:
-
Thoroughly dry and purge a stainless-steel polymerization reactor with high-purity nitrogen or argon to remove all traces of oxygen and moisture.
-
Heat the reactor under vacuum to further ensure an inert environment.
Polymerization:
-
Introduce the desired amount of a suitable anhydrous solvent (e.g., hexane, heptane) into the reactor.
-
Add the Ziegler-Natta catalyst precursor and the TiBAL co-catalyst/activator. The molar ratio of Al/Ti is a critical parameter to optimize and typically ranges from 100 to 300. [1]3. Pressurize the reactor with ethylene to the desired pressure. The polymerization is typically carried out at a constant pressure.
-
Maintain the reaction at the desired temperature with vigorous stirring. Reaction temperatures can vary, with studies showing optimal activity at different ranges depending on the specific catalyst system.
-
After the desired reaction time, terminate the polymerization by venting the ethylene and adding a quenching agent, such as a dilute solution of hydrochloric acid in methanol. [1]6. Isolate the polymer by filtration, wash it thoroughly with a suitable solvent to remove any catalyst residues, and dry it under vacuum.
Signaling Pathway for Ziegler-Natta Catalyst Activation and Polymerization
Caption: A simplified representation of the key steps in Ziegler-Natta polymerization.
References
Technical Support Center: Troubleshooting Inconsistent Results in TIBA Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5-triiodobenzoic acid (TIBA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during experiments with this polar auxin transport inhibitor.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to variability in your experimental outcomes.
| Problem/Observation | Potential Cause | Recommended Solution |
| No observable effect or weaker than expected inhibition of auxin-related processes (e.g., gravitropism, lateral root formation). | 1. Inactive TIBA solution: TIBA may have degraded due to improper storage. 2. Insufficient concentration: The concentration of TIBA may be too low for the specific plant species, tissue, or experimental conditions. 3. Poor uptake by the plant: The method of application may not be optimal for absorption. | 1. Solution Stability: Prepare fresh TIBA solutions for each experiment. TIBA is insoluble in water but soluble in ethanol, acetone, and ether.[1] For aqueous solutions, the sodium salt of TIBA is often used.[2] Store stock solutions in the dark at -20°C for long-term storage and aliquot to avoid repeated freeze-thaw cycles. 2. Concentration Optimization: Perform a dose-response curve to determine the optimal concentration for your specific experimental system. Concentrations can range from 0.1 µM to 100 µM depending on the plant species and the desired effect.[3] 3. Application Method: For whole-plant studies, application to the shoot apex or leaves is common. For localized effects, application in a lanolin paste or agar block can be effective.[4] Ensure uniform application. |
| High variability in results between replicates or experiments. | 1. Inconsistent TIBA concentration: Inaccurate dilutions or precipitation of TIBA in the working solution. 2. Biological variability: Differences in plant age, developmental stage, or growth conditions. 3. Inconsistent application: Uneven application of TIBA to different plants or tissues. | 1. Solution Preparation: Ensure TIBA is fully dissolved in the solvent before preparing the final aqueous solution. Vortex thoroughly. Visually inspect for any precipitate before use. 2. Standardize Biological Material: Use plants of the same age and developmental stage. Grow plants under controlled environmental conditions (light, temperature, humidity) to minimize variability. 3. Uniform Application: Develop a standardized protocol for TIBA application to ensure each replicate receives the same treatment. |
| Unexpected or off-target effects observed (e.g., chlorosis, necrosis, general growth inhibition not related to auxin transport). | 1. TIBA concentration is too high: High concentrations of TIBA can have toxic effects.[1] 2. Off-target effects: TIBA can have effects beyond the inhibition of polar auxin transport, such as inducing reactive oxygen species (ROS).[5] | 1. Optimize Concentration: As with weak effects, a dose-response experiment is crucial to find a concentration that inhibits auxin transport without causing general toxicity. 2. Acknowledge and Control for Off-Target Effects: Be aware of potential off-target effects and consider including additional controls to assess them. For example, measure ROS levels in your experimental system. |
| Inconsistent results in specific assays (e.g., polar auxin transport assays). | 1. Diffusion of radiolabeled auxin: In assays using radiolabeled IAA, diffusion can mask the effects of transport inhibition. 2. Inconsistent tissue segment preparation: Variability in the length or handling of plant tissue segments. | 1. Control for Diffusion: Include appropriate controls, such as applying the inhibitor to the entire segment or measuring transport at 4°C to minimize active transport.[6] 2. Standardize Tissue Preparation: Use a consistent method for excising and handling tissue segments to ensure uniformity across replicates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TIBA?
A1: TIBA's primary and most well-documented mechanism of action is the inhibition of polar auxin transport (PAT).[2] It disrupts the directional, cell-to-cell movement of auxin by interfering with the trafficking of PIN-FORMED (PIN) auxin efflux carrier proteins to the plasma membrane.[7] This is thought to occur through TIBA's interaction with villins, a family of actin-binding proteins, leading to excessive bundling of actin filaments and thus disrupting the transport of vesicles containing PIN proteins.[5]
Q2: How should I prepare and store TIBA solutions?
A2: TIBA is insoluble in water.[1] Therefore, a stock solution should be prepared in a solvent like ethanol, acetone, or dimethyl sulfoxide (DMSO).[1][5] The sodium salt of TIBA is more soluble in water and is often used for experiments requiring aqueous solutions.[2] Stock solutions should be stored at -20°C in the dark and in aliquots to avoid multiple freeze-thaw cycles. For experiments, fresh dilutions should be made from the stock solution.
Q3: What is a typical effective concentration range for TIBA?
A3: The effective concentration of TIBA is highly dependent on the plant species, the tissue being treated, and the desired physiological response.[7] Generally, concentrations ranging from 0.1 µM to 100 µM have been reported in the literature.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup, balancing effective auxin transport inhibition with minimal off-target toxic effects.
Q4: Can TIBA have off-target effects?
A4: Yes, TIBA can have off-target effects. Beyond its primary role as an auxin transport inhibitor, TIBA has been shown to induce the production of reactive oxygen species (ROS), which can lead to cell death in some systems.[5] At high concentrations, it can cause general growth inhibition, chlorosis, and necrosis.[1] It is important to be aware of these potential off-target effects and to use the lowest effective concentration possible.
Q5: How does TIBA interact with other plant hormones?
A5: The disruption of auxin homeostasis by TIBA can have cascading effects on other hormonal pathways.[7]
-
Gibberellins (GA): There is evidence of interaction between TIBA and gibberellin signaling. In some cases, the application of TIBA with gibberellic acid (GA₃) has been shown to promote earlier flowering and increase flower stalk elongation.[7] However, other studies have shown that TIBA can inhibit gibberellin effects on stem elongation when applied jointly with cytokinin.[8]
-
Cytokinins (CK): The balance between auxin and cytokinin is crucial for many developmental processes. By altering auxin distribution, TIBA can indirectly influence cytokinin signaling pathways, for example, in the regulation of epidermal cell fate.[9]
Q6: What are the key parameters to consider for a successful polar auxin transport assay using TIBA?
A6: For a reliable polar auxin transport assay using radiolabeled auxin (e.g., ¹⁴C-IAA) and TIBA, consider the following:
-
Plant Material: Use healthy, uniformly grown plants at a consistent developmental stage.[2]
-
Tissue Segments: Excise tissue segments (e.g., Arabidopsis inflorescence stems, hypocotyls) of a consistent length.[3][6]
-
Donor and Receiver Blocks: Prepare agar blocks containing the radiolabeled auxin (donor) and plain agar (receiver) consistently.[6]
-
Incubation: Maintain a consistent incubation time and environment (e.g., dark, humid chamber).[2]
-
Controls: Include negative controls to measure background diffusion (e.g., segments with the inhibitor applied along their entire length or incubated at 4°C).[6]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of TIBA from various studies. Note that results can vary significantly between different experimental systems.
Table 1: Dose-Dependent Inhibition of Polar Auxin Transport by TIBA
| Plant Species | Tissue | TIBA Concentration (µM) | Inhibition of IAA Transport (%) |
| Cucumber | Hypocotyl | 1 | 25 |
| Cucumber | Hypocotyl | 10 | 70 |
| Cucumber | Hypocotyl | 100 | 95 |
| Arabidopsis thaliana | Inflorescence Stem | 10 | Significant reduction |
Data adapted from studies on dark-grown cucumber hypocotyls and Arabidopsis thaliana.[2]
Table 2: Effects of TIBA on Plant Growth and Development
| Plant Species | TIBA Concentration | Observed Effect |
| Soybean | 100-200 mg/kg (foliar spray) | Prevents lodging, promotes flowering.[1] |
| Soybean | 15 mg/kg (foliar spray) | Increases flowering and seed yield, reduces plant growth.[1] |
| Tomato (polycotyledon mutant) | 0.3 µM | Promoted hypocotyl elongation by 43%.[3] |
| Industrial Hemp | 0.5 - 2.5 mg L⁻¹ (in culture medium) | Increased shoot regeneration.[10] |
| Mulberry Trees | 300 mg/kg (foliar spray) | Promotes side branch growth.[1] |
Experimental Protocols & Methodologies
Protocol 1: Measurement of Polar Auxin Transport in Arabidopsis thaliana Inflorescence Stems
This protocol is a common method to quantify the effect of TIBA on the basipetal transport of radiolabeled IAA.[2]
-
Plant Material: Use wild-type Arabidopsis thaliana plants with inflorescence stems at least 5 cm tall.
-
Preparation of Agar Blocks:
-
Donor Blocks: Prepare 1% (w/v) agar containing 1 µM ¹⁴C-IAA. For the inhibitor treatment, prepare a second set of donor blocks containing 1 µM ¹⁴C-IAA and 10 µM TIBA.
-
Receiver Blocks: Prepare plain 1% (w/v) agar blocks.
-
-
Stem Segments: Excise 2.5 cm segments from the base of the inflorescence stems.
-
Assay Setup:
-
Place the apical end of each stem segment into a donor agar block (with or without TIBA).
-
Place the basal end of each stem segment onto a receiver agar block.
-
-
Incubation: Incubate the setup in a humid chamber in the dark for 18 hours.
-
Quantification:
-
After incubation, transfer the receiver blocks into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Quantify the amount of radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of auxin transported by comparing the radioactivity in the receiver blocks from the control and TIBA-treated samples.
Visualizations
Caption: TIBA's mechanism of action on polar auxin transport.
Caption: A logical workflow for troubleshooting inconsistent TIBA results.
References
- 1. Teach you how to use 2,3,5-triiodobenzoic acid (TIBA) - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Integration of cytokinin and gibberellin signalling by Arabidopsis transcription factors GIS, ZFP8 and GIS2 in the regulation of epidermal cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Strategies for minimizing side reactions with Triisobutylaluminum.
Welcome to the Technical Support Center for Triisobutylaluminum (TIBAL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during experiments with this versatile and highly reactive organoaluminum reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIBAL) and what are its primary applications?
This compound (TIBAL) is an organoaluminum compound with the chemical formula Al(CH₂CH(CH₃)₂)₃. It is a powerful reducing agent and Lewis acid, widely used in organic synthesis and polymer chemistry.[1] Its primary applications include:
-
Co-catalyst in Ziegler-Natta polymerization: TIBAL is used to activate transition metal catalysts for the polymerization of olefins like ethylene and propylene.
-
Reducing agent: It is used for the selective reduction of various functional groups, most notably the partial reduction of esters to aldehydes.[2][3][4]
-
Lewis acid catalyst: TIBAL can catalyze various reactions, including Friedel-Crafts alkylations and acylations.[1]
-
Scavenger: Due to its high reactivity towards water and other protic impurities, it is often used to remove trace amounts of these from reaction systems.
Q2: What are the main safety hazards associated with TIBAL?
TIBAL is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] It also reacts violently with water, releasing flammable isobutane gas. Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture. All equipment must be thoroughly dried before use.
Q3: What is the most common side reaction when using TIBAL to reduce an ester, and how can it be minimized?
The most common side reaction is the over-reduction of the desired aldehyde product to the corresponding primary alcohol. This occurs when the initially formed aldehyde reacts further with TIBAL.
To minimize this side reaction, the most critical parameter to control is temperature. The reaction should be carried out at very low temperatures, typically -78 °C (a dry ice/acetone bath).[4][5][6] At this temperature, a stable tetrahedral intermediate is formed, which is hydrolyzed to the aldehyde during workup.[7] At higher temperatures, this intermediate is unstable and collapses to the aldehyde in the presence of excess TIBAL, leading to further reduction.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive TIBAL due to improper storage or handling. 2. Presence of water or other protic impurities in the reaction. 3. Insufficient equivalents of TIBAL. | 1. Use a fresh bottle of TIBAL or titrate the solution to determine its molarity. 2. Ensure all glassware is oven-dried or flame-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 3. Use at least one equivalent of TIBAL per equivalent of the reducible functional group. |
| Formation of the corresponding alcohol (over-reduction) | 1. Reaction temperature was too high. 2. Slow addition of TIBAL was not maintained. 3. Excess TIBAL was used. 4. Quenching procedure was not performed at low temperature. | 1. Maintain the reaction temperature at or below -78 °C throughout the addition of TIBAL.[5][6] 2. Add the TIBAL solution dropwise to the substrate solution to avoid localized warming. 3. Use a stoichiometric amount of TIBAL (typically 1.0-1.2 equivalents for ester to aldehyde reduction).[7] 4. Quench the reaction at -78 °C by the slow addition of a protic solvent like methanol before warming to room temperature. |
| Complex mixture of unidentified byproducts | 1. Reaction with other functional groups in the starting material. 2. Thermal decomposition of TIBAL at elevated temperatures. | 1. Consult the functional group compatibility table (see below) and protect sensitive functional groups if necessary. 2. Avoid heating the reaction mixture. TIBAL can decompose above 50 °C. |
| Formation of a gelatinous precipitate during workup | Aluminum salts precipitating from the solution. | Add Rochelle's salt (potassium sodium tartrate) solution and stir vigorously until the layers become clear.[7] |
Data Presentation
Table 1: Effect of Temperature on the Reduction of Esters to Aldehydes
While specific, side-by-side quantitative data from a single source is scarce in the literature, the general trend is well-established.
| Reaction Temperature | Predominant Product | Significant Side Product | Notes |
| -78 °C | Aldehyde | Alcohol (minor) | Optimal temperature for selective reduction.[4][5][6] |
| -40 °C to -20 °C | Mixture of Aldehyde and Alcohol | Alcohol | Yield of alcohol increases with temperature. |
| 0 °C to Room Temperature | Alcohol | Aldehyde (minor) | Over-reduction is the major pathway. |
Table 2: Solvent Selection for TIBAL Reductions
The choice of solvent can influence the reaction, although temperature control remains the most critical factor. Anhydrous, non-protic solvents are mandatory.
| Solvent | Typical Use and Considerations |
| Toluene | A common and effective solvent for TIBAL reductions. |
| Hexane/Heptane | Non-coordinating solvents that are also suitable. |
| Dichloromethane (DCM) | A polar aprotic solvent that can be used.[8] |
| Tetrahydrofuran (THF) | A coordinating solvent. While it can be used, it may affect the reactivity of TIBAL.[8] |
| Ethers (e.g., Diethyl ether) | Can be used, but care must be taken as TIBAL can form complexes with ethers.[8] |
Table 3: Functional Group Compatibility with TIBAL
This table provides a general guide to the reactivity of various functional groups with TIBAL under typical reducing conditions.
| Functional Group | Reactivity with TIBAL | Typical Product(s) |
| Aldehydes | Highly Reactive | Primary Alcohols |
| Ketones | Highly Reactive | Secondary Alcohols |
| Esters | Reactive | Aldehydes (at -78°C) or Primary Alcohols |
| Lactones | Reactive | Lactols (at -78°C) or Diols |
| Carboxylic Acids | Highly Reactive | Reduction to primary alcohols and deprotonation. |
| Amides | Reactive | Amines or Aldehydes (depending on substitution) |
| Nitriles | Reactive | Aldehydes (after hydrolysis of imine intermediate) or Amines |
| Alkenes/Alkynes | Generally Unreactive | May undergo hydroalumination with excess TIBAL at higher temperatures. |
| Alkyl/Aryl Halides | Generally Unreactive | |
| Nitro Groups | Reactive | Complex reduction products. |
| Epoxides | Reactive | Alcohols |
| Alcohols, Thiols, Amines | Highly Reactive (acid-base) | Deprotonation to form aluminum alkoxides, thiolates, or amides. |
Experimental Protocols
Detailed Methodology for the Selective Reduction of a Methyl Ester to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Methyl ester (1 equivalent)
-
Anhydrous toluene (or another suitable anhydrous solvent)
-
This compound (TIBAL) (1.0 M solution in hexanes, 1.1 equivalents)
-
Anhydrous methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, inert gas supply (N₂ or Ar), low-temperature thermometer, and a dry ice/acetone bath.
Procedure:
-
Preparation: Assemble the glassware and flame-dry it under a stream of inert gas to remove all traces of moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reaction Setup: Dissolve the methyl ester (1 eq.) in anhydrous toluene in the round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of TIBAL: Slowly add the TIBAL solution (1.1 eq.) dropwise to the stirred solution of the ester via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature at or below -75 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture.
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of anhydrous methanol to destroy the excess TIBAL.
-
Workup: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add the saturated aqueous solution of Rochelle's salt and stir vigorously until the two layers become clear (this may take several hours).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel, distillation, or recrystallization.
Mandatory Visualization
References
- 1. acs.org [acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 4. Esters to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Comparing Triisobutylaluminum vs. Triethylaluminum in polymerization.
A Comparative Guide to Triisobutylaluminum (TIBA) and Triethylaluminum (TEA) in Polymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of a co-catalyst is a critical decision that significantly influences polymerization kinetics, polymer properties, and overall process efficiency. This compound (TIBA) and Triethylaluminum (TEA) are two of the most common organoaluminum co-catalysts used in conjunction with Ziegler-Natta and metallocene catalysts for the polymerization of olefins, primarily ethylene and propylene. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate co-catalyst for specific research and development needs.
Executive Summary
Triethylaluminum (TEA) and this compound (TIBA) are both effective co-catalysts in olefin polymerization, yet their distinct molecular structures give rise to significant differences in their performance. Generally, TEA is associated with higher catalytic activity, while TIBA is recognized for its ability to produce polymers with higher molecular weights and, in the case of polypropylene, higher isotacticity. The bulkier isobutyl groups of TIBA introduce steric hindrance that influences the coordination of the monomer and the rate of chain transfer reactions.
Performance Comparison in Ethylene Polymerization
In the realm of ethylene polymerization, the selection between TEA and TIBA impacts the reaction kinetics and the resulting polyethylene's molecular characteristics.
Catalytic Activity
Experimental data consistently demonstrates that TEA often leads to higher polymerization activity compared to TIBA under similar conditions. This is attributed to the smaller size of the ethyl groups in TEA, which facilitates easier diffusion and interaction with the active sites of the transition metal catalyst.[1] In contrast, the bulkier isobutyl groups of TIBA can lead to a "decay-type" kinetic profile, where the initial polymerization rate is high but decreases over time.[1] TEA, on the other hand, typically exhibits a "build-up" type kinetic profile, where the reaction rate increases initially before reaching a steady state.[1]
Molecular Weight and Polydispersity
TIBA generally yields polyethylene with a higher molecular weight (Mw) compared to TEA.[2] This is a consequence of the steric hindrance provided by the isobutyl groups, which can suppress chain transfer reactions, leading to the growth of longer polymer chains.[3] The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, can also be influenced by the choice of co-catalyst.
Table 1: Ethylene Polymerization with a Metallocene Catalyst (rac-Et(Ind)2ZrCl2/Borate) Activated by TEA/TIBA Mixtures [2]
| TEA/TIBA Molar Ratio | Activity (10^6 g PE/mol_Mt·h) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| 0/100 (Pure TIBA) | 3.17 | 185 | 2.3 |
| 25/75 | 3.89 | 201 | 2.5 |
| 50/50 | 4.34 | 215 | 2.8 |
| 75/25 | 4.88 | 198 | 2.6 |
| 100/0 (Pure TEA) | 5.06 | 176 | 2.4 |
Reaction conditions: Ethylene pressure = 0.1 MPa, Temperature = 50 °C, Time = 20 min, Solvent = Toluene.[2]
Performance Comparison in Propylene Polymerization
In propylene polymerization, the stereoregularity of the resulting polypropylene is a crucial parameter, and the choice between TEA and TIBA can have a profound impact on the isotacticity of the polymer.
Catalytic Activity and Isotacticity
Similar to ethylene polymerization, TEA often exhibits higher catalytic activity in propylene polymerization. However, TIBA is frequently favored when high isotacticity is desired. The steric bulk of TIBA can influence the orientation of the propylene monomer as it approaches the catalytic center, leading to a more regular insertion and a higher degree of stereocontrol.
Table 2: Propylene Polymerization with a Ziegler-Natta Catalyst
| Co-catalyst | Activity (kg PP/g Cat·h) | Isotacticity Index (%) |
| TEA | ~7.4[4] | 97.7 - 99.7[4] |
| TIBA | Lower than TEA (qualitative) | > 98.2[5] |
Note: The data for TEA and TIBA are from different studies with potentially different catalyst systems and conditions, and therefore should be considered indicative rather than a direct comparison.
Experimental Protocols
Below are representative experimental protocols for ethylene and propylene polymerization using a Ziegler-Natta catalyst with either TEA or TIBA as a co-catalyst. These are generalized procedures and should be adapted based on the specific catalyst system and desired polymer properties.
Ethylene Slurry Polymerization
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2)
-
Triethylaluminum (TEA) or this compound (TIBA) solution in a hydrocarbon solvent
-
High-purity ethylene gas
-
Anhydrous hexane (polymerization solvent)
-
Methanol (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
Procedure:
-
A 1-liter stainless steel autoclave reactor equipped with a mechanical stirrer is thoroughly dried and purged with high-purity nitrogen.
-
500 mL of anhydrous hexane is introduced into the reactor.
-
The desired amount of TEA or TIBA solution is injected into the reactor to act as a scavenger and co-catalyst. The Al/Ti molar ratio is a critical parameter and should be optimized (a typical starting point is 200:1).
-
The reactor is heated to the desired polymerization temperature (e.g., 80°C).[1]
-
A suspension of the Ziegler-Natta catalyst in hexane is injected into the reactor to initiate polymerization.
-
The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 5 bar).[1] The pressure is maintained throughout the polymerization by continuously feeding ethylene.
-
The polymerization is allowed to proceed for a set duration (e.g., 2 hours).[1]
-
The reaction is terminated by stopping the ethylene feed and venting the reactor.
-
The polymer slurry is quenched by the addition of methanol.
-
The polyethylene powder is collected by filtration, washed with a dilute hydrochloric acid solution to remove catalyst residues, followed by washing with methanol and water.
-
The final product is dried in a vacuum oven at 60-80°C to a constant weight.
Propylene Slurry Polymerization
Materials:
-
Ziegler-Natta catalyst (e.g., fourth-generation catalyst with an internal donor)
-
Triethylaluminum (TEA) or this compound (TIBA) solution in a hydrocarbon solvent
-
External donor (e.g., a silane compound)
-
High-purity propylene liquid
-
Hydrogen gas (as a chain transfer agent)
-
Anhydrous n-heptane (polymerization solvent)
Procedure:
-
A 2-liter stainless steel autoclave is prepared as described for ethylene polymerization.
-
20 mL of n-heptane is added to the reactor, followed by the injection of the TEA or TIBA solution and the external donor.[1]
-
1.0 L of liquid propylene and a specific volume of hydrogen gas are fed into the reactor.[1]
-
A pre-polymerization step is carried out at a lower temperature (e.g., 20°C) for a short period (e.g., 5 minutes).[1]
-
The temperature is then rapidly increased to the polymerization temperature (e.g., 70°C).[6]
-
The polymerization is conducted for 1 hour.[6]
-
The reaction is terminated by cooling the reactor and venting the unreacted propylene.
-
The polypropylene powder is collected and worked up in a similar manner to the polyethylene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental processes involved in Ziegler-Natta polymerization and the comparative roles of TEA and TIBA.
Caption: General workflow of Ziegler-Natta polymerization.
Caption: Comparison of TIBA and TEA in polymerization.
Conclusion
The choice between this compound and Triethylaluminum as a co-catalyst in olefin polymerization is a nuanced one, dependent on the desired balance between catalytic activity and polymer properties. TEA is generally the co-catalyst of choice for achieving high polymerization rates. Conversely, TIBA is often preferred when the goal is to produce polymers with higher molecular weights or, in the case of polypropylene, enhanced isotacticity. The data and protocols presented in this guide offer a foundation for making an informed decision based on the specific objectives of a given polymerization process. Further optimization of reaction conditions, such as the Al/Ti ratio and polymerization temperature, is crucial for maximizing the performance of either co-catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Validating Triisobutylaluminum Purity
For Researchers, Scientists, and Drug Development Professionals
Triisobutylaluminum (TIBA) is a crucial organoaluminum reagent widely utilized as a co-catalyst in polymerization, a reducing agent, and an alkylating agent in various chemical syntheses. The purity of TIBA is paramount as impurities can significantly impact reaction kinetics, catalyst efficiency, and the properties of the final product. This guide provides an objective comparison of the primary analytical techniques for validating the purity of this compound: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration methods.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. For this compound, which is a volatile liquid, GC is a suitable method for determining its purity and identifying volatile impurities.
Methodology & Principle
In GC, a sample of TIBA is injected into a heated inlet, where it vaporizes. An inert carrier gas (typically helium or hydrogen) transports the vaporized sample through a chromatographic column. The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column. As the separated components exit the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). The retention time is used for qualitative identification, while the peak area is proportional to the concentration of each component.
Experimental Protocol: Gas Chromatography
A rigorous protocol for the GC analysis of this compound is essential due to its pyrophoric nature. All sample handling must be conducted under an inert atmosphere (e.g., in a glovebox).
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh approximately 100 mg of the this compound sample into a vial.
-
Dilute the sample with a dry, degassed, and inert solvent (e.g., hexane or toluene) to a final concentration of approximately 10 mg/mL.
-
Seal the vial immediately to prevent any exposure to air or moisture.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons and related impurities.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the area percentage of the TIBA peak relative to the total area of all peaks.
-
Workflow for GC Analysis of TIBA
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that provides both structural information and quantitative data. For this compound, ¹H NMR is particularly useful for purity determination.
Methodology & Principle
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of the nuclei influences this frequency, resulting in a spectrum with distinct signals for different types of protons. In quantitative ¹H NMR, the integral area of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of the analyte's signals to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: Quantitative ¹H NMR
Due to the reactivity of this compound, sample preparation for NMR analysis must be performed under strictly anhydrous and anaerobic conditions.
-
Sample Preparation:
-
In a glovebox, accurately weigh a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Accurately weigh the this compound sample and add it to the same NMR tube.
-
Add a sufficient volume of a deuterated solvent that is inert to TIBA (e.g., benzene-d₆ or toluene-d₈) to dissolve both the sample and the internal standard.
-
Seal the NMR tube securely before removing it from the glovebox.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Benzene-d₆.
-
Acquisition Parameters for Quantitative Analysis:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).[4]
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
Decoupling: Inverse-gated ¹³C decoupling to suppress ¹³C satellites and avoid the Nuclear Overhauser Effect (NOE).[5]
-
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the isobutyl protons of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_TIBA / N_TIBA) * (N_IS / I_IS) * (MW_TIBA / MW_IS) * (m_IS / m_TIBA) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
TIBA = this compound
-
IS = Internal Standard
-
-
Workflow for qNMR Analysis of TIBA
Titration Methods
Titration is a classic and cost-effective method for determining the concentration of a substance. For organoaluminum compounds like this compound, complexometric and thermometric titrations are commonly employed.
Methodology & Principle
Complexometric Titration: This method involves the formation of a colored complex. A known excess of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), is added to the TIBA sample. The aluminum in TIBA forms a stable complex with EDTA. The unreacted EDTA is then back-titrated with a standard solution of a metal ion (e.g., zinc sulfate) using a suitable indicator. The amount of TIBA is calculated from the amount of EDTA that reacted.[6]
Thermometric Titration: This technique relies on measuring the heat evolved during the reaction between the analyte and the titrant. Organoaluminum compounds react exothermically with certain reagents like alcohols, amines, or ethers. The TIBA solution is titrated with one of these reagents, and the temperature of the solution is monitored. The endpoint of the titration is indicated by a sharp change in temperature, which corresponds to the completion of the reaction.
Experimental Protocol: Complexometric Titration (Back-Titration)
-
Sample Preparation and Reaction:
-
Under an inert atmosphere, accurately weigh a sample of this compound and carefully hydrolyze it by slowly adding it to a known volume of dilute acid.
-
To the resulting aluminum ion solution, add a precisely measured excess of a standard 0.05 M EDTA solution.
-
Adjust the pH to approximately 4.5 with an acetate buffer.
-
Boil the solution for a few minutes to ensure complete complexation of Al³⁺ with EDTA, then cool to room temperature.[6]
-
-
Titration:
-
Add a suitable indicator (e.g., Xylenol Orange).
-
Titrate the excess EDTA with a standard 0.05 M zinc sulfate solution until the color changes from yellow to red-violet.
-
-
Calculation:
-
Calculate the moles of EDTA that reacted with the aluminum.
-
From the stoichiometry of the reaction, determine the moles of aluminum in the sample.
-
Calculate the purity of this compound based on the initial sample weight.
-
Logical Relationship in Complexometric Back-Titration
Comparison of Analytical Techniques
The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis, such as the need for qualitative information, the desired accuracy and precision, and the available instrumentation.
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Titration |
| Principle | Separation by volatility and interaction with a stationary phase. | Nuclear spin resonance in a magnetic field. | Stoichiometric chemical reaction. |
| Information Provided | Purity and profile of volatile impurities. | Absolute purity and structural information of NMR-active impurities. | Total aluminum content. |
| Sample Preparation | Dilution in an inert solvent. Requires careful handling to avoid air/moisture. | Dissolution with an internal standard in a deuterated solvent under inert conditions. | Hydrolysis of the sample followed by pH adjustment and addition of reagents. |
| Accuracy | Good, but can be affected by the response factor of the detector. | High, as it is a primary ratio method.[4] | Good, but can be affected by interfering metal ions. |
| Precision | High. | High. | Good. |
| Sensitivity | High (ppm level for impurities). | Moderate (typically >0.1% for impurities). | Lower sensitivity compared to chromatographic methods. |
| Analysis Time | Relatively fast per sample (20-30 minutes). | Can be fast for simple spectra, but longer for high precision (requires long relaxation delays). | Can be time-consuming due to sample preparation (hydrolysis, boiling). |
| Cost | Moderate to high instrument cost. | High instrument cost. | Low instrument cost. |
| Advantages | Excellent for separating and identifying volatile impurities. | Provides structural confirmation. Non-destructive. Absolute quantification. | Cost-effective and robust. |
| Disadvantages | Destructive. Requires calibration for absolute quantification. Not suitable for non-volatile impurities. | Lower sensitivity for trace impurities. High capital investment. | Indirectly measures TIBA content. Can be susceptible to interferences. Destructive. |
Illustrative Purity Analysis Data
The following table presents illustrative data from the analysis of a single batch of this compound using the three described techniques.
| Analytical Technique | Purity (% w/w) | Relative Standard Deviation (RSD, n=3) | Key Impurities Detected |
| Gas Chromatography (GC-FID) | 98.5% | 0.3% | Isobutylene (0.8%), Diisobutylaluminum hydride (0.5%), Hexane (solvent residue, 0.2%) |
| Quantitative ¹H NMR | 98.2% | 0.2% | Confirmed the presence of diisobutylaluminum hydride. |
| Complexometric Titration | 98.8% (as total Al) | 0.5% | Does not differentiate between TIBA and other aluminum-containing species. |
Conclusion
Each analytical technique offers distinct advantages for the validation of this compound purity.
-
Gas Chromatography is highly effective for profiling volatile impurities and providing a reliable purity assessment based on relative peak areas.
-
Quantitative NMR Spectroscopy stands out as a primary method for absolute purity determination, offering high precision and structural confirmation without the need for a TIBA reference standard.
-
Titration methods are cost-effective and robust for determining the total aluminum content, serving as a valuable quality control tool.
For a comprehensive and orthogonal approach to purity validation, it is recommended to use a combination of these techniques. For instance, qNMR can be used to establish the absolute purity of a primary standard, which can then be used to calibrate GC methods for routine analysis. Titration can serve as a quick and reliable check of the total aluminum content. The selection of the most appropriate method or combination of methods will ultimately depend on the specific analytical needs, regulatory requirements, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. titrations.info [titrations.info]
A Comparative Guide to Triisobutylaluminum (TIBA) and Methylaluminoxane (MAO) as Co-catalysts in Olefin Polymerization
In the realm of olefin polymerization, the choice of co-catalyst is critical in dictating the efficiency of the catalytic system and the final properties of the polymer. Among the various organoaluminum compounds utilized, Triisobutylaluminum (TIBA) and Methylaluminoxane (MAO) are two of the most prominent. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate co-catalyst for their specific applications.
Overview and Primary Functions
Methylaluminoxane (MAO) is a complex oligomeric mixture of organoaluminum compounds, typically produced by the controlled partial hydrolysis of trimethylaluminum (TMA).[1][2] It is renowned for its exceptional ability to activate metallocene and other single-site catalysts for olefin polymerization.[1][3] MAO's role is multifaceted; it acts as an alkylating agent, a Lewis acid to generate the active cationic catalyst species, and a scavenger for impurities.[1][4]
This compound (TIBA) is a simpler organoaluminum compound with the formula Al(C₄H₉)₃.[5] It is widely used in polymerization processes, primarily as a scavenger to remove catalyst poisons such as water and oxygen.[5][6] While it can also function as an alkylating agent, it is generally considered a much weaker activator for metallocene catalysts compared to MAO.[6][7] TIBA is often used in conjunction with other activators or in traditional Ziegler-Natta systems.[7]
Mechanism of Action
The activation of a pre-catalyst, such as a zirconocene dichloride, by MAO is a two-step process. First, MAO alkylates the metal center by replacing the chloride ligands with methyl groups. Subsequently, it abstracts a methide anion to form a coordinatively unsaturated, electrophilic cationic metal species, which is the active catalyst for polymerization.[1] The resulting MAO-derived anion is weakly coordinating, which stabilizes the active cation.[1]
TIBA's primary role is to scavenge impurities from the reaction medium, thereby protecting the catalyst from deactivation.[5] This scavenging action helps maintain catalyst activity and ensures consistent product quality.[5] TIBA can also act as a chain transfer agent, which can influence the molecular weight of the resulting polymer.[6] When used with certain metallocene/borate systems, TIBA is essential for the alkylation of the pre-catalyst.[7]
Caption: Activation of a metallocene pre-catalyst by MAO.
Caption: Multifaceted roles of TIBA in polymerization systems.
Performance Comparison: TIBA vs. MAO
The choice between TIBA and MAO as a co-catalyst significantly impacts catalyst activity and the properties of the resulting polymer. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Catalyst Activity in Ethylene Polymerization
| Catalyst System | Co-catalyst | Al/Cr Ratio | Activity (10⁶ g PE mol⁻¹ Cr h⁻¹) | Reference |
| Chromium-based | MAO | - | 10.03 | [8] |
| Chromium-based | MMAO* | - | 20.14 | [8] |
| Chromium-based | TIBA | - | High activity reported | [8] |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂/Borate | TIBA | - | 11.07 (for Propylene) | [7] |
*Modified Methylaluminoxane (MMAO) is often used and exhibits higher activity than standard MAO.[8]
Table 2: Influence on Polymer Properties
| Co-catalyst | Polymer | Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) | Key Features | Reference |
| MAO/MMAO | Polyethylene | 1,000 - 2,000 | 1.68 - 2.25 | Highly linear polyethylene waxes | [8] |
| TIBA | Polyethylene | Up to 1,760,000 | 2.13 - 6.29 | Ultra-high molecular weight polyethylene (UHMWPE) features | [8] |
| MAO | Polypropylene | Increases with MAO concentration | 2.3 - 3.4 | - | [9] |
| TIBA/Borate | Polyethylene | - | Can be bimodal | - | [7] |
Key Observations:
-
Activation: MAO and its modified version, MMAO, are generally more effective activators for metallocene and other single-site catalysts, leading to higher polymerization activities compared to systems solely activated by TIBA.[8]
-
Molecular Weight: The use of TIBA as a co-catalyst can lead to the production of ultra-high molecular weight polyethylene (UHMWPE).[8] In contrast, MAO-activated systems under similar conditions might produce lower molecular weight polyethylene waxes.[8]
-
Polydispersity: Polymers produced with MAO tend to have a narrow molecular weight distribution (PDI close to 2.0), which is characteristic of single-site catalysts.[8][9] The use of TIBA can sometimes result in a broader PDI.[8]
-
Scavenging: TIBA is an excellent scavenger, and its presence is often crucial even in MAO-activated systems to remove impurities that MAO might not effectively eliminate.[5][6]
-
Combined Use: In many catalytic systems, particularly those using borate activators, a combination of TIBA (for alkylation and scavenging) and the borate (for abstraction) is employed.[7] It has also been shown that a significant portion of MAO can be replaced by TIBA without detrimental effects on catalyst activity in certain systems.[10]
Experimental Protocols
Below is a generalized protocol for ethylene polymerization, outlining the steps for using either MAO or TIBA as a co-catalyst.
Materials:
-
Metallocene pre-catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Co-catalyst: MAO (as a solution in toluene) or TIBA (as a solution in heptane)
-
Solvent: Toluene or Heptane (anhydrous)
-
Monomer: Ethylene (polymerization grade)
-
Scrubber for impurities (if TIBA is not the primary co-catalyst): A small amount of TIBA is often used.[11]
Generalized Polymerization Procedure:
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried under vacuum and purged with nitrogen or argon.
-
Solvent and Scavenger Addition: Anhydrous solvent (e.g., toluene) is added to the reactor. A small amount of TIBA is often introduced as a scavenger to react with any residual impurities.[11] The reactor is then stirred and brought to the desired reaction temperature.
-
Co-catalyst/Activator Addition:
-
Using MAO: A calculated amount of MAO solution is injected into the reactor. The amount is typically determined by the desired Al/Zr molar ratio, which can range from 100 to over 1000.[12]
-
Using TIBA (with a borate activator): A specific molar ratio of TIBA is added to the reactor, followed by the addition of the borate activator (e.g., [Ph₃C][B(C₆F₅)₄]).[7]
-
-
Catalyst Injection: The metallocene pre-catalyst, dissolved in a small amount of solvent, is injected into the reactor to initiate the polymerization.
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure. The temperature and pressure are maintained for the duration of the polymerization. Monomer consumption is monitored.
-
Termination: The polymerization is quenched by venting the ethylene and injecting an alcohol (e.g., methanol).
-
Polymer Isolation and Characterization: The resulting polymer is precipitated, washed, and dried. The polymer is then characterized using:
-
Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine molecular weight (Mₙ, Mₙ) and polydispersity index (PDI).[11]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as melting temperature (Tₘ).[11]
-
¹³C NMR Spectroscopy: To analyze the polymer microstructure, including comonomer incorporation and branching.[11][13]
-
Caption: A generalized workflow for olefin polymerization experiments.
Conclusion
Both this compound (TIBA) and Methylaluminoxane (MAO) are indispensable co-catalysts in the field of olefin polymerization, each with distinct advantages and roles.
-
MAO is a superior activator for metallocene catalysts, generally leading to very high catalytic activities and polymers with narrow molecular weight distributions.[3][8] However, it is often required in large excess and is more expensive.[10]
-
TIBA serves as a highly effective and economical scavenger for impurities, which is crucial for maintaining catalyst stability and performance.[5] While it is a weaker activator for metallocenes on its own, it is a vital component in many catalytic systems, including traditional Ziegler-Natta and modern borate-activated systems, and can be used to produce polymers with very high molecular weights.[7][8]
The selection between TIBA and MAO, or their combined use, depends on the specific catalyst system, the desired polymer properties, and economic considerations. For achieving the highest possible activity with single-site catalysts, MAO is often the co-catalyst of choice. For applications where impurity scavenging is paramount or in combination with other activators, TIBA is an excellent and often necessary component.
References
- 1. Methylaluminoxane - Wikipedia [en.wikipedia.org]
- 2. Behind the Science: How Does Methylaluminoxane Work? - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tuodaindus.com [tuodaindus.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization [mdpi.com]
- 13. The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of organoaluminum reagents for olefin synthesis.
A Comparative Guide to Organoaluminum Reagents for Olefin Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of organoaluminum reagents is pivotal for achieving desired outcomes in olefin synthesis. This guide provides a comprehensive comparison of various organoaluminum reagents, focusing on their application in methylenation, hydroalumination, and carboalumination reactions. The performance of these reagents is evaluated based on experimental data, with detailed methodologies provided for key reactions.
Methylenation of Carbonyl Compounds: Tebbe vs. Petasis Reagents
The methylenation of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to terminal olefins. The Tebbe and Petasis reagents are powerful titanium-based organometallic compounds that offer advantages over traditional methods like the Wittig reaction, particularly for sterically hindered or enolizable substrates.
The Tebbe reagent , with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a red solid that is pyrophoric and must be handled under an inert atmosphere.[1] It is commercially available as a solution in toluene or can be synthesized from titanocene dichloride and trimethylaluminum.[2] The Petasis reagent , or dimethyltitanocene (Cp₂Ti(CH₃)₂), is a more stable alternative that is easier to prepare and handle.[1][3]
Comparative Performance:
While both reagents are effective for the methylenation of aldehydes, ketones, esters, and amides, there are key differences in their reactivity and handling. The Tebbe reagent is generally more reactive but is also more sensitive to air and moisture.[1] The Petasis reagent is more stable and safer to handle, making it a more practical choice for many applications.[3] A significant advantage of the Petasis reagent is the ability to introduce other alkylidene groups, whereas the Tebbe reagent is limited to methylenation.[1][4]
| Reagent | Structure | Stability | Substrate Scope | Key Advantages | Limitations |
| Tebbe Reagent | (C₅H₅)₂TiCH₂ClAl(CH₃)₂ | Pyrophoric, air and moisture sensitive[1] | Aldehydes, ketones, esters, amides, lactones[2] | High reactivity, effective for sterically hindered substrates[2] | Limited to methylenation, pyrophoric nature requires careful handling[1][4] |
| Petasis Reagent | (C₅H₅)₂Ti(CH₃)₂ | More stable to air and moisture than Tebbe reagent[3] | Aldehydes, ketones, esters, amides | More stable and easier to handle, can be used for alkylidenation[4] | Generally less reactive than the Tebbe reagent |
Experimental Protocol: Methylenation using Tebbe Reagent
The following is a general procedure for the methylenation of a ketone using the Tebbe reagent:
-
Dissolve the ketone (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -40 °C.
-
Add a solution of the Tebbe reagent (0.5 M in toluene, 1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism: Methylenation with Tebbe and Petasis Reagents
The active species in both Tebbe and Petasis olefinations is the Schrock carbene (Cp₂Ti=CH₂). In the case of the Tebbe reagent, this is generated by treatment with a Lewis base. The carbene then undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate, which then fragments to yield the desired alkene and a titanium-oxo species.[4]
Caption: Mechanism of Tebbe and Petasis olefination.
Hydroalumination of Alkynes
Hydroalumination, the addition of an Al-H bond across a carbon-carbon multiple bond, is a powerful method for the synthesis of stereodefined vinylaluminum reagents, which are versatile intermediates in organic synthesis. Diisobutylaluminum hydride (DIBAL-H) is the most commonly used reagent for this transformation. The regioselectivity and stereoselectivity of the reaction can be influenced by the substrate, solvent, and the use of a catalyst.
Catalyst Comparison for Hydroalumination of Internal Alkynes:
Recent studies have shown that transition metal catalysts can significantly improve the efficiency and selectivity of hydroalumination reactions. Iron-based catalysts, in particular, have demonstrated superior activity and selectivity compared to other metals like titanium, zirconium, and nickel for certain substrates.[5][6]
| Catalyst | Substrate | Yield (%) | Regioisomeric Ratio (r.r.) | Stereoselectivity (Z/E) | Reference |
| FeCl₂/L1h | Hex-1-yn-1-ylbenzene | 91 | 90:10 | 98:2 | [5] |
| Cp₂TiCl₂ | Hex-1-yn-1-ylbenzene | 65 | 65:35 | 98:2 | [5] |
| Cp₂ZrCl₂ | Hex-1-yn-1-ylbenzene | 72 | 70:30 | 98:2 | [5] |
| Ni(dppp)Cl₂ | Hex-1-yn-1-ylbenzene | 38 | 67:33 | 94:6 | [5] |
| None | Hex-1-yn-1-ylbenzene | <5 | - | - | [6] |
Experimental Protocol: Iron-Catalyzed Hydroalumination of an Internal Alkyne
The following procedure is adapted from a study on iron-catalyzed hydroalumination:[6]
-
To a dried Schlenk tube under an argon atmosphere, add the iron catalyst (e.g., a pre-formed 2,9-diaryl-1,10-phenanthroline iron complex, 2.5 mol%).
-
Add the internal alkyne (0.2 mmol, 1.0 equivalent) and anhydrous tetrahydrofuran (THF, 1 mL).
-
Add a solution of DIBAL-H (1.0 M in hexanes, 0.24 mmol, 1.2 equivalents) dropwise at room temperature (approximately 30 °C).
-
Stir the reaction mixture at 30 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of D₂O or I₂.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Determine the yield, regioselectivity, and stereoselectivity of the product by ¹H NMR analysis.
Caption: Experimental workflow for hydroalumination.
Zirconium-Catalyzed Carboalumination of Alkynes
Zirconium-catalyzed carboalumination of alkynes is a highly regio- and stereoselective method for the synthesis of trisubstituted olefins.[7][8] This reaction, often referred to as the Negishi carboalumination, typically employs a zirconocene dichloride (Cp₂ZrCl₂) catalyst in the presence of an organoaluminum reagent, most commonly trimethylaluminum (TMA).
Reaction Mechanism:
The mechanism of zirconium-catalyzed carboalumination is believed to involve the formation of a bimetallic "ate" complex between the zirconocene dichloride and the organoaluminum reagent. This complex then delivers the alkyl group to one carbon of the alkyne and the aluminum to the other in a syn-addition, leading to a stereodefined vinylalane.
Caption: Zirconium-catalyzed carboalumination.
Organoaluminum Reagents in Olefin Polymerization
Trialkylaluminum compounds such as trimethylaluminum (TMA), triethylaluminum (TEA), and triisobutylaluminum (TIBA) are widely used as co-catalysts in Ziegler-Natta and metallocene-catalyzed olefin polymerization.[9] They serve to activate the transition metal catalyst and act as scavengers for impurities. The choice of the organoaluminum co-catalyst can significantly influence the polymerization activity and the properties of the resulting polymer. For instance, in some systems, TEA leads to a more active catalytic system, while TIBA produces a polymer with a higher molecular weight.[9]
General Protocol for Comparison of Organoaluminum Co-catalysts in Propylene Polymerization:
This protocol is adapted from high-throughput experimentation methodologies.[9]
-
Reactor Preparation: A parallel pressure reactor system is thoroughly dried and purged with nitrogen.
-
Reagent Addition:
-
Add a scavenger solution (e.g., TIBA in hexane) to each reactor.
-
Introduce the organoaluminum reagent solution to be tested (TMA, TEA, or TIBA) at a specific molar ratio to the transition metal catalyst.
-
If applicable, add an activator solution (e.g., a borate activator).
-
Inject the metallocene catalyst precursor solution.
-
-
Polymerization:
-
Pressurize the reactors with propylene to the desired pressure (e.g., 100 psi).
-
Maintain a constant temperature (e.g., 70 °C) and monitor the monomer uptake to determine polymerization kinetics.
-
-
Quenching and Polymer Isolation:
-
After the desired reaction time, vent the reactors and quench the reaction by adding acidified methanol.
-
The resulting polymer is then collected, washed, and dried.
-
-
Analysis: The polymer is weighed to determine the yield, and its properties (e.g., molecular weight, melting point) are characterized.
This comparative guide provides a foundational understanding of the application of various organoaluminum reagents in olefin synthesis. The choice of reagent and reaction conditions should be tailored to the specific synthetic target and desired outcome. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 3. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 4. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 5. Iron-catalysed hydroalumination of internal alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02160A [pubs.rsc.org]
- 6. Iron-catalysed hydroalumination of internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Polymer Molecular Weight: A Comparative Analysis of TIBA-Synthesized Polymers
For researchers, scientists, and drug development professionals, the precise characterization of synthesized polymers is paramount. The molecular weight and its distribution are critical parameters that dictate the physicochemical and biological properties of a polymer, ultimately influencing its efficacy and safety in therapeutic applications. This guide provides an objective comparison of polymers synthesized using triisobutylaluminium (TIBA) as a co-catalyst/initiator with those produced via other common initiation methods. We will delve into the crucial techniques for validating polymer molecular weight, supported by experimental data and detailed protocols.
The Critical Role of Molecular Weight Validation
The molecular weight of a polymer, specifically the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), profoundly impacts its properties. In drug delivery, for instance, molecular weight influences drug loading capacity, release kinetics, circulation half-life, and cellular uptake. Therefore, accurate and reliable validation of these parameters is not merely a quality control step but a fundamental aspect of rational polymer design and development.
Comparison of Polymer Synthesis Methods and Resulting Molecular Weight Characteristics
The choice of initiator or catalyst system in polymerization is a key determinant of the resulting polymer's molecular weight and PDI. Below is a comparative overview of polymers synthesized using TIBA-based systems versus those produced with common free-radical and controlled radical polymerization initiators.
| Polymerization Method | Initiator/Catalyst System | Typical Molecular Weight (Mn, kDa) | Typical Polydispersity Index (PDI) | Control over Molecular Weight | Key Characteristics |
| Coordination Polymerization | Ziegler-Natta (e.g., TiCl4/TIBA) | 50 - 2000+ | 2 - 10 | Moderate to Good | Produces linear polymers with high stereoregularity. Molecular weight can be controlled by adjusting the monomer-to-catalyst ratio and the concentration of chain transfer agents like hydrogen. |
| Free-Radical Polymerization | Azobisisobutyronitrile (AIBN) | 10 - 500 | 1.5 - 3.0 | Limited | A versatile and widely used method. The molecular weight is influenced by initiator and monomer concentration, temperature, and solvent. Higher initiator concentrations generally lead to lower molecular weights.[1][2] |
| Free-Radical Polymerization | Benzoyl Peroxide (BPO) | 10 - 500 | 1.5 - 4.0 | Limited | Another common thermal initiator. The resulting molecular weight and PDI are sensitive to reaction conditions. |
| Controlled Radical Polymerization | Atom Transfer Radical Polymerization (ATRP) Initiators | 5 - 500 | 1.05 - 1.5 | Excellent | Allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[3][4] The molecular weight is determined by the ratio of monomer consumed to the initiator concentration. |
Note: The values presented in this table are illustrative and can vary significantly based on the specific monomer, solvent, temperature, and other reaction conditions.
Experimental Protocols for Molecular Weight Validation
Accurate determination of polymer molecular weight relies on robust analytical techniques. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are two of the most powerful and commonly employed methods.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC separates polymers based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the molecular weight distribution.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried polymer sample.
-
Dissolve the polymer in an appropriate solvent (e.g., tetrahydrofuran (THF), chloroform, dimethylformamide (DMF)) to a concentration of 1-2 mg/mL. The solvent should be the same as the GPC mobile phase.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours for high molecular weight polymers.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Analysis:
-
System: A GPC/SEC system equipped with a refractive index (RI) detector is typically used. For polymers with a UV chromophore, a UV detector can also be employed.
-
Columns: A set of columns with a range of pore sizes suitable for the expected molecular weight of the polymer should be used.
-
Mobile Phase: A high-purity, degassed solvent is used as the mobile phase. The flow rate is typically maintained at 1.0 mL/min.
-
Calibration: The system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate). A calibration curve of log(Molecular Weight) versus elution volume is generated.
-
Data Analysis: The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve. Software is used to calculate Mn, Mw, and PDI.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique that allows for the precise mass determination of individual polymer chains. It is particularly useful for obtaining absolute molecular weights for polymers with low polydispersity (PDI < 1.5).
Methodology:
-
Sample Preparation:
-
Matrix Selection: Choose a suitable matrix that absorbs the laser energy and co-crystallizes with the polymer. Common matrices for synthetic polymers include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB).
-
Cationizing Agent: A cationizing agent (e.g., sodium trifluoroacetate, silver trifluoroacetate) is often added to promote the formation of single-charged polymer ions.
-
Sample-Matrix Mixture: Prepare solutions of the polymer (approx. 1 mg/mL), matrix (approx. 10 mg/mL), and cationizing agent (approx. 1 mg/mL) in a suitable solvent (e.g., THF, acetone). Mix the solutions in a specific ratio (e.g., 10:1:1 matrix:polymer:cationizing agent).
-
Spotting: Deposit a small droplet (0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air-dry, forming a crystalline spot.
-
-
Instrumentation and Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Laser: A pulsed UV laser is used to irradiate the sample spot.
-
Analysis: The laser energy desorbs and ionizes the matrix and polymer molecules. The ions are accelerated in an electric field and their time-of-flight to the detector is measured. The mass-to-charge ratio (m/z) is proportional to the time-of-flight.
-
Data Analysis: The resulting mass spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific mass. From this distribution, accurate values for Mn, Mw, and PDI can be calculated. The mass of the repeating monomer unit and end-groups can also be determined.[5][6]
-
Workflow for Validating the Molecular Weight of a TIBA-Synthesized Polymer
The following diagram illustrates a typical workflow for the synthesis and subsequent molecular weight validation of a polymer synthesized using a TIBA-based catalytic system.
References
- 1. Synthesis of PAN with adjustable molecular weight and low polydispersity index (PDI) value via reverse atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpmcproducer.com [hpmcproducer.com]
- 3. osti.gov [osti.gov]
- 4. radical polymerization atrp: Topics by Science.gov [science.gov]
- 5. waters.com [waters.com]
- 6. youtube.com [youtube.com]
Performance Showdown: TIBA vs. Other Alkylaluminum Activators in Catalysis
In the realm of olefin polymerization, the choice of an alkylaluminum activator is critical, wielding significant influence over catalytic activity, polymer properties, and overall process efficiency. Triisobutylaluminum (TIBA) stands as a prominent cocatalyst, frequently compared with other industry-standard activators such as Triethylaluminum (TEAL) and Methylaluminoxane (MAO). This guide provides an objective comparison of TIBA's performance against these alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their catalytic systems.
Quantitative Performance Comparison
The selection of an alkylaluminum activator directly impacts key performance indicators in polymerization reactions. The following table summarizes a comparative analysis of TIBA, TEAL, and MAO based on catalytic activity, polymer molecular weight (Mw), and molecular weight distribution (MWD).
| Activator | Catalyst System | Monomer | Catalytic Activity (g Polymer/mol Catalyst·h) | Molecular Weight (Mw) ( g/mol ) | Molecular Weight Distribution (MWD) | Reference |
| TIBA | rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 / Borate | Polypropylene | 11.07 x 10⁶ | High | - | [1] |
| TIBA | rac-Et(Ind)2ZrCl2 / Borate | Ethylene | High (3.17 - 5.06 x 10⁶) | Higher | Mono-modal to bimodal with TEA addition | [1] |
| TIBA | Organoactinide Complex | Ethylene | Highest Activity | - | - | [2] |
| TEAL | rac-Et(Ind)2ZrCl2 / Borate | Ethylene | High (3.17 - 5.06 x 10⁶) | Lower | Broader with increasing TEA/TIBA ratio | [1] |
| TEAL | MgCl2-supported TiCl4 | Butene-1 | Highest Activity | Lowest | - | [3] |
| MAO | Organoactinide Complex | Ethylene | Lower than TIBA | - | - | [2] |
| MAO | Metallocene | Ethylene | - | - | Broadened MWD (Mw/Mn >3) | [4] |
Key Observations:
-
Catalytic Activity: In certain systems, such as with organoactinide catalysts for ethylene polymerization, TIBA has been shown to provide the greatest activity, even outperforming MAO[2]. For polypropylene polymerization with specific metallocene/borate systems, TIBA also demonstrates very high activity[1]. Conversely, in butene-1 polymerization with a MgCl2-supported TiCl4 catalyst, TEA exhibited the highest catalytic activity, followed by TIBA[3]. The activity of systems using TEA can be comparable to those with TIBA, though the specific catalyst and conditions play a significant role[1].
-
Molecular Weight (Mw): A distinct advantage of TIBA is its tendency to produce polymers with higher molecular weights compared to TEAL. This is attributed to the bulkier isobutyl groups on the aluminum atom, which can limit chain transfer reactions[5]. In ethylene polymerization, a progressive replacement of TIBA with TEA leads to a marked decrease in the molecular weight of the resulting polyethylene[1].
-
Molecular Weight Distribution (MWD): The molecular weight distribution of polymers produced with TIBA is often narrower compared to those produced with TEAL, especially in mixed systems. As the ratio of TEA to TIBA increases, the MWD of polyethylene tends to broaden, sometimes becoming bimodal[1]. MAO is known to produce polyethylene with a broadened MWD[4].
Experimental Protocols
To ensure a standardized and reproducible comparison of alkylaluminum activators, the following detailed experimental protocol for olefin polymerization is provided. This protocol is a synthesized representation of methodologies commonly employed in the cited research.
General Procedure for Ethylene Polymerization
1. Reactor Preparation:
-
A high-pressure stainless-steel autoclave reactor (e.g., 500 mL) equipped with a mechanical stirrer, temperature and pressure probes, and injection ports is used.
-
The reactor is thoroughly cleaned and dried in an oven at 120 °C overnight.
-
Prior to the experiment, the reactor is purged with high-purity nitrogen or argon for at least 1 hour to remove air and moisture.
2. Reagent Preparation and Handling:
-
All manipulations involving the catalyst, cocatalyst, and solvent are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
The solvent (e.g., toluene or hexane) is purified by passing it through columns of activated alumina and molecular sieves.
-
The alkylaluminum activator (TIBA, TEAL, or MAO solution) is handled as a pyrophoric reagent and diluted to the desired concentration with purified solvent under an inert atmosphere.
-
The metallocene or Ziegler-Natta catalyst is dissolved or slurried in the purified solvent to a known concentration.
3. Polymerization Reaction:
-
The reactor is charged with a specific volume of the purified solvent (e.g., 250 mL).
-
The desired amount of the alkylaluminum activator solution is injected into the reactor to act as a scavenger for any remaining impurities. The mixture is stirred for a set period (e.g., 10 minutes) at the desired reaction temperature.
-
The reactor is then pressurized with ethylene to the desired pressure (e.g., 10 atm).
-
The polymerization is initiated by injecting the catalyst solution/slurry into the reactor.
-
The reaction temperature and pressure are maintained constant throughout the experiment. Ethylene consumption is monitored to track the reaction kinetics.
-
After a predetermined time, the polymerization is terminated by venting the ethylene and injecting a quenching agent (e.g., acidified methanol).
4. Polymer Recovery and Characterization:
-
The polymer product is precipitated, collected by filtration, and washed multiple times with methanol and then acetone.
-
The polymer is dried in a vacuum oven at a specified temperature (e.g., 60 °C) to a constant weight.
-
The catalytic activity is calculated as grams of polymer produced per mole of transition metal per hour.
-
The molecular weight (Mw) and molecular weight distribution (MWD) of the polymer are determined by high-temperature gel permeation chromatography (GPC).
Visualizing the Activation Process
The activation of a catalyst precursor by an alkylaluminum compound is a fundamental step in olefin polymerization. The following diagrams illustrate the generalized workflows and mechanisms.
References
- 1. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoactinides in the polymerization of ethylene: is TIBA a better cocatalyst than MAO? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Triisobutylaluminum (TiBAL) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triisobutylaluminum (TiBAL) is a versatile and powerful organoaluminum reagent widely employed in organic synthesis. Its utility spans from its role as a co-catalyst in polymerization reactions to its application as a reducing agent and a Lewis acid. This guide provides an objective comparison of TiBAL's performance in key reaction mechanisms against common alternatives, supported by experimental data and detailed protocols to aid researchers in method development and optimization.
I. Core Reaction Mechanisms Involving this compound
This compound's reactivity is primarily dictated by the polarized aluminum-carbon bond and the presence of a vacant p-orbital on the aluminum atom, which confers its Lewis acidity. The key reaction mechanisms involving TiBAL include its role as a co-catalyst in Ziegler-Natta polymerization, its function as a reducing agent for carbonyl compounds and nitriles, and its utility in hydroalumination reactions.
A. Ziegler-Natta Polymerization
In Ziegler-Natta polymerization, TiBAL serves as a crucial co-catalyst, typically in conjunction with a transition metal halide like titanium tetrachloride (TiCl₄).[1] Its primary functions are to alkylate the transition metal center, forming the active catalytic species, and to scavenge impurities such as water and oxygen that would otherwise deactivate the catalyst. The general mechanism involves the coordination and insertion of an olefin monomer into the titanium-alkyl bond, leading to chain propagation.
The choice of organoaluminum co-catalyst can significantly influence the polymerization rate and the molecular weight of the resulting polymer.[2] For instance, in ethylene polymerization, triethylaluminium (TEA) has shown better performance in some cases due to its smaller size, which can affect diffusion and the formation of active centers.[2] However, the steric bulk of TiBAL can lead to polymers with higher molecular weights by reducing the rate of chain transfer reactions.[2]
Experimental Protocol: Laboratory Scale Ziegler-Natta Polymerization of Ethylene
This protocol provides a general procedure for the slurry polymerization of ethylene using a TiCl₄/MgCl₂ catalyst with TiBAL as the co-catalyst.
Materials:
-
Magnesium chloride (MgCl₂) supported Titanium tetrachloride (TiCl₄) catalyst
-
This compound (TiBAL) solution in a dry, inert solvent (e.g., heptane)
-
Dry, deoxygenated n-heptane
-
Ethylene gas (polymerization grade)
-
Methanol
-
Hydrochloric acid (5% in methanol)
Procedure:
-
Reactor Setup: A 100 mL stainless steel autoclave reactor equipped with a magnetic stirrer is dried under vacuum and purged with nitrogen.
-
Solvent and Co-catalyst Addition: 30 mL of dry, deoxygenated n-heptane and the desired amount of TiBAL solution (to achieve an Al/Ti molar ratio of approximately 100) are added to the reactor.[3]
-
Catalyst Introduction: The TiCl₄/MgCl₂ catalyst is introduced into the reactor.
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure (e.g., 50 psi) and heated to the reaction temperature (e.g., 80 °C). The polymerization is allowed to proceed for a set time, with continuous stirring to ensure proper mixing.[3]
-
Quenching: The ethylene feed is stopped, and the reactor is vented. The reaction is quenched by the slow addition of methanol to deactivate the catalyst.
-
Product Work-up: The polymer slurry is transferred to a beaker. Acidified methanol is added to dissolve catalyst residues.
-
Isolation and Drying: The polyethylene powder is collected by filtration, washed with methanol, and dried in a vacuum oven until a constant weight is achieved.
Logical Relationship: Role of TiBAL in Ziegler-Natta Polymerization
References
A Comparative Analysis of Triisobutylaluminum and Trimethylaluminum for Researchers and Drug Development Professionals
An in-depth evaluation of Triisobutylaluminum (TIBAL) and Trimethylaluminum (TMA), two prominent organoaluminum reagents, reveals distinct performance characteristics crucial for applications in catalysis, polymerization, and organic synthesis. This guide provides a comprehensive comparison of their physical and chemical properties, reactivity, and practical applications, supported by experimental data and detailed protocols to inform reagent selection in research and development.
This compound and Trimethylaluminum are both widely utilized alkylaluminum compounds, acting as potent Lewis acids and alkylating agents. However, differences in their alkyl substituents—isobutyl for TIBAL and methyl for TMA—give rise to significant variations in their steric bulk, reactivity, and physical state, which in turn dictate their suitability for specific chemical transformations.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences between TIBAL and TMA begin with their molecular structure and physical properties. TMA exists as a stable dimer, Al₂Me₆, in both solution and the gas phase, featuring bridging methyl groups. In contrast, the bulkier isobutyl groups of TIBAL lead to a weaker association, resulting in an equilibrium between monomeric and dimeric forms.[1] This structural variance has a direct impact on their physical properties and reactivity.
| Property | This compound (TIBAL) | Trimethylaluminum (TMA) |
| Chemical Formula | C₁₂H₂₇Al | C₃H₉Al |
| Molecular Weight | 198.33 g/mol | 72.09 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Melting Point | 4-6 °C | 15 °C |
| Boiling Point | 86 °C @ 13 hPa | 126 °C |
| Density | 0.786 g/mL at 25 °C | 0.81 g/mL at 25 °C |
| Solubility | Soluble in aromatic and aliphatic hydrocarbons | Soluble in aromatic and aliphatic hydrocarbons |
| Pyrophoricity | Pyrophoric; ignites spontaneously in air | Highly pyrophoric; ignites spontaneously in air |
| Water Reactivity | Reacts violently with water | Reacts violently with water |
Performance in Olefin Polymerization: A Comparative Study
Both TIBAL and TMA are extensively used as cocatalysts in Ziegler-Natta and metallocene-catalyzed olefin polymerization. Their primary roles are to activate the transition metal catalyst and to scavenge impurities such as water and oxygen. However, their performance can differ significantly depending on the catalyst system and reaction conditions.
In a study utilizing a supported metallocene catalyst for ethylene polymerization, the use of TIBAL as a scavenger resulted in a catalyst activity approximately 50% higher than when triethylaluminum (TEAL), a compound with similar properties to TMA, was used.[2] Conversely, another study on ethylene polymerization with a Ziegler-Natta catalyst found that TEA led to higher catalyst activity compared to TIBAL.[3][4] These findings highlight that the choice of cocatalyst is highly dependent on the specific catalytic system.
The steric bulk of the alkylaluminum can also influence the properties of the resulting polymer. The larger isobutyl groups of TIBAL can impact the coordination environment of the active site, potentially leading to differences in polymer molecular weight and microstructure compared to TMA.[5]
Experimental Protocol: Ethylene Polymerization with a Ziegler-Natta Catalyst
This protocol provides a general procedure for ethylene polymerization using a TiCl₄/MgCl₂ catalyst with either TIBAL or TMA as a cocatalyst.
Materials:
-
Ethylene gas (polymerization grade)
-
Anhydrous n-hexane (polymerization solvent)
-
TiCl₄/MgCl₂ Ziegler-Natta catalyst
-
This compound (TIBAL) or Trimethylaluminum (TMA) solution in hexane
-
Methanol (for quenching)
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Reactor Preparation: A 2-liter glass jacketed reactor equipped with a mechanical stirrer is thoroughly dried and purged with high-purity nitrogen at 130 °C for at least one hour to eliminate moisture and oxygen.
-
Solvent and Cocatalyst Addition: 400 mL of anhydrous n-hexane is introduced into the reactor. The reactor is then heated to the desired reaction temperature (e.g., 88 °C) and stirred. The desired amount of TIBAL or TMA solution is added to the reactor and allowed to scavenge for impurities for 5 minutes.
-
Catalyst Injection and Polymerization: The TiCl₄/MgCl₂ catalyst is injected into the reactor. Ethylene gas is then introduced to maintain a constant pressure (e.g., 7 bar) for the duration of the polymerization (e.g., 1 hour).
-
Quenching and Polymer Recovery: Upon completion, the ethylene flow is stopped, and the reactor is vented. The polymerization is quenched by the addition of methanol. The polymer is then collected by filtration, washed with a 10% hydrochloric acid solution to remove catalyst residues, followed by washing with methanol and water.
-
Drying: The resulting polyethylene is dried in a vacuum oven at 70 °C overnight.
Role in Methylaluminoxane (MAO) Synthesis
Methylaluminoxane (MAO) is a crucial activator for metallocene catalysts in olefin polymerization and is synthesized through the controlled hydrolysis of TMA.[1][6] TIBAL can be used in the synthesis of a modified methylaluminoxane (MMAO).[2][7] The use of TIBAL in conjunction with TMA can offer advantages such as improved stability and better repeatability of the synthesis process.[2]
Experimental Protocol: Synthesis of Modified Methylaluminoxane (MMAO)
This protocol describes the synthesis of a supported modified methylaluminoxane.[2]
Materials:
-
Anhydrous and degassed toluene
-
Undehydrated silica gel (containing ~12 wt% absorbed water)
-
Trimethylaluminum (TMA) solution in toluene (2.0 M)
-
This compound (TIBAL) solution in toluene (2.0 M)
Procedure:
-
Reaction Setup: A 1-liter three-neck flask equipped with a magnetic stirrer and a constant pressure funnel is charged with 250 mL of anhydrous and degassed toluene.
-
Silica Gel Addition: 60 g of undehydrated silica gel is added to the flask, and the resulting mixture is stirred at -10 °C for 30 minutes.
-
TMA Addition: 90 mL of the 2.0 M TMA solution in toluene is added dropwise to the flask over 60 minutes.
-
Reaction and Aging: The mixture is allowed to react with stirring at -10 °C for 1 hour, then at 0 °C for 1 hour, followed by 1 hour at ambient temperature, and finally at 40 °C for 5 hours.
-
TIBAL Addition: 60 mL of the 2.0 M TIBAL solution in toluene is then added dropwise over 30 minutes.
-
Final Reaction and Drying: The resulting mixture is allowed to react with stirring at 40 °C for 4 hours. The toluene is then removed under vacuum at 40 °C to yield a free-flowing powder of the supported MMAO.
Applications in Asymmetric Synthesis
In the realm of asymmetric synthesis, the choice of an organoaluminum reagent can be critical in achieving high stereoselectivity. Trimethylaluminum has been shown to be an effective additive in the diastereoselective 1,2-addition of organolithium reagents to tert-butanesulfinyl ketimines, a key step in the synthesis of chiral α,α-dibranched amines. The addition of TMA significantly improves both the product yield and the diastereomeric ratio, which can be as high as 99:1. This is attributed to the formation of a six-membered transition state where the sulfinyl group directs the alkyl transfer.
Safety and Handling
Both TIBAL and TMA are pyrophoric liquids that react violently with water and air.[2] They cause severe skin burns and eye damage.[2] All handling of these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves. It is imperative to have appropriate fire extinguishing media, such as dry chemical powder, readily available.
Conclusion
This compound and Trimethylaluminum, while both being valuable organoaluminum reagents, exhibit distinct characteristics that make them suitable for different applications. TMA, being less sterically hindered, is a powerful methylating agent and a key precursor for MAO. TIBAL, with its bulkier isobutyl groups, offers a unique balance of reactivity and stability, proving advantageous in certain polymerization systems and as a scavenger. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these differences is paramount for rational reagent selection and the successful execution of chemical transformations.
Visualizing Reaction Mechanisms
To further illustrate the functional roles of these organoaluminum compounds, the following diagrams depict key reaction pathways.
Ziegler-Natta Polymerization Pathway. This diagram illustrates the general mechanism where the alkylaluminum (TIBAL or TMA) activates the titanium catalyst, creating an active site for ethylene insertion and subsequent polymer chain growth.
Synthesis of Methylaluminoxane (MAO). This diagram shows the formation of MAO through the controlled partial hydrolysis of Trimethylaluminum.
References
- 1. Methylaluminoxane - Wikipedia [en.wikipedia.org]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tosoh-finechem.co.jp [tosoh-finechem.co.jp]
A Researcher's Guide to Cross-Verification of Experimental Results Using Different Batches of TIBA
For Researchers, Scientists, and Drug Development Professionals
2,3,5-triiodobenzoic acid (TIBA) is a widely utilized synthetic auxin transport inhibitor critical for studying various physiological and developmental processes in plants.[1] By disrupting polar auxin transport, TIBA helps elucidate the roles of auxin in apical dominance, tropism, and vascular patterning.[2] The mechanism of TIBA's action involves the impairment of actin dynamics by interacting with villin, which in turn disrupts the trafficking of PIN-FORMED (PIN) auxin efflux carriers.[3][4][5] Given its pivotal role in research, ensuring the reproducibility and consistency of experimental outcomes is paramount. However, batch-to-batch variability of chemical compounds can introduce unforeseen variables, potentially affecting experimental results and their interpretation.[6][7][8]
This guide provides a framework for the cross-verification of experimental results obtained using different batches of TIBA. It outlines a systematic approach to compare the performance of different TIBA batches and includes standardized experimental protocols to assess their biological activity.
Understanding the Importance of Cross-Verification
While manufacturers strive for consistency, subtle differences in the synthesis, purification, or storage of chemical compounds like TIBA can lead to batch-to-batch variations. These variations might manifest as differences in potency, solubility, or the presence of impurities, all of which can influence experimental outcomes. Therefore, cross-verifying results with different batches of TIBA is a crucial step in validating experimental findings and ensuring their robustness.
Data Presentation: A Framework for Comparison
To objectively compare the performance of different TIBA batches, a structured approach to data collection and presentation is essential. The following table provides a template for summarizing quantitative data from key experiments. Researchers should populate this table with their own experimental data when comparing two or more batches of TIBA.
| Parameter | Experiment | Batch A (Lot No.) | Batch B (Lot No.) | Control (No TIBA) | Notes |
| IC50 (µM) | Root Growth Inhibition Assay | e.g., 5.2 µM | e.g., 6.1 µM | N/A | Measures the effective concentration to inhibit root growth by 50%. |
| Primary Root Length (mm) | Root Growth Inhibition Assay | e.g., 8.3 mm ± 0.7 | e.g., 7.9 mm ± 0.9 | e.g., 15.1 mm ± 1.2 | At a fixed TIBA concentration (e.g., 5 µM). |
| Lateral Root Density (roots/cm) | Root Phenotyping Assay | e.g., 2.1 ± 0.4 | e.g., 1.9 ± 0.3 | e.g., 4.5 ± 0.6 | At a fixed TIBA concentration (e.g., 5 µM). |
| PIN2-GFP Internalization (%) | PIN Protein Trafficking Assay | e.g., 75% ± 5% | e.g., 72% ± 6% | e.g., 15% ± 3% | Percentage of cells showing internalized PIN2-GFP signal after Brefeldin A (BFA) washout with TIBA. |
| DR5::GUS Expression Level | Auxin Response Reporter Assay | e.g., 1.8-fold increase | e.g., 1.6-fold increase | Baseline | Relative GUS expression in root tips compared to control. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are protocols for key experiments to assess the biological activity of different TIBA batches.
Root Growth Inhibition Assay
This assay provides a quantitative measure of TIBA's inhibitory effect on primary root elongation, a classic indicator of disrupted auxin transport.
Materials:
-
Arabidopsis thaliana seedlings (e.g., Col-0 ecotype), 4-5 days old.
-
Murashige and Skoog (MS) medium supplemented with a range of TIBA concentrations (e.g., 0, 1, 5, 10, 20 µM) from each batch.
-
Petri plates.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare MS agar plates containing the different concentrations of TIBA from each batch to be tested. A no-TIBA plate serves as the control.
-
Germinate Arabidopsis seeds on standard MS plates.
-
After 4-5 days, transfer seedlings of uniform size to the TIBA-containing plates and the control plates.
-
Orient the plates vertically in a growth chamber to allow for gravitropic root growth.
-
After 3-5 days of growth, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each TIBA concentration relative to the control.
-
Determine the IC50 value for each TIBA batch.
PIN Protein Trafficking Assay
This assay directly assesses the effect of TIBA on the cellular process it is known to inhibit: the trafficking of PIN auxin efflux carriers.[2][9]
Materials:
-
Arabidopsis thaliana line expressing a fluorescently tagged PIN protein (e.g., PIN2-GFP).
-
Confocal microscope.
-
Brefeldin A (BFA) solution.
-
TIBA solutions from each batch.
-
Microscope slides and coverslips.
Procedure:
-
Grow PIN2-GFP seedlings for 5-7 days.
-
Treat the seedlings with BFA (e.g., 50 µM) for a specified time (e.g., 60-90 minutes) to induce the formation of BFA bodies, which are aggregates of endosomal compartments.
-
Wash out the BFA with a solution containing TIBA from the batch being tested (e.g., 25-50 µM).
-
As a control, wash out BFA with a mock solution.
-
Observe the subcellular localization of PIN2-GFP in the root epidermal cells using a confocal microscope.
-
Quantify the retention of PIN2-GFP in BFA bodies after the washout. Effective TIBA will inhibit the recycling of PIN proteins to the plasma membrane, resulting in their retention in these intracellular aggregates.[2][9]
Visualizations
Signaling Pathway of TIBA Action
The following diagram illustrates the molecular mechanism of TIBA's inhibitory effect on polar auxin transport.
References
- 1. Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. plantae.org [plantae.org]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. Variation in Expression and Protein Localization of the PIN Family of Auxin Efflux Facilitator Proteins in Flavonoid Mutants with Altered Auxin Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reducing Agents in Biochemical Research: Dithiothreitol (DTT) vs. Tris(2-carboxyethyl)phosphine (TCEP)
In the fields of biochemistry, drug development, and molecular biology, the reduction of disulfide bonds in proteins and other biological molecules is a critical step for a multitude of applications, ranging from protein purification and analysis to bioconjugation. For years, Dithiothreitol (DTT) has been the go-to reducing agent. However, Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a powerful alternative, offering distinct advantages in specific experimental contexts. This guide provides an objective comparison of the performance of DTT and TCEP, supported by experimental data and protocols to aid researchers in selecting the optimal reducing agent for their needs.
Quantitative Performance Comparison
The choice between DTT and TCEP can significantly impact experimental outcomes. The following table summarizes key performance characteristics to facilitate an informed decision.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism of Action | A thiol-containing reductant that reduces disulfides to dithiols through a two-step thiol-disulfide exchange. The reaction is reversible. | A phosphine-based reductant that reduces disulfides in a single, irreversible reaction.[1] |
| Effective pH Range | Narrower effective pH range, with optimal activity at pH > 7. It is less stable at pH values above 7.5.[2][3] | Broader effective pH range (1.5-8.5), making it a more versatile reductant.[2][3] |
| Stability | Prone to air oxidation, especially in the presence of metal ions.[2][4] Its stability is improved in the presence of metal chelators like EGTA.[4] | Significantly more stable than DTT and resistant to air oxidation.[2][3] It is not affected by Ni2+ concentrations that can cause rapid oxidation of DTT.[4] |
| Odor | Possesses a strong, unpleasant odor.[1] | Nearly odorless, improving the laboratory environment.[1] |
| Interference with Assays | Can interfere with downstream applications such as maleimide-based labeling and immobilized metal affinity chromatography (IMAC).[1][4] | Generally does not interfere with maleimide conjugations or IMAC as it does not contain thiols.[1] |
| UV Absorbance | Does not significantly absorb UV light in the 250-285 nm range, which is advantageous for photometric protein measurements.[1] | Does not absorb UV light in the 250-285 nm range. |
| Effect on Enzyme Kinetics | Has been shown to increase the enzyme efficiency (Kcat/KM) of certain enzymes like NS3/4A protease by 1.6-fold.[5] | Can decrease the enzyme efficiency of some enzymes; for instance, it halved the efficiency of NS3/4A protease.[5] |
Experimental Protocols
To ensure an objective comparison of reducing agent performance, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.
Protocol 1: Assay for Reduction of a Model Disulfide-Containing Substrate
This protocol allows for the quantitative comparison of the reduction efficiency of different agents.
Objective: To determine the rate and extent of disulfide bond reduction by comparing DTT and TCEP.
Materials:
-
Reducing agents: DTT and TCEP
-
Disulfide-containing substrate: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Reaction buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of DTT, TCEP, and DTNB in the reaction buffer.
-
In a cuvette, add the reaction buffer and DTNB to a final concentration of 100 µM.
-
Initiate the reaction by adding the reducing agent (DTT or TCEP) to a final concentration of 1 mM.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the product, 2-nitro-5-thiobenzoate.
-
Record the absorbance over time to determine the initial rate and the final extent of the reaction for each reducing agent.
Protocol 2: Compatibility with Maleimide Labeling
This protocol assesses the interference of the reducing agent with a common bioconjugation reaction.
Objective: To compare the efficiency of maleimide labeling of a cysteine-containing protein in the presence of DTT versus TCEP.
Materials:
-
Cysteine-containing protein (e.g., Human Serum Albumin)
-
Maleimide-conjugated fluorescent dye
-
Reducing agents: DTT and TCEP
-
Labeling buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography column
Procedure:
-
Prepare three samples of the protein in the labeling buffer.
-
To the first sample, add no reducing agent (control).
-
To the second sample, add DTT to a final concentration of 1 mM.
-
To the third sample, add TCEP to a final concentration of 1 mM.
-
Incubate all samples for 30 minutes at room temperature.
-
Add the maleimide-conjugated dye to each sample at a 10-fold molar excess.
-
Incubate for 2 hours at room temperature, protected from light.
-
Remove excess, unreacted dye using a size-exclusion chromatography column.
-
Measure the fluorescence of the labeled protein to determine the labeling efficiency for each condition.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the chemical mechanisms involved.
References
- 1. benchchem.com [benchchem.com]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. goldbio.com [goldbio.com]
- 4. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triisobutylaluminum: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of pyrophoric reagents like Triisobutylaluminum (TIBAL) are of paramount importance. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the safe management of TIBAL waste in a laboratory setting.
This compound is a highly reactive organoaluminum compound that ignites spontaneously in air and reacts violently with water.[1][2][3] Therefore, strict adherence to established safety protocols is crucial to prevent accidents. The following procedures outline the necessary steps for the safe quenching and disposal of TIBAL.
Immediate Safety Precautions and Handling
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.[4] Disposable gloves should be changed immediately if contaminated.[4]
-
Work Area: All handling of TIBAL must be conducted in a well-ventilated area, such as a fume hood, or within a glovebox under an inert atmosphere (e.g., nitrogen or argon).[2][5] Ensure that an emergency shower and eyewash station are readily accessible.[6]
-
Fire Safety: A Class D dry powder fire extinguisher (for combustible metals) or dry sand, soda ash, or lime should be readily available.[5] Do not use water, foam, or carbon dioxide extinguishers on a TIBAL fire. [5][7]
Experimental Protocol: Quenching and Disposal of this compound
The primary method for disposing of unwanted or residual TIBAL is through a carefully controlled quenching process. This involves reacting the TIBAL with a less reactive substance to neutralize its pyrophoric nature.
Materials:
-
Unreacted this compound solution
-
Anhydrous, inert hydrocarbon solvent (e.g., hexane, pentane)[4]
-
Anhydrous isopropanol or butanol[4]
-
Deionized water
-
Appropriate reaction vessel (e.g., three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet)
-
Ice bath
-
Secondary containment for the reaction vessel
Procedure:
-
Dilution (Inside a Glovebox):
-
For unreacted TIBAL, the initial step should be performed inside a glovebox under an inert atmosphere.[4]
-
Dilute the TIBAL solution with a copious amount of an anhydrous hydrocarbon solvent, such as hexane or pentane. A dilution factor of at least 200 times the volume of the TIBAL solution is recommended.[4]
-
-
Initial Quenching with Alcohol (Inside a Glovebox):
-
While still inside the glovebox, slowly add an anhydrous alcohol, such as isopropanol or butanol, dropwise to the diluted TIBAL solution with continuous stirring.[4] The recommended volume of alcohol is approximately 50 times the original volume of the TIBAL.[4]
-
This step should be performed cautiously as the reaction can be exothermic.
-
-
Transfer to a Fume Hood:
-
Once the initial quenching with alcohol is complete and the reaction has subsided, securely cap the vessel.
-
Place the vessel in a secondary container and carefully transfer it to a fume hood.[8]
-
-
Final Quenching with Water (In a Fume Hood):
-
Place the reaction vessel in an ice bath to control the temperature.
-
Under vigorous stirring, slowly and carefully add water dropwise to the solution.[8] Be extremely cautious during this step, as the remaining reactive species can still react violently with water.[8]
-
Continue adding water until no further bubbling or reaction is observed.[8]
-
-
Waste Disposal:
Quantitative Data for TIBAL Quenching
| Parameter | Recommended Value | Source |
| Dilution Solvent | Anhydrous Hexane or Pentane | [4] |
| Dilution Factor | ≥ 200x the volume of TIBAL | [4] |
| Initial Quenching Agent | Anhydrous Isopropanol or Butanol | [4] |
| Volume of Alcohol | ~50x the original volume of TIBAL | [4] |
| Final Quenching Agent | Water | [8] |
| Addition Method | Dropwise with vigorous stirring | [4][8] |
| Temperature Control | Ice bath for water quenching | [8] |
Logical Workflow for TIBAL Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
By following these detailed procedures and adhering to all safety precautions, laboratory professionals can effectively manage and dispose of this compound waste, minimizing risks and ensuring a safe research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. sarponggroup.com [sarponggroup.com]
- 9. cpchem.com [cpchem.com]
Essential Safety and Handling Guide for Triisobutylaluminum (TIBA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of Triisobutylaluminum (TIBA). Adherence to these guidelines is essential due to the highly reactive and hazardous nature of this compound.
This compound is a pyrophoric and water-reactive organometallic compound, meaning it can ignite spontaneously on contact with air and reacts violently with water to release flammable gases.[1][2][3] It is also corrosive and can cause severe skin and eye burns.[1][4] Therefore, stringent safety measures are imperative to mitigate risks of fire, explosion, and chemical exposure.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to ensure full protection. All PPE should be donned before work begins and inspected for integrity prior to each use.[3][5]
-
Body Protection: A fire-resistant lab coat or coveralls is required.[5][6] Do not wear synthetic materials that can generate static electricity.[6] An apron resistant to chemicals may also be necessary.[7]
-
Hand Protection: Use specialized, chemical-resistant gloves suitable for organometallics, such as neoprene or nitrile rubber gloves.[7] Ensure gloves are inspected for leaks or tears before use.[5]
-
Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are mandatory to protect against splashes and chemical burns.[5][7]
-
Respiratory Protection: Work must be conducted in a well-ventilated area, such as a chemical fume hood or a glove box under an inert atmosphere.[7][8] If there is a risk of exposure exceeding the recommended limits, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[3][9]
Quantitative Safety Data
Understanding the exposure limits and physical hazards is crucial for a comprehensive risk assessment.
| Parameter | Value | Source |
| Airborne Exposure Limit (ACGIH) | 2 mg/m³ (as Aluminum, 8-hour TWA) | [3] |
| Flash Point | -18°C | [5] |
| Auto-ignition | Spontaneously ignites in air | [1][2] |
| Reactivity | Reacts violently with water, releasing flammable gases | [1][2][8] |
Standard Operating Protocol for Handling TIBA
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Pre-Handling Preparation
-
Training: Ensure all personnel involved are fully trained on the hazards and handling procedures for pyrophoric reagents.[3][7]
-
Area Setup: Designate a specific area for handling TIBA within a chemical fume hood or glove box.[7][8]
-
Inert Atmosphere: The handling area must be purged with an inert gas, such as nitrogen or argon, to prevent contact with air and moisture.[2][8]
-
Safety Equipment Check: Verify that an emergency eyewash station and safety shower are accessible and operational.[7] Ensure a Class D fire extinguisher (for combustible metals) or dry sand is readily available. Do not use water, foam, or carbon dioxide extinguishers .[7][10]
-
Equipment Preparation: Use only non-sparking tools and ensure all metal equipment, including containers and transfer lines, are properly grounded and bonded to prevent static discharge.[3][9]
-
Container Inspection: Before use, inspect the TIBA container for any signs of damage or pressure buildup. Open carefully, as the contents may be under pressure.[9]
3.2. Handling and Transfer Procedure
-
Inert Gas Flow: Maintain a positive flow of inert gas throughout the entire handling and transfer process.[2]
-
Syringe/Cannula Transfer: For transferring liquid TIBA, use a clean, dry syringe or a double-tipped needle (cannula) technique.
-
Purge the syringe or cannula with inert gas before drawing the liquid.
-
Ensure a secure, leak-proof connection to both the source and receiving vessels.
-
-
Monitoring: Continuously monitor the setup for any signs of leaks, temperature changes, or unexpected reactions.
-
Avoid Contamination: Do not allow TIBA to come into contact with incompatible materials such as water, alcohols, acids, or strong oxidizing agents.[8]
3.3. Post-Handling and Cleanup
-
Quenching Residual TIBA: Any residual TIBA in syringes, needles, or glassware must be carefully quenched. This is a hazardous procedure that should only be performed by trained personnel.
-
Slowly add a non-protic, high-boiling point solvent (like heptane) to dilute the residual TIBA under an inert atmosphere.
-
Very slowly and carefully, add a quenching agent like isopropanol dropwise while cooling the vessel in an ice bath.
-
Once the reaction subsides, slowly add methanol, followed by water, to ensure complete neutralization.
-
-
Decontamination: Decontaminate all equipment and the work area thoroughly.
-
PPE Removal: Remove contaminated clothing and gloves carefully, avoiding contact with skin.[8] Launder fire-resistant clothing before reuse.[7]
Disposal Plan
-
Waste Collection: Collect all TIBA-contaminated waste, including quenched materials and used solvents, in a designated, properly labeled hazardous waste container.
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area away from air, moisture, and ignition sources.[9]
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal facility, following all local, state, and federal regulations.[9][11] Do not attempt to dispose of TIBA waste down the drain or with regular trash.[9]
Emergency Procedures
-
Skin Contact: Immediately immerse the affected area in cool water or wrap in wet bandages.[9][12] Remove contaminated clothing and wash the skin with soap and plenty of water. Seek immediate medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[4]
-
Spill: Evacuate the area and remove all ignition sources.[5] Cover the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite.[7][9] DO NOT USE WATER .[7] Collect the material using non-sparking tools and place it in a suitable container for disposal.[5]
-
Fire: If a fire occurs, use a Class D fire extinguisher, dry sand, or dry chemical powder.[7][9] If it is safe to do so, allow the material to burn out.[7] Do not use water, as it will intensify the fire.[7]
Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound (TIBA).
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chemos.de [chemos.de]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tuodaindus.com [tuodaindus.com]
- 7. gelest.com [gelest.com]
- 8. fishersci.com [fishersci.com]
- 9. cpchem.com [cpchem.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. echemi.com [echemi.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
